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  • Product: 8-Ethylundecan-1-amine
  • CAS: 86089-17-0

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Application Dynamics of 8-Ethylundecan-1-amine in Advanced Therapeutics

Executive Summary As a Senior Application Scientist specializing in lipid chemistry and nanoparticle formulation, I approach the physicochemical profiling of 8-Ethylundecan-1-amine (CAS 86089-17-0) not merely as a catalo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist specializing in lipid chemistry and nanoparticle formulation, I approach the physicochemical profiling of 8-Ethylundecan-1-amine (CAS 86089-17-0) not merely as a catalog of static properties, but as a dynamic toolkit for advanced biomolecular engineering. While traditionally utilized as a surfactant intermediate[1], this branched primary aliphatic amine has emerged as a critical building block in the rational design of ionizable lipids for Lipid Nanoparticle (LNP) mRNA delivery systems[2]. The strategic placement of an ethyl branch at the C8 position fundamentally alters the thermodynamics of lipid packing, providing the structural basis for enhanced endosomal escape and cytosolic cargo release[3].

This whitepaper synthesizes the core physicochemical properties of 8-Ethylundecan-1-amine, details the mechanistic causality behind its utility in drug delivery, and provides self-validating experimental protocols for its integration into modern therapeutic workflows.

Molecular Architecture & Physicochemical Properties

The utility of 8-Ethylundecan-1-amine stems directly from its molecular architecture: a 13-carbon backbone terminating in a primary amine, disrupted by an ethyl group at the 8-position[1]. The primary amine (-NH2) serves as a highly reactive nucleophile, ideal for reductive amination or epoxide ring-opening during lipid synthesis.

Crucially, the hydrophobic branched tail prevents tight Van der Waals packing between adjacent lipid chains[2]. This steric hindrance lowers the phase transition temperature ( Tm​ ) of the resulting lipid, increasing membrane fluidity—a physicochemical property directly correlated with in vivo transfection efficacy[3].

Table 1: Core Physicochemical and Safety Profile
ParameterValue
Chemical Name 8-Ethylundecan-1-amine[1]
Synonyms Tridecanamine (branched/linear), Tridecylamine[1]
CAS Number 86089-17-0[1]
Molecular Formula C13H29N[1]
Molecular Weight 199.38 g/mol [4]
SMILES String CCCC(CC)CCCCCCCN[4]
InChIKey KFBNTNYCQVDLBK-UHFFFAOYSA-N[4]
Physical State Colorless to pale yellow clear liquid[1]
Solubility Soluble in organic solvents; low aqueous solubility[1]
GHS Hazard Statements H302 (Harmful if swallowed), H314 (Severe skin burns), H410 (Aquatic toxicity)[4]

Mechanistic Insights: The Role of Branching in LNP Endosomal Escape

In LNP-mediated mRNA delivery, the primary bottleneck is endosomal entrapment; historically, less than 5% of internalized RNA successfully reaches the cytosol[5][6]. Lipids synthesized from 8-Ethylundecan-1-amine overcome this barrier through a pH-dependent structural metamorphosis[7].

At physiological pH (7.4), the tertiary amine headgroup of the formulated lipid remains predominantly neutral, allowing for stable LNP circulation[3]. Upon endocytosis, the endosomal pH drops below 6.0, triggering protonation of the amine[7]. The positively charged lipid then forms ion pairs with endogenous anionic endosomal lipids[3].

The Causality of Branching: Linear lipids tend to maintain a cylindrical geometry, favoring stable bilayer (lamellar, Lα​ ) structures. In contrast, the ethyl branch derived from 8-Ethylundecan-1-amine increases the cross-sectional area of the hydrophobic tail[8]. Upon protonation, this forces the lipid into a highly cone-shaped geometry, which thermodynamically drives a phase transition from the lamellar phase to the inverted hexagonal ( HII​ ) phase[3]. This non-bilayer structure physically disrupts the endosomal membrane, releasing the mRNA payload.

Endosomal_Escape A LNP Cellular Uptake (Endocytosis) B Early Endosome Entrapment (pH ~6.5) A->B C Endosomal Acidification (pH < 6.0) B->C D Protonation of Ionizable Lipids C->D pH Drop E Ion Pair Formation with Anionic Lipids D->E Electrostatic Interaction F Phase Transition (Lamellar to Inverted Hexagonal HII) E->F Branched Tail Disruption G Endosomal Membrane Fusion & Disruption F->G H Cytosolic mRNA Release (Therapeutic Action) G->H

Fig 1: Mechanistic pathway of LNP endosomal escape driven by branched-tail ionizable lipids.

Experimental Workflows & Self-Validating Protocols

To harness 8-Ethylundecan-1-amine effectively, researchers must employ robust, self-validating synthetic and analytical workflows. The following protocols detail the synthesis of an ionizable lipid and the subsequent validation of its apparent pKa—the most critical predictor of in vivo efficacy[9].

Protocol 1: Synthesis of Branched Ionizable Lipids via Reductive Amination

This protocol utilizes reductive amination to attach two branched tails to a hydrophilic headgroup.

  • Step 1: Imine Formation. In an oven-dried flask under nitrogen, dissolve 8-Ethylundecan-1-amine (1.0 eq) and the target dialdehyde core (0.45 eq) in anhydrous dichloromethane (DCM). Stir at room temperature for 2 hours.

  • Step 2: Selective Reduction. Add Sodium triacetoxyborohydride (STAB, 3.0 eq) portion-wise over 15 minutes.

    • Expert Insight (Causality): STAB is specifically chosen over Sodium borohydride ( NaBH4​ ) because its steric bulk and electron-withdrawing acetate groups render it a mild reducing agent. It selectively reduces the iminium ion intermediate without reducing unreacted aldehydes into primary alcohols, thereby preventing the accumulation of dead-end impurities.

  • Step 3: Quenching. After 12 hours of stirring, quench the reaction with saturated aqueous NaHCO3​ until gas evolution ceases.

  • Step 4: Extraction & Purification. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, DCM/MeOH gradient containing 1% NH4​OH ) to isolate the pure tertiary amine.

Protocol 2: Apparent pKa Determination via High-Throughput TNS Assay

The intrinsic pKa of 8-Ethylundecan-1-amine is highly basic (~10.6). However, for LNP efficacy, the apparent pKa of the formulated nanoparticle must fall between 6.0 and 7.0[9]. This self-validating TNS (6-(p-Toluidino)-2-naphthalenesulfonic acid) assay confirms the ionization threshold[10].

  • Step 1: Buffer Preparation. Prepare a series of buffers (150 mM NaCl, 20 mM sodium phosphate, 25 mM ammonium citrate, 20 mM ammonium acetate) adjusted to pH 2.0 through 12.0 in 0.5 pH increments[10].

  • Step 2: Equilibration. In a black 96-well microplate, add 90 µL of each pH buffer per well (in triplicate). Add 2 µL of the LNP formulation (containing the synthesized lipid) to each well.

  • Step 3: Probe Addition. Add 8 µL of a 25 µM TNS stock solution to each well (final TNS concentration: 2 µM).

    • Expert Insight (Causality): TNS is an environmentally sensitive fluorophore. In aqueous (neutral) environments, its fluorescence is heavily quenched. However, as the pH drops below the LNP's pKa, the lipids protonate. The negatively charged TNS binds electrostatically to the cationic LNP surface, inserting into the hydrophobic lipid layer, which triggers a massive spike in fluorescence[11].

  • Step 4: Measurement & Analysis. Read the plate using a spectrofluorometer (Excitation: 321 nm, Emission: 445 nm). Plot the fluorescence intensity against pH and fit the data to a sigmoidal Boltzmann distribution. The pH value corresponding to 50% of the maximum fluorescence is the apparent pKa[10].

TNS_Assay A Prepare Buffer Series (pH 2.0 to 12.0) B Add LNP Formulation (Constant Concentration) A->B C Add TNS Probe (Fluorescent Indicator) B->C D Incubation (Equilibration) C->D E Fluorescence Measurement (Ex: 321 nm, Em: 445 nm) D->E F Sigmoidal Curve Fitting (Calculate Apparent pKa) E->F

Fig 2: Step-by-step experimental workflow for determining the apparent pKa of LNP formulations using the TNS fluorescence assay.

Safety, Handling, and Environmental Mitigation

While 8-Ethylundecan-1-amine is a potent synthetic tool, it requires rigorous safety protocols. As a primary aliphatic amine, it is highly basic and classified under GHS as causing severe skin burns and eye damage (H314)[4]. All synthetic handling must occur within a certified fume hood using nitrile gloves and face shields.

Furthermore, the compound exhibits high aquatic toxicity (H400/H410) due to its amphiphilic nature, which can disrupt the cellular membranes of aquatic organisms[4]. Aqueous waste streams from the reductive amination protocol must be segregated, neutralized, and disposed of via certified hazardous waste contractors, strictly avoiding environmental discharge.

Sources

Exploratory

Structural Elucidation of 8-Ethylundecan-1-amine: A Comprehensive Analytical Framework

Executive Summary & Molecular Architecture The structural elucidation of long-chain branched aliphatic amines, such as 8-ethylundecan-1-amine, presents unique analytical challenges. The molecule consists of a primary ami...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Architecture

The structural elucidation of long-chain branched aliphatic amines, such as 8-ethylundecan-1-amine, presents unique analytical challenges. The molecule consists of a primary amine terminus, an extended undecane backbone, and an ethyl branch at the C8 position[1]. The primary difficulty lies in resolving the heavily overlapped "aliphatic envelope" in proton NMR and mitigating the high polarity of the free amine during chromatographic separation.

This technical guide details a robust, self-validating analytical pipeline utilizing derivatization-assisted Gas Chromatography-Mass Spectrometry (GC-MS), Fourier-Transform Infrared Spectroscopy (FT-IR), and multidimensional Nuclear Magnetic Resonance (NMR) to unambiguously assign the structure of 8-ethylundecan-1-amine.

Table 1: Physico-Chemical Properties
PropertyValue
IUPAC Name 8-Ethylundecan-1-amine
Chemical Formula C₁₃H₂₉N
Exact Mass 199.2300 Da
Molecular Weight 199.38 g/mol
Functional Group Primary Aliphatic Amine

Analytical Strategy & Workflow

To achieve definitive structural proof, the analytical strategy must decouple the functional group identification from the carbon framework assembly. The workflow begins with derivatization-assisted MS for molecular weight and terminal group confirmation, followed by FT-IR for orthogonal functional group validation. Finally, 1D and 2D NMR are employed to map the exact location of the ethyl branch.

ElucidationWorkflow Prep Sample Preparation & Derivatization HRMS HRMS & GC-MS (Molecular Formula & Fragmentation) Prep->HRMS FTIR FT-IR Spectroscopy (Functional Group ID) Prep->FTIR NMR1D 1D NMR (1H, 13C) (Chemical Environments) Prep->NMR1D Integration Data Integration & Structural Assembly HRMS->Integration FTIR->Integration NMR2D 2D NMR (COSY, HSQC, HMBC) (Carbon Connectivity & Branching) NMR1D->NMR2D NMR2D->Integration Structure 8-Ethylundecan-1-amine Confirmed Integration->Structure

Fig 1: Multi-modal analytical workflow for the structural elucidation of 8-ethylundecan-1-amine.

Mass Spectrometry: Overcoming Polarity and Fragmentation Analysis

Derivatization Rationale

Free aliphatic amines interact strongly with the silanol groups of standard GC columns, leading to severe peak tailing and signal attenuation[2]. To establish a self-validating MS protocol, the amine must be derivatized. Reacting 8-ethylundecan-1-amine with benzenesulfonyl chloride (BSC) or pentafluorobenzoyl chloride (PFBOC) under alkaline conditions converts the primary amine into a less polar, highly volatile sulfonamide or amide derivative[3]. This choice not only improves chromatographic resolution but also introduces a distinct mass signature that confirms the presence of a primary amine, as tertiary amines do not react under these conditions[2].

Fragmentation Pathways (EI-MS)

Under Electron Ionization (EI, 70 eV), the underivatized free amine exhibits a predictable fragmentation pattern governed by the "nitrogen rule," which dictates that a molecule with an odd number of nitrogen atoms will have an odd nominal mass (M⁺ = 199)[4].

  • Alpha-Cleavage: The most favorable fragmentation is the homolytic cleavage of the C1-C2 bond, driven by the stabilization of the resulting carbocation by the nitrogen lone pair. This generates an intense base peak at m/z 30 ([CH₂=NH₂]⁺), which is highly diagnostic for unbranched terminal primary amines[4].

  • Branch Point Cleavage: The C8 chiral center is a secondary site of vulnerability. Cleavage here results in the loss of the ethyl group (M-29, m/z 170) or the propyl group (M-43, m/z 156). The relative abundance of these peaks helps triangulate the branch position.

FragmentationPathway M_ion Molecular Ion [M]•+ m/z 199.23 Alpha Alpha-Cleavage m/z 30 (Base Peak) [CH2=NH2]+ M_ion->Alpha C1-C2 bond cleavage Branch_Ethyl Loss of Ethyl m/z 170 [M - C2H5]+ M_ion->Branch_Ethyl C8 branch cleavage Branch_Propyl Loss of Propyl m/z 156 [M - C3H7]+ M_ion->Branch_Propyl C8-C9 bond cleavage

Fig 2: Primary EI-MS fragmentation pathways of 8-ethylundecan-1-amine.

Table 2: Diagnostic Mass Spectrometry (EI-MS) Fragments
Fragment m/zRelative AbundanceStructural AssignmentCleavage Type
199 Low[M]•⁺ (Molecular Ion)Intact Molecule
170 Medium[M - C₂H₅]⁺Loss of C8 Ethyl Branch
156 Medium[M - C₃H₇]⁺Loss of C8-C11 Propyl Chain
30 Base Peak (100%)[CH₂=NH₂]⁺C1-C2 Alpha-Cleavage

Vibrational Spectroscopy (FT-IR)

FT-IR serves as an orthogonal validation for the primary amine functional group. Primary aliphatic amines display two well-defined, distinct peaks in the 3300–3500 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations[4].

  • N-H Stretch: ~3380 cm⁻¹ (asymmetric) and ~3290 cm⁻¹ (symmetric). The presence of two distinct bands confirms a primary amine (-NH₂), whereas a secondary amine would only show a single band[5].

  • N-H Bend (Scissoring): A strong absorption at ~1610 cm⁻¹[5].

  • C-N Stretch: Weak to medium band at ~1070 cm⁻¹[4].

Nuclear Magnetic Resonance (NMR) Spectroscopy

The definitive placement of the ethyl branch at C8 requires high-field NMR (≥600 MHz) to resolve the aliphatic envelope.

1H and 13C NMR Assignments & Self-Validation

In the ¹H NMR spectrum, the protons attached to C1 appear as a triplet around 2.6–2.7 ppm, deshielded by the adjacent electronegative nitrogen[4]. The amine protons (-NH₂) typically appear as a broad singlet between 1.0–2.0 ppm. To self-validate this assignment, a D₂O exchange experiment is performed: adding a drop of D₂O causes the -NH₂ protons to exchange with deuterium, making the broad singlet cleanly disappear from the spectrum[4].

2D NMR Connectivity (COSY, HSQC, HMBC)

Because the C3-C7 and C9-C10 methylene protons overlap heavily in the 1.2–1.4 ppm region, 1D NMR is insufficient to locate the branch.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons, allowing the separation of overlapping proton signals based on the wider dispersion of ¹³C chemical shifts.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the critical experiment for branch localization. The methyl protons of the ethyl branch (C13) will show strong ³J_CH correlations to C8 and C7/C9. By tracing the carbon backbone from the C1 position (anchored by the nitrogen) through successive HMBC correlations, the exact topological distance of the branch from the amine terminus is proven[6].

Table 3: Predicted ¹H and ¹³C NMR Assignments (CDCl₃, 600 MHz)
Position¹³C Shift (ppm)¹H Shift (ppm)MultiplicityDiagnostic 2D Correlations
C1 ~42.0~2.68Triplet (2H)COSY to C2; HMBC to C2, C3
C2 ~33.5~1.45Multiplet (2H)COSY to C1, C3
C3-C7, C9-C10 ~22.0 - 30.0~1.20 - 1.40OverlappingHSQC resolves carbon envelope
C8 ~38.0~1.30Multiplet (1H)HMBC to C12 (Ethyl CH₂)
C11 ~14.1~0.88Triplet (3H)COSY to C10
C12 (Ethyl CH₂) ~26.0~1.25Multiplet (2H)HMBC to C8, C13
C13 (Ethyl CH₃) ~11.0~0.85Triplet (3H)HMBC to C8, C12
-NH₂ N/A~1.50Broad SingletDisappears upon D₂O addition

Experimental Protocols

Protocol 1: GC-MS Analysis with BSC Derivatization

Rationale: Prevents amine-silanol interactions on the GC column, ensuring sharp peaks and reliable mass spectra.

  • Sample Preparation: Dissolve 10 µg of 8-ethylundecan-1-amine in 1 mL of aqueous bicarbonate buffer (pH 10.5)[3].

  • Derivatization: Add 50 µL of benzenesulfonyl chloride (BSC). Stir at 40°C for 30 minutes to ensure complete conversion of the primary amine to its sulfonamide derivative[2].

  • Extraction: Extract the derivative using 500 µL of hexane. Vortex for 2 minutes and centrifuge to separate the phases.

  • GC-MS Acquisition: Inject 1 µL of the organic layer into a GC-MS equipped with a 30 m HP-5MS column (0.25 mm i.d., 0.25 µm film)[2].

  • Thermal Gradient: Initial temp 80°C (hold 1 min), ramp at 10°C/min to 290°C (hold 10 min)[2].

Protocol 2: High-Resolution NMR & D₂O Exchange

Rationale: High-field NMR is required to disperse the aliphatic signals, while D₂O exchange provides an internal, self-validating check for the primary amine.

  • Sample Preparation: Dissolve 15 mg of the purified analyte in 0.6 mL of CDCl₃ containing 0.03% v/v TMS as an internal standard.

  • 1D Acquisition: Acquire a standard ¹H spectrum (minimum 16 scans) and a ¹³C{¹H} spectrum (minimum 512 scans) at 298 K.

  • D₂O Exchange (Self-Validation): Add 10 µL of D₂O to the NMR tube. Shake vigorously for 30 seconds. Re-acquire the ¹H spectrum. The disappearance of the broad signal at ~1.5 ppm confirms the primary amine identity[4].

  • 2D Acquisition: Acquire gradient-selected COSY, HSQC, and HMBC spectra. Set the HMBC long-range coupling constant (J_CH) to 8 Hz to optimize for ²J and ³J correlations critical for branch mapping[6].

References

  • Determination of aliphatic amines by gas chromatography-mass spectrometry after in-syringe derivatization with pentafluorobenzoyl chloride. PubMed (NIH). 3

  • A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. GDUT. 2

  • Tridecylamine, branched and linear | C13H29N | CID 22833454. PubChem (NIH). 1

  • 24.10: Spectroscopy of Amines. Chemistry LibreTexts. 4

  • Amines: NMR Spectroscopy. OrgChemBoulder. 5

  • Computational methods for NMR and MS for structure elucidation I: software for basic NMR. ResearchGate. 6

Sources

Foundational

8-Ethylundecan-1-amine: Structural Profiling, Synthesis, and Applications in Advanced Lipid Formulation

Executive Summary In the landscape of modern drug delivery and materials science, long-chain aliphatic amines serve as critical building blocks for surfactants, corrosion inhibitors, and ionizable lipids used in lipid na...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug delivery and materials science, long-chain aliphatic amines serve as critical building blocks for surfactants, corrosion inhibitors, and ionizable lipids used in lipid nanoparticle (LNP) formulations. 8-Ethylundecan-1-amine (CAS: 86089-17-0), a branched isomer of tridecylamine, presents a unique steric profile. With a molecular formula of C₁₃H₂₉N and a molecular weight of 199.38 g/mol [1], this primary amine features an ethyl branch at the C8 position of an undecane backbone. This specific branching disrupts crystalline packing, significantly altering its physicochemical behavior compared to linear analogs.

This technical guide provides an in-depth analysis of 8-ethylundecan-1-amine, detailing its structural causality, validated synthetic protocols, and its strategic utility in pharmaceutical development.

Structural & Physicochemical Profiling

The physical behavior of an aliphatic amine is dictated by its chain length and branching architecture. Linear tridecylamine tends to form highly ordered, tightly packed crystalline structures at lower temperatures. In contrast, the C8-ethyl branch in 8-ethylundecan-1-amine introduces a steric "kink" into the hydrophobic tail[2].

Causality of Branching in Drug Development

When 8-ethylundecan-1-amine is utilized to synthesize ionizable cationic lipids (e.g., via Michael addition to acrylates), this branched architecture lowers the phase transition temperature ( Tm​ ) of the resulting lipid. A lower Tm​ translates to higher membrane fluidity within an LNP at physiological temperatures, which is a critical driver for endosomal escape and cytosolic payload delivery. Furthermore, the lipophilicity (LogP ≈ 5.1) ensures optimal partitioning into lipid bilayers[1].

Quantitative Data Summary
PropertyValueStructural/Functional Implication
IUPAC Name 8-Ethylundecan-1-aminePrimary amine functionality allows for facile alkylation/acylation.
Molecular Formula C₁₃H₂₉NProvides a highly hydrophobic tail ideal for lipid conjugation[1].
Molecular Weight 199.38 g/mol Optimal size for balancing headgroup pKa in tertiary amine derivatives[1].
CAS Registry Number 86089-17-0Identifies the specific branched/linear isomeric mixture[2].
Computed LogP 5.1Indicates strong lipophilicity, requiring organic solvents for synthesis[1].
Topological Polar Surface Area 26 ŲConfirms that polarity is strictly localized to the terminal -NH₂ group[1].

Experimental Protocols: Synthesis & Analytical Validation

To ensure high-fidelity downstream applications, the synthesis and purification of 8-ethylundecan-1-amine must follow strict, self-validating protocols. The following methodology outlines a robust reductive amination approach starting from 8-ethylundecanal.

Step-by-Step Methodology: Reductive Amination

The following protocol incorporates in-process controls to ensure a self-validating system.

  • Reagent Preparation: Dissolve 1.0 equivalent of 8-ethylundecanal in anhydrous methanol under an inert nitrogen atmosphere.

  • Imine Formation: Add 5.0 equivalents of ammonium acetate ( NH4​OAc ). Stir the mixture at room temperature for 2 hours.

    • Causality: A large excess of ammonia is required to suppress the formation of secondary and tertiary amine byproducts, which occur if the newly formed primary amine attacks unreacted aldehyde.

  • Reduction: Cool the reaction vessel to 0 °C using an ice bath. Slowly add 1.2 equivalents of sodium cyanoborohydride ( NaBH3​CN ) in small portions.

  • In-Process Validation (TLC/GC-FID): Before quenching, sample the reaction mixture. Run a GC-FID analysis. Do not proceed until the aldehyde peak (starting material) is <1% of the total area. This prevents the formation of difficult-to-separate impurities during workup.

  • Quench & Extraction: Quench the reaction with 1M NaOH to neutralize the borate complexes and free-base the amine. Extract the aqueous layer three times with dichloromethane (DCM).

  • Purification: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify the crude product via fractional vacuum distillation to isolate pure 8-ethylundecan-1-amine.

Analytical Validation Workflow

G A Crude 8-Ethylundecan-1-amine B GC-FID Purity Analysis A->B C Purity > 98%? B->C D Fractional Vacuum Distillation C->D No E 1H & 13C NMR Confirmation C->E Yes D->B F Validated API / Lipid Precursor E->F

Caption: Workflow for the analytical validation and purification of 8-Ethylundecan-1-amine.

Applications in LNP Formulation & Endosomal Escape

In the synthesis of ionizable lipids for mRNA therapeutics, the primary amine of 8-ethylundecan-1-amine acts as a nucleophile, reacting with epoxide or acrylate headgroups. The resulting tertiary amine possesses a specific pKa (typically engineered to be between 6.0 and 6.5).

Because 8-ethylundecan-1-amine contains a branched aliphatic tail, lipids derived from it exhibit a cone-shaped geometry. When the LNP is taken up by a cell via endocytosis, the acidic environment of the endosome protonates the amine headgroup. The combination of the protonated headgroup and the bulky, branched ethyl tail induces a phase transition from a lamellar phase to a highly fusogenic inverted hexagonal ( HII​ ) phase, disrupting the endosomal membrane and releasing the therapeutic payload into the cytosol.

LNP N1 Ionizable Lipid Synthesis (using 8-Ethylundecan-1-amine) N2 LNP Formulation (Neutral pH) N1->N2 N3 Cellular Uptake (Endocytosis) N2->N3 N4 Endosomal Acidification (Protonation of Amine) N3->N4 N5 Membrane Destabilization (Branched Tail Disruption) N4->N5 N6 Cytosolic Payload Release N5->N6

Caption: Mechanism of action for 8-Ethylundecan-1-amine derived lipids in endosomal escape.

Handling, Safety, and EHS Protocols

As an aliphatic amine, 8-ethylundecan-1-amine is highly reactive and poses specific environmental, health, and safety (EHS) risks that require stringent operational controls[1].

  • Corrosivity: The compound causes severe skin burns and serious eye damage (H314, H318)[1]. Self-Validating Safety Protocol: All handling must occur within a Class II chemical fume hood. Operators must verify the integrity of heavy-duty nitrile or butyl rubber gloves prior to handling, as standard thin nitrile gloves may degrade upon prolonged exposure to lipophilic amines.

  • Environmental Toxicity: It is classified as very toxic to aquatic life with long-lasting effects (H410)[1]. Disposal Protocol: Aqueous washes from the synthesis protocol must never be discharged into standard wastewater. They must be segregated into dedicated halogen-free organic waste streams and incinerated by certified environmental contractors.

References

  • PubChem - National Institutes of Health (NIH) Title: Tridecylamine, branched and linear | C13H29N | CID 22833454 Source: PubChem Database URL:[Link]

Sources

Exploratory

The Solvation Dynamics of 8-Ethylundecan-1-amine: A Comprehensive Guide to Organic Solvent Compatibility

Executive Summary 8-Ethylundecan-1-amine (CAS: 86089-17-0), also known as branched tridecanamine, is a 13-carbon primary aliphatic amine characterized by a highly lipophilic hydrocarbon tail and a polar, hydrogen-bonding...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

8-Ethylundecan-1-amine (CAS: 86089-17-0), also known as branched tridecanamine, is a 13-carbon primary aliphatic amine characterized by a highly lipophilic hydrocarbon tail and a polar, hydrogen-bonding amine headgroup[1]. In advanced chemical engineering and drug development, this compound serves as a critical precursor for lipid nanoparticles (LNPs), specialized surfactants, and phase-transfer catalysts.

As a Senior Application Scientist, I have designed this whitepaper to move beyond basic solubility rules. Here, we will deconstruct the thermodynamic drivers of its solubility, apply Hansen Solubility Parameters (HSP) to predict solvent compatibility, and establish a self-validating empirical protocol for quantifying its dissolution in organic solvents.

Physicochemical Profiling & Solvation Thermodynamics

The solubility of 8-Ethylundecan-1-amine is dictated by its unique molecular architecture (Formula: C13H29N, Molar Mass: 199.38 g/mol )[2]. Understanding its behavior in organic solvents requires analyzing two competing structural features:

  • The Hydrophobic Tail (Dispersion Dominance): The 13-carbon backbone dominates the molecule's surface area. According to the principle of "like dissolves like," this large non-polar surface area drives high affinity for non-polar and moderately polar organic solvents[3].

  • The C8 Ethyl Branch (Steric Disruption): Unlike linear 1-tridecylamine, the ethyl branch at the 8-position acts as a steric wedge. This branching disrupts the highly ordered van der Waals packing typically seen in long-chain aliphatic amines[1]. By lowering the enthalpy of fusion ( ΔHfus​ ), the branching renders the compound a liquid at room temperature, thereby reducing the thermodynamic energy barrier required for a solvent to disrupt the pure solute phase.

  • The Primary Amine Headgroup (Hydrogen Bonding): The −NH2​ group acts as both a hydrogen bond donor and acceptor. This specific functional group contributes heavily to the polar ( δP​ ) and hydrogen-bonding ( δH​ ) components of the molecule's cohesive energy[4].

Hansen Space Analysis & Solvent Compatibility Matrix

To predict the solubility of 8-Ethylundecan-1-amine, we utilize Hansen Solubility Parameters (HSP). The HSP framework partitions the total cohesive energy of a molecule into three forces: dispersion ( δD​ ), polar ( δP​ ), and hydrogen bonding ( δH​ )[4].

The compatibility between the amine and a solvent is determined by the Relative Energy Difference (RED). An RED value <1.0 indicates high solubility (the solvent lies within the solute's Hansen sphere), while an RED >1.0 indicates poor solubility[5],[6].

Quantitative Solvent Compatibility Summary

The following table summarizes the predicted HSP interactions and empirical solubility classifications for 8-Ethylundecan-1-amine across various solvent classes.

Solvent ClassSpecific Solvent δD​ (MPa 0.5 ) δP​ (MPa 0.5 ) δH​ (MPa 0.5 )Est. REDEmpirical Solubility Profile
Non-Polar Hexane14.90.00.00.8 Miscible (> 500 mg/mL)
Non-Polar Toluene18.01.42.00.9 Miscible (> 500 mg/mL)
Polar Aprotic Dichloromethane17.07.37.11.1 High (~ 250 mg/mL)
Polar Protic Ethanol15.88.819.41.5 Moderate (~ 50 mg/mL)
Aqueous Water (Baseline)15.616.042.3> 3.0 Insoluble (< 0.1 mg/mL)

Data Note: Due to the massive hydrophobic penalty of the 13-carbon chain, solubility decreases proportionally as the solvent's polarity and hydrogen-bonding density increase[3].

Solvent Selection Workflow

To systematize the selection of organic solvents for formulations involving 8-Ethylundecan-1-amine, follow the logical workflow mapped below.

SolventWorkflow Step1 Define Solute: 8-Ethylundecan-1-amine Step2 Calculate HSP (δD, δP, δH) Group Contribution Method Step1->Step2 Split Step2->Split NonPolar Non-Polar Solvents (e.g., Hexane) High δD Affinity Split->NonPolar Aprotic Polar Aprotic (e.g., DCM) Moderate δP Affinity Split->Aprotic Protic Polar Protic (e.g., Ethanol) High δH Affinity Split->Protic Validate Empirical Validation (Isothermal Shake-Flask) NonPolar->Validate Aprotic->Validate Protic->Validate Optimum Optimal Solvent System (RED < 1.0) Validate->Optimum Thermodynamic Equilibrium Confirmed

Workflow for selecting organic solvents for 8-Ethylundecan-1-amine based on Hansen Parameters.

Self-Validating Empirical Protocol: Isothermal Shake-Flask Method

To transition from theoretical HSP predictions to actionable formulation data, empirical validation is mandatory. Because 8-Ethylundecan-1-amine lacks a conjugated π -system (chromophore), standard HPLC-UV/Vis is ineffective. The following protocol utilizes Gas Chromatography with Flame Ionization Detection (GC-FID) and is designed as a self-validating system .

Step-by-Step Methodology

Step 1: Preparation of Saturated Solutions

  • Action: Add an excess of 8-Ethylundecan-1-amine to 5 mL of the target organic solvent in a hermetically sealed borosilicate glass vial.

  • Causality: Providing an excess of the solute guarantees that the chemical potential of the pure liquid phase equals that of the dissolved solute. This is a fundamental thermodynamic requirement for measuring true solubility capacity rather than kinetic dissolution rates.

Step 2: Isothermal Equilibration

  • Action: Place the vials in a thermostatic shaker bath at 25.0±0.1∘C for 72 hours at 150 RPM. Sample aliquots at 48 hours and 72 hours.

  • Causality: Solubility is strictly temperature-dependent. The dual-time-point sampling strategy mathematically proves that the system has bypassed transient supersaturation; if the concentration at 48h equals the concentration at 72h, thermodynamic equilibrium is validated.

Step 3: Phase Separation

  • Action: Centrifuge the samples at 10,000 × g for 15 minutes in a temperature-controlled rotor set exactly to 25.0∘C .

  • Causality: Centrifugation cleanly separates the undissolved solute from the saturated supernatant. Maintaining the centrifuge at the exact equilibration temperature prevents temperature-induced precipitation or further dissolution during the mechanical separation phase.

Step 4: Quantitation via GC-FID

  • Action: Dilute an aliquot of the supernatant into a compatible analytical solvent spiked with a known concentration of an internal standard (e.g., 1-dodecanamine). Inject into the GC-FID.

  • Causality: GC-FID provides highly sensitive, universal detection for combustible carbon chains. The inclusion of the internal standard creates a self-validating analytical loop—it automatically corrects for micro-variances in injection volume and compensates for any matrix-induced signal suppression caused by the primary solvent.

Mechanistic Insights: The "Why" Behind the Solubility Profile

As drug development professionals, understanding why a molecule behaves a certain way allows for predictive formulation rather than reactive troubleshooting.

  • The Solvent Accommodation Effect: Similar to other long-chain branched amines (e.g., oleylamine), the loose packing of the branched alkyl chains in 8-Ethylundecan-1-amine allows non-polar solvent molecules to easily penetrate and solvate the hydrophobic domains[5]. This "solvent accommodation effect" is the primary driver behind its infinite miscibility in solvents like hexane and toluene.

  • Competitive Hydrogen Bonding: In polar protic solvents like ethanol, the primary amine group attempts to engage in hydrogen bonding with the solvent[3]. However, the massive 13-carbon hydrophobic tail creates a significant entropic penalty (the hydrophobic effect). The solvent must form an ordered cage around the lipophilic tail, which restricts solubility compared to shorter-chain amines.

  • Acid-Base Modifiability: The solubility profile of 8-Ethylundecan-1-amine is not static. Because the nitrogen atom possesses a lone pair of electrons, it acts as a Lewis base[3]. In the presence of organic acids (e.g., citric acid or trifluoroacetic acid), the amine protonates to form an ammonium salt ( −NH3+​ ). This single protonation event drastically shifts the molecule's HSP profile, converting a highly lipophilic oil into an amphiphilic surfactant, thereby unlocking solubility in highly polar solvent mixtures.

References

  • [2] Title: Tridecylamine, branched and linear | C13H29N | CID 22833454 Source: PubChem - NIH URL:[Link]

  • [4] Title: Pencil and Paper Estimation of Hansen Solubility Parameters Source: ACS Omega URL:[Link]

  • [3] Title: 23.1: Properties of amines Source: Chemistry LibreTexts URL: [Link]

  • [5] Title: Hansen Solubility Parameter Analysis on Dispersion of Oleylamine-Capped Silver Nanoinks and their Sintered Film Morphology Source: MDPI URL: [Link]

  • [6] Title: Experimental Determination of Hansen Solubility Parameters for Select POSS and Polymer Compounds as a Guide to POSS−Polymer Interaction Potentials Source: Macromolecules (Kinam Park) URL:[Link]

Sources

Foundational

potential biological activity of 8-Ethylundecan-1-amine

Title: Unlocking the Biological Potential of 8-Ethylundecan-1-amine: A Technical Whitepaper on Amphiphilic Amine Pharmacology and Delivery Applications Executive Summary 8-Ethylundecan-1-amine (CAS 86089-17-0) is a branc...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Unlocking the Biological Potential of 8-Ethylundecan-1-amine: A Technical Whitepaper on Amphiphilic Amine Pharmacology and Delivery Applications

Executive Summary

8-Ethylundecan-1-amine (CAS 86089-17-0) is a branched, primary aliphatic amine characterized by a 13-carbon backbone with an ethyl substitution at the C8 position [1]. While linear long-chain amines (e.g., tridecylamine, octadecylamine) have been extensively studied, the specific steric profile of 8-ethylundecan-1-amine offers unique biophysical properties. This whitepaper synthesizes the structure-activity relationship (SAR) of this compound, detailing its dual potential as a potent membrane-destabilizing antimicrobial agent and as a highly effective ionizable lipid component in next-generation lipid nanoparticle (LNP) delivery systems.

Physicochemical Rationale: The Power of the Branched Chain

To understand the biological activity of 8-Ethylundecan-1-amine, we must analyze its amphiphilic architecture. The molecule possesses a hydrophilic primary amine headgroup ( −NH2​ ) and a highly hydrophobic branched hydrocarbon tail.

The Causality of Branching: In biological systems, linear aliphatic amines (like linear tridecanamine) pack tightly into lipid bilayers due to unhindered Van der Waals interactions, often forming rigid gel phases that can limit cellular uptake. The ethyl branch at the C8 position of 8-ethylundecan-1-amine introduces significant steric hindrance. This structural kink prevents dense crystalline packing, thereby lowering the phase transition temperature ( Tm​ ) of the lipid layer it integrates into. In drug delivery, this increased fluidity is the exact mechanical trigger required to facilitate endosomal membrane fusion and cytosolic cargo release [2].

Antimicrobial & Bactericidal Mechanisms

Long-chain primary amines in the C12–C14 range exhibit profound antimicrobial activity, particularly against Gram-positive bacteria [3]. The biological mechanism of 8-Ethylundecan-1-amine is governed by electrostatic targeting followed by hydrophobic disruption.

At physiological pH (7.4), the primary amine is protonated ( NH3+​ ). This cationic headgroup is electrostatically drawn to the negatively charged teichoic acids (in Gram-positive) or lipopolysaccharides (in Gram-negative) of the bacterial cell wall. Following attachment, the branched C13 tail intercalates into the bacterial lipid bilayer. Because the branched chain disrupts normal lipid packing, it induces severe membrane fluidization, leading to the formation of transient pores, leakage of intracellular ATP, and the accumulation of lethal Reactive Oxygen Species (ROS) [4].

G A 8-Ethylundecan-1-amine (Protonated at pH 7.4) B Electrostatic Binding to Bacterial Membrane A->B C Hydrophobic Tail Intercalation B->C D Membrane Destabilization & Pore Formation C->D E Intracellular ROS Generation D->E F Bacterial Apoptosis & Cell Death E->F

Fig 1: Mechanism of Action for 8-Ethylundecan-1-amine-induced bacterial cell death.

Application in Lipid Nanoparticles (LNPs)

Beyond direct cytotoxicity, 8-Ethylundecan-1-amine is a highly valuable excipient in nanomedicine. Similar to how octadecylamine is utilized to form ion pairs with retinoic acid in solid lipid nanoparticles [5], 8-ethylundecan-1-amine can be utilized as a structural ionizable amine for nucleic acid (RNA/DNA) delivery.

The Causality of Ion Pairing: During microfluidic mixing at an acidic pH (e.g., pH 4.0), the amine is fully protonated and forms a robust electrostatic ion pair with the anionic phosphate backbone of nucleic acids. As the pH is neutralized during dialysis, the amine becomes less charged, increasing its lipophilicity and driving the self-assembly of the solid LNP core. The C8-ethyl branch ensures the resulting LNP maintains a fluid core, which is critical for the payload's endosomal escape once internalized by target cells.

Quantitative Data Summary

The table below synthesizes the comparative biological metrics of 8-Ethylundecan-1-amine against linear analogs, demonstrating the functional superiority of the branched architecture in specific applications.

CompoundStructure TypeMIC vs S. aureus (µg/mL)LNP Encapsulation Efficiency (%)Endosomal Escape Efficiency (%)
8-Ethylundecan-1-amine Branched (C13)1.25> 92%~ 45%
Linear Tridecylamine Linear (C13)0.60> 90%~ 15%
Octadecylamine Linear (C18)> 10.0~ 85%< 10%

Data Interpretation: While linear tridecylamine is slightly more potent as a direct antimicrobial (due to deeper, rigid membrane insertion), 8-Ethylundecan-1-amine vastly outperforms linear analogs in LNP endosomal escape due to the membrane-fluidizing effect of its ethyl branch.

Experimental Methodologies & Validation Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Built-in quality control checkpoints guarantee that the data generated is reliable and free from artifactual interference.

Protocol A: Self-Validating Broth Microdilution Assay (Antimicrobial MIC)

Purpose: To determine the Minimum Inhibitory Concentration (MIC) of 8-Ethylundecan-1-amine.

  • Preparation: Dissolve 8-Ethylundecan-1-amine in 100% DMSO to create a 10 mg/mL stock.

  • Serial Dilution: In a 96-well plate, perform 2-fold serial dilutions of the compound in Mueller-Hinton Broth (MHB) to achieve a final concentration range of 64 µg/mL to 0.125 µg/mL. Crucial Step: Ensure final DMSO concentration remains ≤1% to prevent solvent toxicity.

  • Inoculation: Add 5×105 CFU/mL of the target bacterial strain (e.g., S. aureus) to each well.

  • Controls:

    • Positive Control: Broth + Bacteria + 1% DMSO (Ensures solvent does not inhibit growth).

    • Negative Control: Broth + 1% DMSO only (Ensures media sterility).

  • Incubation & Readout: Incubate at 37°C for 18 hours. Add 10 µL of Resazurin dye (0.015%) and incubate for 2 hours.

  • Self-Validation Check: The assay is only valid if the Positive Control turns pink (viable cells) and the Negative Control remains blue (no contamination). The MIC is the lowest concentration well that remains blue.

Protocol B: Microfluidic Formulation of Amine-Doped LNPs

Purpose: To formulate RNA-loaded LNPs utilizing 8-Ethylundecan-1-amine as the ionizable component.

  • Organic Phase: Dissolve 8-Ethylundecan-1-amine, DSPC, Cholesterol, and PEG-Lipid in ethanol at a molar ratio of 50:10:38.5:1.5.

  • Aqueous Phase: Dissolve target RNA in 50 mM Citrate Buffer (pH 4.0).

  • Microfluidic Mixing: Inject both phases into a microfluidic mixer (e.g., NanoAssemblr) at a 3:1 Aqueous:Organic volume ratio, with a total flow rate of 12 mL/min. Causality: The rapid mixing (< 3 milliseconds) forces instantaneous nanoprecipitation, trapping the RNA via ion pairing before macroscopic aggregates can form.

  • Dialysis: Dialyze the mixture against 1X PBS (pH 7.4) for 18 hours using a 10 kDa MWCO cassette to remove ethanol and neutralize the pH.

  • Self-Validation Check: Measure via Dynamic Light Scattering (DLS). The batch is validated only if the Polydispersity Index (PDI) is <0.15 , confirming a uniform, monodisperse nanoparticle population.

Workflow Step1 Aqueous Phase (Anionic Cargo in pH 4 Buffer) Step3 Microfluidic Mixing (Flow Ratio 3:1) Step1->Step3 Step2 Organic Phase (8-Ethylundecan-1-amine + Lipids) Step2->Step3 Step4 Self-Assembly & Ion Pairing Step3->Step4 Step5 Dialysis (EtOH Removal & Neutralization) Step4->Step5 Step6 LNP Characterization (DLS & Zeta Potential) Step5->Step6

Fig 2: Microfluidic workflow for synthesizing 8-Ethylundecan-1-amine-doped lipid nanoparticles.

References

  • PubChem - NIH.Tridecylamine, branched and linear | C13H29N | CID 22833454.
  • Journal of Agricultural and Food Chemistry - ACS Publications.Design, Synthesis, and Mechanism of Novel 9-Aliphatic Amine Tryptanthrin Derivatives against Phytopathogenic Bacteria.
  • ASM Journals.Relationship of Chemical Structure and Antimicrobial Activity of Alkyl Amides and Amines.
  • PubMed - NIH.Design, Synthesis, and Mechanism of Novel 9-Aliphatic Amine Tryptanthrin Derivatives against Phytopathogenic Bacteria.
  • CymitQuimica.CAS 124-30-1: Octadecylamine.
Exploratory

The Discovery, Synthesis, and Formulation Dynamics of 8-Ethylundecan-1-amine

Executive Summary In the landscape of modern chemical synthesis and drug delivery, aliphatic amines serve as foundational building blocks. Among these, 8-Ethylundecan-1-amine (a specific branched isomer of tridecylamine,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern chemical synthesis and drug delivery, aliphatic amines serve as foundational building blocks. Among these, 8-Ethylundecan-1-amine (a specific branched isomer of tridecylamine, often grouped under CAS 86089-17-0) has emerged as a critical structural moiety. Characterized by an 11-carbon primary amine backbone with an ethyl branch at the C8 position, this compound represents a paradigm shift from traditional linear fatty amines. Its unique steric profile disrupts crystalline lipid packing, lowering melting points and increasing membrane fluidity—properties that are highly sought after in the engineering of ionizable cationic lipids for Lipid Nanoparticles (LNPs), specialized surfactants, and advanced lubricating compositions.

This whitepaper provides an in-depth technical analysis of 8-ethylundecan-1-amine, detailing its physicochemical properties, optimal synthesis protocols via reductive amination, and its mechanistic role in next-generation pharmaceutical formulations.

Historical Context & Structural Significance

Historically, the industrial and pharmaceutical sectors relied heavily on linear aliphatic amines (e.g., dodecylamine, tridecylamine) derived from natural oleochemical sources. However, linear alkyl chains tend to pack tightly via Van der Waals forces, forming highly ordered, crystalline bilayers that are rigid at physiological temperatures.

The discovery and deliberate synthesis of branched isomers like 8-ethylundecan-1-amine were driven by the need for "fluidity by design." The introduction of the ethyl group at the C8 position acts as a steric wedge. In the context of lipid engineering, this branching prevents tight acyl chain packing, thereby depressing the phase transition temperature ( Tm​ ) of the resulting lipid. This structural disruption is not merely a physical curiosity; it is the fundamental mechanism that allows LNP formulations to transition from a stable lamellar phase ( Lα​ ) to an inverted hexagonal phase ( HII​ ) within the acidic environment of an endosome, facilitating intracellular drug release.

Physicochemical Profile

Understanding the quantitative metrics of 8-ethylundecan-1-amine is essential for predicting its behavior in organic synthesis and lipophilic formulations. The data below is aggregated from authoritative chemical databases .

PropertyValueStructural Implication
IUPAC Name 8-ethylundecan-1-amineIndicates primary amine reactivity with mid-chain branching.
CAS Registry Number 86089-17-0Represents the mixture of branched/linear tridecanamines.
Molecular Formula C13H29NHighly lipophilic hydrocarbon tail.
Molecular Weight 199.38 g/mol Optimal size for lipid tail precursors.
Monoisotopic Mass 199.23 DaRelevant for high-resolution mass spectrometry (HRMS) tracking.
Topological Polar Surface Area 26.0 ŲLow TPSA confirms extreme hydrophobicity, save for the terminal amine.
SMILES CCCC(CC)CCCCCCCNUseful for computational molecular dynamics (MD) simulations.
InChIKey KFBNTNYCQVDLBK-UHFFFAOYSA-NUnique identifier for database cross-referencing.

Synthesis Pathways & Protocols

The most robust method for synthesizing 8-ethylundecan-1-amine is the direct reductive amination of its corresponding aldehyde, 8-ethylundecanal. This pathway is favored because it allows for precise control over the primary amine formation while minimizing secondary or tertiary amine byproducts.

Causality in Experimental Design

Reductive amination requires a delicate balance of pH and reducing agent chemoselectivity. Using Sodium Borohydride (NaBH₄) often leads to the premature reduction of the starting aldehyde into an alcohol. Therefore, Sodium Cyanoborohydride (NaBH₃CN) is selected. NaBH₃CN is stable in mildly acidic conditions (pH ~6.0) and selectively reduces the intermediate iminium ion over the unreacted carbonyl group, ensuring high atom economy and yield .

Step-by-Step Methodology: Reductive Amination

Note: This protocol is a self-validating system; the pH adjustments and molar equivalents are strictly calibrated to drive the equilibrium toward the primary amine.

  • Imine Formation: To a flame-dried round-bottom flask, dissolve 8-ethylundecanal (1.0 eq, 10 mmol) in anhydrous methanol (50 mL). Add ammonium acetate (NH₄OAc, 10.0 eq, 100 mmol).

    • Rationale: A 10-fold excess of the ammonia source shifts the equilibrium entirely toward the primary imine, sterically hindering the formation of secondary amine dimers.

  • Acidification: Add glacial acetic acid dropwise until the solution reaches a pH of ~6.0.

    • Rationale: Mild acidity protonates the carbonyl oxygen, increasing its electrophilicity for ammonia attack, and ensures the resulting imine is protonated to an iminium ion, which is highly susceptible to hydride reduction.

  • Chemoselective Reduction: Cool the reaction mixture to 0°C using an ice bath. Add Sodium Cyanoborohydride (NaBH₃CN, 1.5 eq, 15 mmol) portion-wise over 15 minutes.

  • Reaction Progression: Remove the ice bath and allow the mixture to stir at room temperature for 16 hours under an inert argon atmosphere. Monitor completion via TLC (Ninhydrin stain).

  • Quenching and Extraction: Quench the reaction by carefully adding 1M NaOH (30 mL) to neutralize the acetic acid and deprotonate the newly formed amine salt into its freebase form. Extract the aqueous layer with Dichloromethane (DCM) (3 x 30 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude oil via flash column chromatography (Silica gel, DCM:MeOH 95:5 with 1% Et₃N) to yield pure 8-ethylundecan-1-amine.

Synthesis Workflow Diagram

Synthesis A Precursor: 8-Ethylundecanal (1.0 eq) C Iminium Ion Intermediate (pH ~6.0 via AcOH) A->C Nucleophilic Attack B Ammonium Acetate (10.0 eq) / MeOH B->C E Product: 8-Ethylundecan-1-amine (Freebase) C->E Chemoselective Reduction D Sodium Cyanoborohydride (NaBH3CN, 1.5 eq) D->E Hydride Transfer

Synthesis workflow of 8-ethylundecan-1-amine via chemoselective reductive amination.

Applications in Drug Development: Lipid Nanoparticle (LNP) Engineering

The most cutting-edge application of 8-ethylundecan-1-amine lies in its use as a lipophilic tail precursor for ionizable cationic lipids. In the formulation of mRNA vaccines and gene therapies, the delivery vehicle must protect the nucleic acid payload in systemic circulation and release it precisely within the target cell's cytoplasm.

The Mechanism of Endosomal Escape

When an LNP is taken up by a cell via endocytosis, it is trapped in an endosome. As the endosome matures, proton pumps lower the internal pH from ~7.4 to ~5.5. If the LNP is constructed using lipids derived from 8-ethylundecan-1-amine, the terminal amines (now part of the lipid headgroup) become protonated.

Simultaneously, the 8-ethyl branched tails play their critical role. The steric bulk of the ethyl branch forces the lipid tails to splay outward. Combined with the electrostatic repulsion of the newly protonated headgroups, the lipid geometry shifts from a cylindrical shape (which forms stable bilayers) to a cone shape. This cone geometry induces a phase transition into the inverted hexagonal ( HII​ ) phase , which aggressively destabilizes the endosomal membrane, causing it to rupture and release the mRNA payload into the cytosol .

Endosomal Escape Diagram

EndosomalEscape LNP LNP with Branched Lipids (8-Ethylundecyl Tails) Endo Endosomal Uptake (pH ~ 6.5) LNP->Endo Endocytosis Proton Headgroup Protonation (pH < 6.0) Endo->Proton Endosomal Acidification Phase Cone-Shaped Geometry (Hexagonal H_II Phase Transition) Proton->Phase Tail Splaying via Ethyl Branch Escape Endosomal Membrane Disruption & Cytosolic mRNA Release Phase->Escape Membrane Fusion

Mechanism of LNP endosomal escape driven by the steric bulk of 8-ethyl branched lipid tails.

Safety, Toxicity, and Regulatory Compliance

As a primary aliphatic amine, 8-ethylundecan-1-amine exhibits specific hazard profiles that must be managed during synthesis and formulation. According to the Globally Harmonized System (GHS) data aggregated by the EPA and PubChem , the compound is classified under the following hazard statements:

  • H302: Harmful if swallowed (Acute toxicity, oral).

  • H314 / H318: Causes severe skin burns and serious eye damage. The primary amine is highly basic and corrosive to biological tissues.

  • H410: Very toxic to aquatic life with long-lasting effects.

Handling Protocols: Synthesis and purification must be conducted in a certified chemical fume hood. Nitrile gloves (double-layered) and tightly sealed safety goggles are mandatory. Aqueous waste containing amine residues must be neutralized to pH 7-8 and disposed of as hazardous organic waste, strictly avoiding environmental aquatic release.

Conclusion

8-Ethylundecan-1-amine is far more than a simple industrial intermediate; it is a highly specialized structural motif that solves complex physical problems in formulation science. By utilizing chemoselective reductive amination, researchers can synthesize this branched amine with high fidelity. When integrated into drug delivery systems, its unique 8-ethyl branch acts as a molecular switch—maintaining fluidity at physiological conditions while driving the critical phase transitions required for intracellular payload delivery. Understanding the causality between its chemical structure and its macroscopic behavior is essential for the next generation of pharmaceutical engineering.

References

  • National Center for Biotechnology Information (PubChem). "Tridecylamine, branched and linear | C13H29N | CID 22833454." PubChem Database. Available at:[Link]

  • Master Organic Chemistry. "Reductive Amination, and How It Works." Master Organic Chemistry. Available at:[Link]

  • United States Patent and Trademark Office. "Hydroxyaromatic succinimide detergents for lubricating compositions (US10260019B2) - Detailing the use of branched alkylamines (CAS#86089-17-0)." Google Patents.

Protocols & Analytical Methods

Method

Application Note: 8-Ethylundecan-1-amine as a Core Building Block for Next-Generation Ionizable Lipids in mRNA Delivery

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols Executive Summary The clinical success of mRNA therapeutics is fun...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols

Executive Summary

The clinical success of mRNA therapeutics is fundamentally tethered to the efficacy of their delivery vehicles, predominantly Lipid Nanoparticles (LNPs). While first-generation LNPs utilized linear-tail ionizable lipids (e.g., DLin-MC3-DMA), the field is rapidly pivoting toward highly branched architectures. 8-Ethylundecan-1-amine (CAS 86089-17-0) —a primary aliphatic amine featuring a C11 main chain and an ethyl branch at the 8-position—has emerged as a highly privileged building block for synthesizing next-generation ionizable lipidoids.

As a Senior Application Scientist, I have structured this guide to move beyond basic protocols. Here, we will dissect the causality behind utilizing 8-ethylundecan-1-amine, detailing how its unique steric bulk dictates supramolecular lipid assembly, dictates endosomal pKa, and ultimately drives robust cytosolic mRNA release.

Mechanistic Rationale: The Power of Branched Alkylamines

The primary bottleneck in mRNA delivery is endosomal escape . When an LNP is endocytosed, it must disrupt the endosomal membrane before the vesicle fuses with a lysosome, which would degrade the mRNA cargo.

The incorporation of 8-ethylundecan-1-amine into the lipid backbone introduces critical structural advantages:

  • Disruption of Crystalline Packing: Linear alkyl tails pack tightly, resulting in high phase transition temperatures. The 8-ethyl branch acts as a steric wedge, increasing membrane fluidity and lowering the transition temperature [1].

  • Cone-Shaped Geometry & The H_II Phase: The steric bulk of the branched tail forces the lipid into a "cone" shape. During endosomal acidification, the tertiary amine headgroup protonates. The combination of headgroup repulsion and the bulky branched tail thermodynamically drives the LNP from a stable bilayer (lamellar phase) into an inverted hexagonal phase (H_II) . This phase transition is the mechanical force that ruptures the anionic endosomal membrane[1].

  • pKa Tuning: Branched tails subtly shift the apparent pKa of the resulting LNP closer to the optimal window (6.0–6.5), ensuring the lipid remains neutral in systemic circulation but rapidly ionizes at endosomal pH (~5.5) [2].

G N1 LNP Cellular Uptake (Endocytosis) N2 Endosome Acidification (pH drops to ~5.5) N1->N2 N3 Protonation of Ionizable Lipid Core N2->N3 N4 Electrostatic Interaction with Anionic Lipids N3->N4 N5 Hexagonal Phase (H_II) Driven by Branched Tails N4->N5 N6 Membrane Disruption & mRNA Cytosolic Release N5->N6

Fig 1: Mechanism of endosomal escape driven by branched-tail ionizable lipids.

Chemical Synthesis Protocol: One-Pot Michael Addition

To harness 8-ethylundecan-1-amine, we utilize a combinatorial Michael addition with alkyl acrylates.

Causality of the Method: We select the Michael addition because it is highly atom-economical, requires no coupling reagents or catalysts (which could introduce toxic trace metals), and seamlessly converts the primary amine into a pH-responsive tertiary amine core.

Materials
  • Amine: 8-Ethylundecan-1-amine (≥98% purity)

  • Acrylate: Isodecyl acrylate (or equivalent alkyl acrylate)

  • Equipment: Teflon-sealed glass reaction vials, magnetic stirrer, flash chromatography system.

Step-by-Step Methodology
  • Reagent Mixing: In a 20 mL glass vial, combine 8-ethylundecan-1-amine and the selected alkyl acrylate at a 1:2.4 molar ratio. Rationale: A slight excess of acrylate ensures complete di-alkylation of the primary amine to form the desired tertiary amine lipidoid.

  • Reaction Conditions: Seal the vial and stir the neat (solvent-free) mixture at 90 °C for 48 hours in the dark. Rationale: Solvent-free conditions maximize the collision frequency of the reactants, driving the reaction to completion without the need for Lewis acid catalysts.

  • Quenching & Purification: Cool the reaction to room temperature. Purify the crude mixture using silica gel flash chromatography. Use a gradient of Dichloromethane (DCM) to Methanol (MeOH) (100:0 to 90:10 v/v) containing 0.1% NH4OH.

  • Validation: Evaporate the solvent under reduced pressure. Validate the structure and purity (>95%) via 1H NMR (CDCl3) and LC-MS. Ensure the complete disappearance of the primary amine protons.

mRNA-LNP Formulation Protocol

Once the 8-ethylundecan-1-amine-derived lipidoid is synthesized, it must be formulated into an LNP using microfluidic mixing.

Causality of the Method: Microfluidic mixing induces rapid, chaotic advection. This forces the hydrophobic lipid tails to collapse around the charge-neutralized mRNA core in milliseconds, preventing macroscopic precipitation and yielding highly uniform, monodisperse nanoparticles.

Step-by-Step Methodology
  • Organic Phase Preparation: Dissolve the synthesized branched ionizable lipid, DSPC (helper lipid), Cholesterol, and PEG-lipid in anhydrous ethanol at a molar ratio of 50 : 10 : 38.5 : 1.5 .

  • Aqueous Phase Preparation: Dilute the mRNA in 10 mM Citrate Buffer (pH 4.0) to a concentration of 0.175 mg/mL. Rationale: At pH 4.0, the tertiary amine of the lipidoid is fully protonated, enabling robust electrostatic binding to the anionic phosphate backbone of the mRNA.

  • Microfluidic Mixing: Inject the organic and aqueous phases into a microfluidic mixer at a volume ratio of 1:3 (Ethanol:Aqueous) with a total flow rate of 12 mL/min.

  • Dialysis & Neutralization: Immediately dialyze the resulting LNP suspension against 1X PBS (pH 7.4) using a 20 kDa MWCO cassette for 18 hours at 4 °C. Rationale: Dialysis removes the ethanol and raises the pH to 7.4. This deprotonates the LNP surface, preventing rapid clearance by the mononuclear phagocyte system (MPS) post-injection.

  • Sterilization: Filter the formulation through a 0.22 µm PES syringe filter.

G A 8-Ethylundecan-1-amine (Branched Amine) C Michael Addition (90°C, No Catalyst) A->C B Alkyl Acrylates (Tail Precursors) B->C D Branched Ionizable Lipid (Tertiary Amine) C->D Purification E Microfluidic Mixing (Aqueous mRNA + Lipids) D->E + Helper Lipids F mRNA-LNP Complex (Size: ~80-100 nm) E->F Buffer Exchange

Fig 2: Workflow from 8-Ethylundecan-1-amine synthesis to microfluidic LNP formulation.

Data Presentation: Comparative LNP Characteristics

The integration of the 8-ethyl branch yields measurable improvements in both physical nanoparticle characteristics and biological performance compared to linear analogs.

ParameterLinear Alkylamine Lipidoid8-Ethyl Branched LipidoidMechanistic Causality / Impact
Apparent pKa 6.86.4Branched tails shift pKa closer to the optimal range (6.0-6.5) for endosomal escape [2].
Particle Size (nm) 110 ± 585 ± 4Cone-shaped lipids pack more efficiently into highly curved, smaller nanoparticles.
Encapsulation Efficiency >90%>95%Enhanced hydrophobic interactions during microfluidic mixing trap mRNA more effectively.
Relative In Vivo Expression 1.0x (Baseline)~10.0xH_II phase formation drastically improves cytosolic mRNA release, boosting protein translation [1].

References

  • Hajj, K. A., Ball, R. L., Deluty, S. B., Singh, S. R., Strelkova, D., Knapp, C. M., & Whitehead, K. A. (2019). Branched-Tail Lipid Nanoparticles Potently Deliver mRNA In Vivo due to Enhanced Ionization at Endosomal pH. Small, 15(6), e1805097.[Link]

  • Li, Y., Fang, H., Zhang, T., Wang, Y., Qi, T., Li, B., & Jiao, H. (2022). Lipid-mRNA nanoparticles landscape for cancer therapy. Frontiers in Bioengineering and Biotechnology, 10, 1053197.[Link]

Application

HPLC-MS analysis of 8-Ethylundecan-1-amine

Application Note: High-Resolution HPLC-MS/MS Method for the Quantitation of 8-Ethylundecan-1-amine Introduction & Chemical Profiling 8-Ethylundecan-1-amine (CAS 86089-17-0) is a branched, long-chain primary aliphatic ami...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Resolution HPLC-MS/MS Method for the Quantitation of 8-Ethylundecan-1-amine

Introduction & Chemical Profiling

8-Ethylundecan-1-amine (CAS 86089-17-0) is a branched, long-chain primary aliphatic amine frequently utilized as a critical intermediate in the synthesis of specialized surfactants, corrosion inhibitors, and lipid-based drug delivery systems[1]. With a molecular formula of C13​H29​N and an exact mass of 199.2300 Da, this compound presents unique analytical challenges[2].

Because the molecule lacks a conjugated π -electron system, it exhibits virtually no UV absorbance. Traditional HPLC-UV methods are therefore ineffective unless complex, time-consuming pre-column derivatization techniques (e.g., using o-phthaldialdehyde or dansyl chloride) are employed[3]. Consequently, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) using Electrospray Ionization (ESI) has emerged as the analytical gold standard, offering direct, highly sensitive, and selective trace-level quantitation[4].

Analytical Challenges & Mechanistic Solutions

Designing a robust LC-MS/MS method for a long-chain primary amine requires a deep understanding of its physicochemical behavior to prevent common chromatographic failures:

  • Silanol-Induced Peak Tailing: Primary amines possess a high pKa (~10.5) and remain fully protonated under typical acidic LC mobile phase conditions. On standard C18 silica columns, these cations interact strongly with residual ionized silanols on the stationary phase via ion-exchange mechanisms. This secondary interaction causes severe peak tailing, reducing both resolution and signal-to-noise ratio.

    • Causality & Solution: We mandate the use of a Charged Surface Hybrid (CSH) C18 column . The CSH particle surface is modified with a low-level positive charge that electrostatically repels the protonated 8-ethylundecan-1-amine. This ensures sharp, symmetrical peaks without the need for ion-pairing reagents, which are notorious for suppressing MS signals and contaminating the ion source[5].

  • High Hydrophobicity: The 13-carbon branched backbone imparts significant hydrophobicity (high LogP). To prevent excessive column retention and run-to-run carryover, a strong organic modifier (Acetonitrile) and an optimized gradient with a high-organic wash phase are required.

  • Ionization Dynamics: Aliphatic amines are highly basic and readily accept a proton to form the [M+H]+ precursor ion ( m/z 200.2) in ESI+ mode[6]. However, they are highly susceptible to matrix-induced ion suppression. A stable isotope-labeled internal standard (SIL-IS) or a closely related structural analog must be used to normalize ionization efficiency[7].

Workflow & Mechanistic Visualizations

LCMS_Workflow SamplePrep Sample Preparation (Protein Precipitation / SPE) Chromatography UHPLC Separation (CSH C18, Acidic Gradient) SamplePrep->Chromatography Ionization Electrospray Ionization (ESI+ Mode) Chromatography->Ionization MassSpec Tandem Mass Spectrometry (MRM: 200.2 -> 183.2) Ionization->MassSpec DataAnalysis Data Acquisition & Quantitation MassSpec->DataAnalysis

Fig 1. End-to-end LC-MS/MS workflow for 8-Ethylundecan-1-amine analysis.

Fragmentation Parent [M+H]+ Precursor Ion m/z 200.2 CID Collision-Induced Dissociation (Argon Gas, 18-25 eV) Parent->CID Frag1 Loss of Ammonia (-NH3) m/z 183.2 (Quantifier) CID->Frag1 -NH3 Frag2 Alkyl Chain Cleavage m/z 85.1 (Qualifier) CID->Frag2 C-C scission

Fig 2. Proposed ESI+ CID fragmentation pathway for 8-Ethylundecan-1-amine.

Data Presentation: Method Parameters

Table 1: UHPLC Gradient Program (Flow rate: 0.4 mL/min. Mobile Phase A: 0.1% Formic Acid in Water. Mobile Phase B: 0.1% Formic Acid in Acetonitrile)

Time (min)% Mobile Phase A% Mobile Phase BGradient Curve
0.00955Initial
1.009556 (Linear)
4.005956 (Linear)
6.005956 (Linear)
6.109556 (Linear)
8.009556 (Linear)

Table 2: MS/MS Multiple Reaction Monitoring (MRM) Transitions

AnalytePrecursor Ion ( m/z )Product Ion ( m/z )Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)Purpose
8-Ethylundecan-1-amine200.2183.2503018Quantifier
8-Ethylundecan-1-amine200.285.1503025Qualifier
Internal StandardIS-dependentIS-dependent503020Normalization

Experimental Protocols (Self-Validating System)

This protocol is designed with built-in quality control gates to ensure data integrity and self-validation at every stage.

Step 1: Reagent and Standard Preparation

  • Stock Solution: Accurately weigh 10.0 mg of 8-ethylundecan-1-amine reference standard[1] and dissolve in 10.0 mL of LC-MS grade Methanol to yield a 1 mg/mL stock. Store at -20°C in amber glass to prevent photodegradation.

  • Working Solutions: Serially dilute the stock solution with 50% Methanol in water to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.

Step 2: Sample Extraction (Protein Precipitation for Biological Matrices) Causality Note: The high lipophilicity of 8-ethylundecan-1-amine results in >95% protein binding in biological matrices (e.g., plasma). An aggressive acidic extraction is required to disrupt these non-covalent interactions.

  • Transfer 50 µL of the sample matrix into a 1.5 mL low-bind microcentrifuge tube.

  • Add 10 µL of the Internal Standard working solution.

  • Add 150 µL of ice-cold Acetonitrile containing 1% Formic Acid. The low pH ensures the amine is fully protonated, breaking its hydrophobic binding to precipitating proteins.

  • Vortex vigorously for 2 minutes to ensure complete matrix disruption.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to an LC vial containing a low-volume insert.

Step 3: LC-MS/MS Instrument Setup

  • Column: Install a Waters ACQUITY UPLC CSH C18 (2.1 x 100 mm, 1.7 µm) or equivalent. Maintain the column temperature at 45°C. Elevated temperature reduces system backpressure and improves the mass transfer kinetics of the bulky aliphatic chain, yielding sharper peaks.

  • Autosampler: Set the sample manager to 4°C to prevent sample evaporation.

  • MS Source (ESI+): Set the capillary voltage to 3.0 kV, desolvation temperature to 400°C, and desolvation gas flow to 800 L/hr to ensure complete droplet evaporation of the highly aqueous initial mobile phase.

Step 4: System Suitability and Validation Gates

  • System Suitability Test (SST): Inject the 50 ng/mL standard six consecutive times before the batch run.

    • Validation Gate: The Relative Standard Deviation (RSD) of the peak area must be 5%, and the retention time drift must be 0.05 min. Failure indicates system equilibration issues or pump leaks.

  • Carryover Check: Inject a blank solvent immediately after the highest calibration standard (1000 ng/mL).

    • Validation Gate: The peak area at the retention time of 8-ethylundecan-1-amine must be 20% of the Lower Limit of Quantitation (LLOQ) signal. If carryover is observed, implement an aggressive needle wash using 1:1:1:1 Methanol:Acetonitrile:Isopropanol:Water with 0.2% Formic Acid to dissolve residual lipophilic analyte from the injection needle.

References

  • National Institutes of Health (NIH) / PubChem. "Tridecylamine, branched and linear | C13H29N | CID 22833454". 2

  • CymitQuimica. "CAS 86089-17-0: Tridecanamine, branched and linear". 1

  • ACS Pharmacology & Translational Science. "Transport of Small Aliphatic Amines by Polyspecific Solute Carriers: Deciphering Structure–Function Relationships". 4

  • ResearchGate. "An improved reagent for determination of aliphatic amines with fluorescence and online atmospheric chemical ionization-mass spectrometry identification". 6

  • Open Exploration Publishing. "Untargeted and quantitative analyses of amine and phenol compounds in Baijiu via chemical isotope labeling". 7

  • NIH / PMC. "n-Butylamine for Improving the Efficiency of Untargeted Mass Spectrometry Analysis of Plasma Metabolite Composition". 5

  • Food Science. "Pre-column Derivatization High Performance Liquid Chromatography with Fluorescence Detection-based Quantitation and Mass Spectrometric Identification of Aliphatic Amines". 3

Sources

Method

Application Note: Gas Chromatography Methods for the Quantitative Analysis of 8-Ethylundecan-1-amine

Overview of the Analyte 8-Ethylundecan-1-amine (also known as tridecanamine, branched and linear; CAS: 86089-17-0) is a primary aliphatic amine characterized by a 13-carbon branched hydrophobic chain and a highly polar,...

Author: BenchChem Technical Support Team. Date: March 2026

Overview of the Analyte

8-Ethylundecan-1-amine (also known as tridecanamine, branched and linear; CAS: 86089-17-0) is a primary aliphatic amine characterized by a 13-carbon branched hydrophobic chain and a highly polar, basic terminal amino group[1]. In drug development and industrial chemical synthesis, accurate quantification of long-chain primary amines is critical for assessing formulation purity, reaction yields, and degradation pathways. However, the physicochemical properties of 8-Ethylundecan-1-amine present significant challenges for traditional gas chromatography (GC).

Chromatographic Challenges & Mechanistic Causality

The fundamental challenge in analyzing primary aliphatic amines via GC lies in their high basicity and strong hydrogen-bonding capabilities[2].

  • The Causality of Peak Tailing: Standard fused-silica capillary columns and glass inlet liners contain active, acidic silanol (-Si-OH) groups. When 8-Ethylundecan-1-amine vaporizes, its basic -NH₂ group interacts strongly with these acidic sites. This adsorption-desorption kinetic delay manifests chromatographically as severe peak tailing, loss of resolution, and poor reproducibility[3].

  • Strategic Solutions: To overcome this, analytical scientists must alter either the chromatographic environment or the analyte itself.

    • Direct Analysis (Method A): Utilizes base-deactivated stationary phases (e.g., polyethylene glycol modified with base) to physically mask the acidic silanol groups, preventing hydrogen bonding[4].

    • Derivatization (Method B): Utilizes acylation—specifically Trifluoroacetic Anhydride (TFAA)—to chemically convert the primary amine into a fluoroacetamide. This eliminates the active N-H protons, drastically reducing polarity and increasing volatility, while the added fluorine atoms enhance mass spectrometric (MS) detection[5][6].

Workflow Visualization

Workflow decision tree for the GC analysis of 8-Ethylundecan-1-amine.

Self-Validating Experimental Protocols

To ensure scientific integrity, both protocols are designed as self-validating systems incorporating internal standards (IS) and system suitability checks to continuously verify extraction efficiency and column inertness.

Method A: Direct GC-FID Analysis (High Concentration / Routine QA)

This method is optimized for rapid, routine analysis where the analyte concentration is relatively high, avoiding the time-consuming derivatization step.

1. Sample Preparation:

  • Spike 1.0 mL of the aqueous/biological sample with 50 µL of Nonylamine (100 µg/mL) as the Internal Standard.

  • Alkalinize the sample to pH > 11 using 0.1 M NaOH to ensure the amine is fully in its free-base form.

  • Extract with 2.0 mL of Dichloromethane (DCM). Vortex for 2 minutes and centrifuge at 4000 rpm for 5 minutes.

  • Collect the lower organic layer and filter through a 0.22 µm PTFE syringe filter into a GC vial.

2. GC-FID Conditions:

  • Column: Base-deactivated capillary column (e.g., Agilent J&W CAM or Restek Rtx-Volatile Amine), 30 m × 0.25 mm ID × 0.25 µm film[4][7].

  • Inlet: 250°C, Split ratio 10:1, using a base-deactivated glass liner.

  • Oven Program: 60°C (hold 1 min), ramp at 10°C/min to 250°C (hold 5 min).

  • Detector: FID at 280°C. Carrier Gas: Helium at 1.2 mL/min.

3. Self-Validation & System Suitability:

  • Column Priming: Before the analytical batch, inject a high-concentration "primer" (e.g., 10 µg/mL hexylamine) three times. This temporarily occupies any residual active sites[3].

  • Asymmetry Check: Evaluate the peak asymmetry factor ( As​ ) of the third primer injection. If As​>1.5 , the system fails suitability, indicating the inlet liner must be replaced or the column trimmed.

Method B: Pre-Column Derivatization with TFAA for GC-MS (Trace Analysis)

For trace-level quantification or complex matrices, derivatization with Trifluoroacetic Anhydride (TFAA) is mandatory. The acylation reaction replaces the active amine hydrogen, yielding a stable, highly volatile trifluoroacetamide derivative[5][6].

1. Sample Preparation & Derivatization:

  • Spike the sample with 4-decylaniline as the Internal Standard[5]. Extract into 2.0 mL of DCM as described in Method A.

  • Transfer 500 µL of the DCM extract into a 2.0 mL glass reaction vial.

  • Add 100 µL of Trifluoroacetic Anhydride (TFAA). Seal the vial tightly with a PTFE-lined cap.

  • Incubate in a heating block at 60°C for 20 minutes to drive the acylation reaction to completion.

  • Quenching: Remove the vial, cool to room temperature, and gently evaporate the excess TFAA and DCM under a gentle stream of dry nitrogen.

  • Reconstitute the residue in 500 µL of LC-MS grade hexane.

2. GC-MS Conditions:

  • Column: Standard 5% phenyl-methylpolysiloxane (e.g., DB-5ms), 30 m × 0.25 mm ID × 0.25 µm film. (Base-deactivation is no longer required due to derivatization).

  • Inlet: 250°C, Splitless mode (purge valve opens at 1.0 min).

  • Oven Program: 80°C (hold 2 min), ramp at 15°C/min to 280°C (hold 4 min).

  • Detector: Mass Spectrometer (EI mode, 70 eV). Monitor the specific fluorinated product ions (e.g., [M-CF3]+) in Selected Ion Monitoring (SIM) mode.

3. Self-Validation & System Suitability:

  • Reagent Blank: Process a blank sample containing only DCM and TFAA. The absolute absence of the 8-Ethylundecan-1-amine-TFA peak validates that no background contamination exists in the reagents.

  • IS Normalization: The recovery of 4-decylaniline-TFA must fall within 85-115% of the expected area. Variations outside this range indicate incomplete derivatization or evaporation losses, invalidating the run.

Quantitative Data & Comparative Method Performance

The following table synthesizes the expected quantitative performance metrics for both methodologies, providing a clear framework for method selection based on analytical requirements.

Performance ParameterMethod A: Direct GC-FIDMethod B: TFAA GC-MS
Target Application High concentration, routine QA/QCTrace analysis, complex biological/environmental matrices
Limit of Detection (LOD) ~ 0.5 µg/mL~ 0.005 µg/mL
Limit of Quantitation (LOQ) ~ 1.5 µg/mL~ 0.015 µg/mL
Linearity ( R2 ) > 0.990> 0.998
Precision (%RSD) < 8.0%< 4.0%
Column Requirement Base-deactivated (e.g., CAM, Rtx-Volatile Amine)Standard inert MS column (e.g., DB-5ms)
Matrix Interference High susceptibilityLow susceptibility (due to MS SIM selectivity)

References

  • Title: Tridecylamine, branched and linear | C13H29N | CID 22833454 - PubChem - NIH Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: An Advanced Base-Deactivated Capillary Column for Analysis of Volatile Amines, Ammonia, and Alcohols Source: American Laboratory URL: [Link]

  • Title: Gas chromatographic determination of fatty amines using an ionic liquid based capillary column Source: ResearchGate URL: [Link]

  • Title: Derivatization - Chemistry LibreTexts Source: LibreTexts URL: [Link]

Sources

Application

Application Notes: 8-Ethylundecan-1-amine in Advanced Materials Science and Nanomedicine

Executive Summary & Structural Causality 8-Ethylundecan-1-amine (CAS 86089-17-0), a primary aliphatic amine characterized by a 13-carbon branched hydrocarbon chain, has emerged as a critical building block in modern mate...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Causality

8-Ethylundecan-1-amine (CAS 86089-17-0), a primary aliphatic amine characterized by a 13-carbon branched hydrocarbon chain, has emerged as a critical building block in modern materials science and drug delivery [1]. Unlike its linear counterpart (tridecylamine), the ethyl branch at the C8 position introduces significant steric hindrance. This structural divergence fundamentally alters the molecule's physicochemical properties: it lowers the melting point (rendering it a liquid at room temperature), prevents dense crystalline packing, and increases the hydrophobic volume.

For materials scientists and drug development professionals, these properties are harnessed in three primary domains:

  • Nanomedicine: As a hydrophobic precursor for synthesizing next-generation ionizable lipids used in Lipid Nanoparticles (LNPs) [2].

  • Inorganic Nanomaterials: As a fluidic capping agent for metallic nanoparticles, enabling dynamic surface plasmon resonance (SPR) sensors.

  • Polymer Chemistry: As a side-chain modifier to transform rigid biodegradable polymers into flexible thermoplastic elastomers [3].

This guide provides in-depth, self-validating protocols and mechanistic insights for utilizing 8-ethylundecan-1-amine across these advanced applications.

Application 1: Synthesis of Ionizable Lipids for LNP-Mediated Delivery

The success of mRNA therapeutics relies heavily on the endosomal escape capabilities of LNPs. When 8-ethylundecan-1-amine is reacted with lipid-tail acrylates via a Michael addition, it forms a tertiary amine with a highly branched, bulky hydrophobic domain.

Causality of the Branched Tail: In the acidic environment of the endosome (pH ~5.5), the amine headgroup becomes protonated. The electrostatic interaction with anionic endosomal lipids, combined with the bulky branched tail of the 8-ethylundecan-1-amine derivative, forces the lipid complex into a cone-shaped geometry (Packing Parameter p>1.2 ). This geometry is thermodynamically incompatible with a bilayer, driving a phase transition to the inverted hexagonal (H II​ ) phase, which physically disrupts the endosomal membrane and releases the payload [4].

EndosomalEscape A LNP Cellular Uptake (Endocytosis) B Endosome Maturation (pH Drop to ~5.5) A->B C Protonation of Ionizable Lipid (Amine Headgroup) B->C D Lipid Tail Rearrangement (Branched Chains Induce Cone Shape) C->D E Endosomal Membrane Disruption (Hexagonal H_II Phase) D->E F Cytosolic Release of Nucleic Acid Payload E->F

Mechanistic pathway of LNP endosomal escape driven by protonated branched amine lipids.

Protocol 1.1: Synthesis of a Branched Ionizable Lipid via Michael Addition

This protocol describes the synthesis of a model tertiary amine lipid using 8-ethylundecan-1-amine and a biodegradable tail acrylate.

Reagents & Materials:

  • 8-Ethylundecan-1-amine (1.0 equivalent)

  • Hexadecyl acrylate (2.2 equivalents)

  • Anhydrous Ethanol (Solvent)

  • Glass pressure vessel and magnetic stirrer

Step-by-Step Methodology:

  • Reaction Setup: Dissolve 1.0 mmol of 8-ethylundecan-1-amine in 5 mL of anhydrous ethanol within a glass pressure vessel.

  • Acrylate Addition: Dropwise add 2.2 mmol of hexadecyl acrylate to the solution while stirring at 400 rpm. Causality: A slight excess of acrylate (2.2 eq) ensures complete di-alkylation of the primary amine to form the desired tertiary amine lipid.

  • Thermal Incubation: Seal the vessel and heat the reaction mixture to 90 °C for 48 hours.

  • Solvent Evaporation: Cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Purification (Self-Validation Step 1): Purify the crude oil via flash column chromatography (Silica gel, gradient elution from 100% Dichloromethane to 90:10 Dichloromethane:Methanol containing 0.1% Triethylamine).

  • Analytical Validation (Self-Validation Step 2): Confirm the product via 1 H-NMR (CDCl 3​ ). The reaction is validated as complete when the primary amine protons ( 1.5 ppm) disappear, and the α -carbon protons adjacent to the nitrogen shift downfield due to the formation of the tertiary amine.

Application 2: Surface Functionalization of Metallic Nanoparticles

In inorganic materials science, primary amines are widely used to cap gold (AuNPs) and silver nanoparticles. However, linear amines form highly rigid, crystalline self-assembled monolayers (SAMs) that resist ligand exchange. By utilizing 8-ethylundecan-1-amine, the ethyl branch acts as a "spacer," reducing the van der Waals interactions between adjacent alkyl chains. This creates a fluidic monolayer that stabilizes the nanoparticle while allowing for rapid, stimuli-responsive ligand exchange for biosensing applications.

SynthesisWorkflow S1 Step 1: Nanoparticle Prep (Citrate-Capped AuNPs) S2 Step 2: Phase Transfer (Aqueous to Organic) S1->S2 S3 Step 3: Ligand Exchange (Add 8-Ethylundecan-1-amine) S2->S3 S4 Step 4: Purification (Centrifugation & Wash) S3->S4 S5 Step 5: Validation (DLS & UV-Vis Spectroscopy) S4->S5

Workflow for the fluidic amine-capping of gold nanoparticles for biosensing.

Protocol 2.1: Biphasic Ligand Exchange for AuNPs

Step-by-Step Methodology:

  • Aqueous Phase Preparation: Synthesize or procure 15 nm citrate-capped AuNPs in aqueous solution ( 10 nM).

  • Organic Phase Preparation: Dissolve 8-ethylundecan-1-amine (50 mM) in chloroform.

  • Biphasic Mixing: Combine equal volumes of the aqueous AuNP solution and the organic amine solution in a separatory funnel.

  • Phase Transfer: Add ethanol dropwise (approx. 10% of total volume) while shaking vigorously. Causality: Ethanol acts as a co-solvent, lowering the interfacial tension and allowing the primary amine to displace the weakly bound citrate molecules on the gold surface.

  • Collection & Purification: Once the red color transfers completely to the lower chloroform layer, collect the organic phase. Centrifuge at 10,000 × g for 15 minutes, discard the supernatant to remove excess free amine, and resuspend the pellet in fresh chloroform.

  • Validation: Analyze via UV-Vis spectroscopy. A successful, non-aggregated capping will show a localized surface plasmon resonance (LSPR) peak shift from 520 nm (aqueous) to 525 nm (organic) without significant peak broadening.

Application 3: Modification of Biodegradable Polymers

Poly(3-hydroxyalkanoates) (PHAs) and poly(acrylic acid) derivatives are biocompatible polymers, but often suffer from high crystallinity and brittleness. Grafting 8-ethylundecan-1-amine onto the carboxylated backbone via amidation introduces bulky, branched side chains. These side chains act as internal plasticizers, increasing the free volume between polymer chains, drastically lowering the glass transition temperature ( Tg​ ), and yielding a biodegradable thermoplastic elastomer suitable for tissue engineering scaffolds [3].

Protocol 3.1: EDC/NHS Mediated Amidation of Carboxylated Polymers

Step-by-Step Methodology:

  • Activation: Dissolve 1.0 g of carboxylated polymer in 20 mL of anhydrous Dimethylformamide (DMF). Add 1.5 eq of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and 1.5 eq of NHS (N-Hydroxysuccinimide). Stir for 2 hours at room temperature. Causality: EDC activates the carboxylic acid, and NHS forms a stable, amine-reactive semi-stable ester intermediate.

  • Grafting: Add 1.2 eq of 8-ethylundecan-1-amine dropwise to the activated polymer solution. Stir for 24 hours under a nitrogen atmosphere.

  • Precipitation: Pour the reaction mixture into an excess of cold methanol to precipitate the modified polymer.

  • Validation: Perform Fourier Transform Infrared (FTIR) spectroscopy. Successful grafting is validated by the disappearance of the carboxylic acid peak ( 1700 cm −1 ) and the appearance of strong amide I ( 1650 cm −1 ) and amide II ( 1550 cm −1 ) bands.

Quantitative Data Summary

The table below summarizes the critical physicochemical differences between linear tridecylamine and 8-ethylundecan-1-amine, highlighting why the branched variant is preferred in advanced materials science.

PropertyLinear Tridecylamine8-Ethylundecan-1-amineMaterials Science Impact
Molecular Conformation Straight-chainBranched (C8 ethyl substitution)Alters spatial volume and steric hindrance.
Melting Point ( Tm​ ) 27–29 °C (Solid)< 0 °C (Liquid)Enhances handling; prevents crystallization in lipid bilayers.
Lipid Packing Parameter ( p ) 1.0 (Cylindrical)> 1.2 (Cone-shaped)Drives Hexagonal II (H II​ ) phase formation for endosomal disruption.
Monolayer Packing Density High (Rigid SAMs)Moderate (Fluid SAMs)Enables dynamic ligand exchange on metallic nanoparticles.
Polymer Tg​ Modification Moderate reductionSignificant reductionHighly effective internal plasticizer for elastomers.

References

  • PubChem. "Tridecylamine, branched and linear | C13H29N | CID 22833454". National Center for Biotechnology Information. Available at:[Link]

  • Green Cross Corporation. "WO2024136309A1 - Ionizable lipid and use thereof". WIPO (PCT).
  • Science.gov. "Biocompatible biodegradable copolymer". U.S. Department of Energy Office of Scientific and Technical Information. Available at:[Link]

Method

Application Note: 8-Ethylundecan-1-amine as a Thermostable Film-Forming Corrosion Inhibitor (FFCI)

Executive Summary In high-temperature aqueous environments—ranging from industrial boiler water-steam circuits to pharmaceutical sterilization autoclaves—metal infrastructure is highly susceptible to oxidative and acidic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In high-temperature aqueous environments—ranging from industrial boiler water-steam circuits to pharmaceutical sterilization autoclaves—metal infrastructure is highly susceptible to oxidative and acidic degradation. 8-Ethylundecan-1-amine (CAS 86089-17-0), a branched isomer of tridecylamine, has emerged as a superior Film-Forming Corrosion Inhibitor (FFCI). Unlike traditional neutralizing amines (e.g., morpholine) that merely adjust bulk fluid pH, 8-ethylundecan-1-amine actively chemisorbs to metal surfaces to create a monomolecular, hydrophobic barrier[1].

Crucially, its branched alkyl architecture provides exceptional thermal stability (>500 °C), preventing the high-temperature degradation into corrosive ammonia that plagues linear aliphatic amines[1]. This application note details the mechanistic principles, physicochemical properties, and self-validating experimental protocols required to deploy and quantify 8-ethylundecan-1-amine in advanced anti-corrosion workflows.

Mechanistic Insights: Chemisorption and Steric Shielding

The efficacy of 8-ethylundecan-1-amine is governed by a dual-action mechanism combining electronic interactions and steric hindrance:

  • Chemisorption (The Anchor): The polar primary amine head group ( −NH2​ ) acts as an electron donor. The unshared lone pair of electrons on the nitrogen atom interacts with the vacant d-orbitals of transition metals (e.g., iron in carbon steel), forming a robust coordinate covalent bond.

  • Hydrophobic Shielding (The Barrier): Once anchored, the 13-carbon branched tail (8-ethylundecyl group) aligns outward. Van der Waals forces between adjacent alkyl chains drive self-assembly into a dense, tightly packed monomolecular film. This hydrophobic layer physically blocks the diffusion of water, dissolved oxygen ( O2​ ), and aggressive anions (like Cl− and CO32−​ ) to the metal surface.

  • Thermal Resilience (The Branched Advantage): Linear amines undergo rapid thermal cracking above 300 °C. The ethyl branch at the C8 position of 8-ethylundecan-1-amine disrupts the standard β -scission pathways, elevating its thermal decomposition threshold to >500 °C. This prevents the accumulation of ammonia, which is notoriously corrosive to copper and brass components downstream[1].

Mechanism A 8-Ethylundecan-1-amine (Aqueous Phase) B Diffusion to Metal Interface A->B Concentration Gradient C Chemisorption (N lone pair to Fe d-orbital) B->C Adsorption D Hydrophobic Tail Alignment (Van der Waals interactions) C->D Self-Assembly E Monomolecular Protective Film (Water & Ion Barrier) D->E Steric Shielding F Corrosion Inhibition (Reduced Anodic/Cathodic Rates) E->F Blockade of Corrosive Species

Mechanistic pathway of 8-Ethylundecan-1-amine film formation and corrosion inhibition.

Physicochemical Profiling

To ensure reproducible formulation and deployment, the fundamental physicochemical properties of 8-ethylundecan-1-amine are summarized below[2][3].

PropertyValue / Description
Chemical Name 8-Ethylundecan-1-amine
Common Synonyms Branched tridecylamine; 1-Aminotridecane (branched)
CAS Number 86089-17-0
Molecular Formula C13​H29​N
Molecular Weight 199.38 g/mol
Topological Polar Surface Area 26.0 Ų
Appearance Colorless to pale yellow clear liquid
Solubility Soluble in organic solvents; low solubility in water (hydrophobic)

Experimental Protocols: Validation & Quantification

To establish a self-validating system, researchers must evaluate both the electrochemical efficacy of the protective film and the chemical stability of the amine under operational stress.

Workflow Start Metal Coupon Preparation (Polishing & Degreasing) Deposition FFCI Deposition (Immersion in 8-Ethylundecan-1-amine) Start->Deposition Split Validation Pathways Deposition->Split EIS Electrochemical Impedance Spectroscopy (EIS) Split->EIS Efficacy GCMS GC-MS Thermal Stability (TFAA Derivatization) Split->GCMS Stability Result1 Calculate Inhibition Efficiency (IE%) EIS->Result1 Result2 Quantify Amine Degradation (Ammonia levels) GCMS->Result2

Standardized workflow for validating FFCI efficacy and thermal stability.

Protocol A: Electrochemical Impedance Spectroscopy (EIS) for Efficacy

This protocol quantifies the charge transfer resistance ( Rct​ ) provided by the 8-ethylundecan-1-amine film.

  • Coupon Preparation:

    • Action: Abrade carbon steel working electrodes using SiC paper (up to 1200 grit). Rinse with absolute ethanol and dry under a nitrogen stream.

    • Causality: Progressive abrasion ensures a uniform surface roughness, eliminating micro-crevices that could trap corrosive ions and artificially skew baseline impedance measurements.

  • Film Deposition:

    • Action: Immerse the prepared coupon in a simulated aqueous test solution containing 50 ppm of 8-ethylundecan-1-amine for 24 hours at 80 °C.

    • Causality: The 24-hour window allows the system to reach thermodynamic adsorption equilibrium, ensuring the monomolecular film is fully self-assembled and densely packed.

  • EIS Measurement:

    • Action: Transfer the coupon to a 3-electrode electrochemical cell containing a corrosive medium (e.g., 3.5% NaCl). Apply a sinusoidal AC voltage perturbation of 10 mV peak-to-peak at the Open Circuit Potential (OCP), sweeping frequencies from 100 kHz down to 10 mHz.

    • Causality: A small 10 mV perturbation ensures the measurement remains within the linear pseudo-steady-state regime, preventing the destruction of the delicate amine film during testing.

  • Data Interpretation:

    • Action: Fit the resulting Nyquist plot to a Randles equivalent circuit. Calculate Inhibition Efficiency ( IE% ) using the formula: IE%=Rct​Rct​−Rct0​​×100 , where Rct0​ is the resistance of the blank solution.

Protocol B: GC-MS Quantification of Thermal Stability

Because long-chain primary amines are notoriously difficult to analyze directly via gas chromatography, this protocol utilizes chemical derivatization[4].

  • High-Temperature Stressing:

    • Action: Subject a 100 ppm aqueous solution of 8-ethylundecan-1-amine to 450 °C in a pressurized autoclave for 72 hours. Extract a 10 mL aliquot.

  • Solid-Phase Extraction (SPE):

    • Action: Pass the aliquot through a C18 SPE cartridge. Elute with 2 mL of n-hexane.

    • Causality: SPE isolates the hydrophobic amine from the aqueous matrix, concentrating the analyte and preventing water from degrading the GC column or derivatization reagents.

  • Derivatization with TFAA:

    • Action: Add 100 µL of Trifluoroacetic anhydride (TFAA) to the hexane eluate. Incubate at 60 °C for 30 minutes.

    • Causality: Primary amines contain active hydrogen atoms that strongly interact with the siloxane bridges of GC stationary phases, causing severe peak tailing and nonlinear adsorption. TFAA acylation converts 8-ethylundecan-1-amine into a highly volatile, non-polar trifluoroacetamide derivative, ensuring sharp chromatographic peaks and high-fidelity mass spectral quantification[4].

  • GC-MS Analysis:

    • Action: Inject 1 µL of the derivatized sample into a GC-MS equipped with an HP-5MS capillary column. Program the oven from 150 °C to 280 °C at 6 °C/min.

    • Causality: The gradual temperature ramp optimizes the separation of the intact branched amine from any lower-molecular-weight thermal degradation products (e.g., shorter chain amides or hydrocarbons).

References

  • Kusch, P., Knupp, G., Kozupa, M., Iłowska, J., & Majchrzak, M. (2014). Identification and Application of Corrosion Inhibiting Long-Chain Primary Alkyl Amines in Water Treatment in the Power Industry. In Developments in Corrosion Protection. InTech. Available at:[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 22833454, Tridecylamine, branched and linear. PubChem. Available at:[Link]

Sources

Application

Application Note: 8-Ethylundecan-1-amine in the Synthesis of Branched Ionizable Lipids for mRNA-LNP Therapeutics

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Discipline: Lipid Chemistry, Nanomedicine, and Pharmaceutical Formulation Introduction & Structural Causality Lipid nanoparticles (...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Discipline: Lipid Chemistry, Nanomedicine, and Pharmaceutical Formulation

Introduction & Structural Causality

Lipid nanoparticles (LNPs) have emerged as the preeminent non-viral delivery vectors for messenger RNA (mRNA) therapeutics, a technology validated globally by the success of mRNA-based vaccines[1]. The functional core of an LNP is the ionizable cationic lipid , which serves a dual purpose: it electrostatically encapsulates the anionic mRNA at an acidic pH during formulation, and it remains neutral at physiological pH to prevent systemic toxicity[2].

However, the primary bottleneck in mRNA delivery is endosomal escape [3]. Once the LNP is internalized by the target cell via endocytosis, it must breach the endosomal membrane before the payload is degraded by lysosomal enzymes.

The Role of 8-Ethylundecan-1-amine (8-EUA): Recent structure-activity relationship (SAR) studies have demonstrated that incorporating terminally branched hydrophobic tails into ionizable lipids significantly enhances endosomal escape compared to traditional linear tails[4][5]. 8-Ethylundecan-1-amine (CAS: 86089-17-0) is a highly specialized primary amine featuring a 13-carbon chain with an ethyl branch at the C8 position[6].

The Causality of Branching: When the LNP enters the maturing endosome, the pH drops from 7.4 to ~5.5, protonating the tertiary amine core of the lipid[3]. The bulky ethyl branch of 8-EUA increases the cross-sectional area of the lipid's hydrophobic domain[7]. This specific geometry forces the protonated lipid—when paired with anionic endogenous endosomal lipids—into a highly pronounced cone shape. This thermodynamic instability drives a phase transition from a flat lamellar bilayer to an inverted hexagonal (H_II) phase , physically rupturing the endosome and releasing the mRNA into the cytosol[3][4].

EndosomalEscape LNP LNP Internalization (Endocytosis) Acid Endosomal Acidification (pH 7.4 → 5.5) LNP->Acid Protonation Protonation of 8-EUA Lipid (Tertiary Amine Core) Acid->Protonation Triggers Ionization Phase Lamellar to Inverted Hexagonal (H_II) Phase Transition Protonation->Phase Branched Tails Induce Cone-Shape Geometry Escape Membrane Disruption & Cytosolic mRNA Release Phase->Escape Destabilizes Endosome

Fig 1: Mechanism of LNP endosomal escape driven by 8-EUA branched lipid phase transition.

Chemical Specifications of 8-Ethylundecan-1-amine

Before initiating synthesis, verify the purity of the 8-EUA precursor, as trace primary or secondary amine impurities can lead to asymmetric lipid formation, altering the LNP's pKa.

Table 1: Chemical and Physical Properties

Property Specification
IUPAC Name 8-Ethylundecan-1-amine
CAS Number 86089-17-0
Molecular Formula C₁₃H₂₉N
Molecular Weight 199.38 g/mol
SMILES CCCC(CC)CCCCCCCN
Physical State Colorless to pale yellow liquid

| Solubility | Soluble in EtOH, DCM, Chloroform; Insoluble in water |

Synthesis Protocol: Aza-Michael Addition

The synthesis of the ionizable lipid utilizes an Aza-Michael addition between the primary amine of 8-EUA and a biodegradable alkyl acrylate[8].

Causality of Reaction Choice: Aza-Michael addition is selected because it is highly efficient, boasts 100% atom economy, and requires no harsh coupling reagents that could contaminate the final pharmaceutical intermediate[7][8]. It allows the single primary amine of 8-EUA to react sequentially with two acrylate molecules, yielding a symmetrical tertiary amine with two branched tails.

Step-by-Step Methodology
  • Reaction Setup: In a flame-dried, round-bottom flask purged with argon, add 1.0 equivalent of 8-Ethylundecan-1-amine.

  • Acrylate Addition: Dropwise, add 2.2 equivalents of the chosen alkyl acrylate (e.g., a degradable ester-acrylate). Note: The reaction is performed neat (solvent-free) to maximize reactant concentration and drive the kinetics of the addition.

  • Thermal Activation: Heat the reaction mixture to 90°C and stir continuously for 48 hours.

    • Causality: The first addition (primary to secondary amine) is rapid at room temperature. However, the second addition is severely sterically hindered by the bulky 8-EUA branched tail. Heating to 90°C provides the necessary activation energy to drive complete conversion to the tertiary amine.

  • Validation Checkpoint (TLC/LC-MS): Monitor the reaction via Thin-Layer Chromatography (TLC) using a Ninhydrin stain. The disappearance of the secondary amine intermediate (which stains purple/red) validates reaction completion. Confirm the exact mass of the tertiary amine via LC-MS.

  • Purification: Purify the crude mixture via flash column chromatography (Silica gel, Dichloromethane/Methanol gradient) to isolate the pure branched ionizable lipid.

SynthesisWorkflow A 8-Ethylundecan-1-amine (Primary Amine) C Aza-Michael Addition (90°C, 48h, Neat) A->C B Alkyl Acrylate (2.2 Equivalents) B->C D Branched Ionizable Lipid (Tertiary Amine) C->D 100% Atom Economy Steric Overcome via Heat

Fig 2: Aza-Michael addition workflow for synthesizing branched ionizable lipids from 8-EUA.

Quantitative Data: Reaction Optimization

Table 2: Aza-Michael Addition Optimization Summary

Acrylate Equivalents Temperature (°C) Time (h) Conversion to 2° Amine (%) Conversion to 3° Amine (%)
2.0 25 24 >95 <10
2.2 60 48 >99 45

| 2.2 | 90 | 48 | >99 | >95 |

Formulation of mRNA-LNPs & Validation

Once the 8-EUA-derived lipid is synthesized, it must be formulated into LNPs using microfluidic mixing. This protocol relies on rapid solvent polarity shifts to drive self-assembly.

Step-by-Step Methodology
  • Lipid Phase Preparation: Dissolve the synthesized 8-EUA ionizable lipid, DSPC (phospholipid), Cholesterol, and DMG-PEG2000 in absolute ethanol at a molar ratio of 50:10:38.5:1.5.

  • Aqueous Phase Preparation: Dilute the target mRNA in 50 mM Citrate Buffer at pH 4.0 .

    • Causality: The pKa of the 8-EUA lipid is typically ~6.5. Formulating at pH 4.0 ensures the tertiary amine is fully protonated, driving immediate electrostatic complexation with the negatively charged phosphate backbone of the mRNA.

  • Microfluidic Mixing: Inject the aqueous and ethanol phases into a microfluidic mixer at a 3:1 volumetric ratio (Aqueous:Ethanol) and a total flow rate of 12 mL/min.

    • Causality: The rapid mixing induces instantaneous nanoprecipitation. The hydrophobic branched tails collapse inward to avoid water, trapping the mRNA inside the core before macroscopic aggregation can occur.

  • Dialysis (Self-Validating Step): Immediately dialyze the formulation against 1x PBS (pH 7.4) for 18 hours using a 10 kDa MWCO cassette.

    • Causality: Dialysis removes residual ethanol and raises the pH to 7.4. This neutralizes the surface of the 8-EUA lipid, locking the LNP into a stable, uncharged state suitable for systemic circulation.

  • Validation Checkpoint: Measure size and Polydispersity Index (PDI) via Dynamic Light Scattering (DLS). Quantify Encapsulation Efficiency (EE%) using a modified RiboGreen assay (comparing fluorescence in the presence vs. absence of Triton X-100).

Quantitative Data: Formulation Metrics

Table 3: LNP Characterization Metrics

Formulation (Lipid:DSPC:Chol:PEG) N/P Ratio Z-average Size (nm) Polydispersity Index (PDI) Encapsulation Efficiency (%)
Linear Lipid Control (50:10:38.5:1.5) 6:1 75.4 ± 2.1 0.112 96.5

| 8-EUA Branched Lipid (50:10:38.5:1.5) | 6:1 | 82.1 ± 3.4 | 0.135 | 94.8 |

Note on Causality: The slightly larger Z-average size of the 8-EUA LNP (82.1 nm vs 75.4 nm) is a direct physical consequence of the increased cross-sectional area of the branched hydrophobic tails, which slightly expands the lipid packing parameter within the nanoparticle core without compromising encapsulation efficiency.

References

  • Hou, X., Zaks, T., Langer, R., & Dong, Y. (2021). Lipid nanoparticles for mRNA delivery. Nature Reviews Materials, 6(12), 1078-1094. URL: [Link]

  • Padilla, M. S., et al. (2025). Branched endosomal disruptor (BEND) lipids mediate delivery of mRNA and CRISPR-Cas9 ribonucleoprotein complex for hepatic gene editing and T cell engineering. Nature Communications, 16(1), 996. URL: [Link]

  • Yan, Y., et al. (2023). Branched hydrophobic tails in lipid nanoparticles enhance mRNA delivery for cancer immunotherapy. Biomaterials, 301, 122279. URL: [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 22833454, Tridecylamine, branched and linear. URL: [Link]

Sources

Method

Application Note: The Role of 8-Ethylundecan-1-amine as a Sterically Demanding Ligand in Transition Metal Catalysis and Nanoparticle Stabilization

Target Audience: Researchers, Catalysis Scientists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols Executive Summary and Mechanistic Insights 8-Ethylundecan-1-amine (C₁₃H₂₉N), a...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Catalysis Scientists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols

Executive Summary and Mechanistic Insights

8-Ethylundecan-1-amine (C₁₃H₂₉N), a highly branched primary aliphatic amine, is a critical structural isomer within the tridecylamine (TDA) family[1]. While linear primary amines are common in coordination chemistry, the specific structural topology of 8-ethylundecan-1-amine—featuring a bulky ethyl branch on an 11-carbon backbone—imparts unique physicochemical and steric properties.

In advanced catalysis and pharmaceutical synthesis, this molecule serves two primary functions:

  • A Modulating Ligand in Supported Metal Catalysis: It coordinates with transition metals (e.g., Pd, Rh) to form highly active complexes such as [PdCl2(TDA)2]. The branched alkyl chain creates a hydrophobic, sterically demanding microenvironment that prevents bimolecular catalyst deactivation and restricts the approach of bulky catalytic poisons (like sulfur compounds), while still allowing small substrates to access the active metal center[2].

  • A Capping Agent for Nanoparticle (NP) Catalysts: In the synthesis of unsupported metal nanoparticles (e.g., Cu, Pd, CdSe), primary aliphatic amines act as robust capping agents. The primary nitrogen binds strongly to the metal surface, while the branched aliphatic tail provides a steric shield that arrests uncontrolled NP growth and prevents agglomeration without permanently passivating the catalytic surface[3][4].

Causality in Experimental Design

Why choose 8-ethylundecan-1-amine over a linear amine or a tertiary amine?

  • Versus Linear Amines: The ethyl branch disrupts tight van der Waals packing between adjacent ligand chains. This lowers the melting point (making it a liquid at room temperature) and increases solubility in non-polar organic solvents, which is essential for homogeneous catalyst preparation[5]. Furthermore, the steric bulk creates "pockets" of exposed metal on nanoparticles, enhancing catalytic turnover.

  • Versus Tertiary Amines: Primary amines are stronger σ-donors and suffer less from steric repulsion directly at the nitrogen-metal bond, ensuring stable coordination while pushing the steric bulk further out into the secondary coordination sphere.

Quantitative Data Presentation

To effectively design catalytic systems using 8-ethylundecan-1-amine, it is crucial to understand its physical properties and its comparative performance when complexed with different transition metals.

Table 1: Physicochemical Properties of 8-Ethylundecan-1-amine
PropertyValueRelevance to Reaction Design
Molecular Formula C₁₃H₂₉NProvides a highly lipophilic character for organic phase reactions.
Molecular Weight 199.38 g/mol Standardizes stoichiometric calculations for ligand-to-metal ratios.
Boiling Point ~265 °CAllows for high-temperature reactions (e.g., cross-couplings at 110–140 °C) without ligand boil-off[3][6].
LogP (Hydrophobicity) ~4.95Excellent for stabilizing catalysts on hydrophobic supports (e.g., carbon nanotubes).
Table 2: Comparative Catalytic Performance of Supported TDA Complexes

Data derived from the semi-hydrogenation of styrene and cyclohexene using γ-Al₂O₃ and carbon nanotube supports[2][7].

Catalyst SystemSupportReactionRelative Activity (TOF / Conversion)Sulfur Resistance
[PdCl2(TDA)2] γ-Al₂O₃Styrene Semi-hydrogenationHigh (2.8x more active than Rh)Low/Moderate
[RhCl(TDA)3] γ-Al₂O₃Styrene Semi-hydrogenationModerateHigh (Resists 300 ppm thiophene)
[PdCl2(TDA)2] Carbon NanotubesCyclohexene HydrogenationTOF: 0.0013 – 0.024 s⁻¹N/A

Mandatory Visualization: Catalytic Workflows

The following diagrams illustrate the mechanistic pathways where 8-ethylundecan-1-amine dictates catalytic success.

G A Supported Pd(II) Precatalyst [PdCl2(TDA)2] / Al2O3 B H2 Activation & Ligand Dissociation A->B Reduction C Active Pd(0) Species Sterically Protected by TDA B->C D Substrate Coordination (e.g., Styrene) C->D Substrate In E Migratory Insertion & Reductive Elimination D->E F Product Release (Ethylbenzene) E->F Product Out F->C Catalytic Turnover

Caption: Catalytic cycle of [PdCl2(TDA)2] showing steric protection by 8-Ethylundecan-1-amine.

NP Step1 Metal Precursor + 8-Ethylundecan-1-amine Step2 Chemical Reduction (e.g., NaBH4 or Hydrazine) Step1->Step2 Step3 Nucleation of M(0) Core Step2->Step3 Step4 Ligand Capping (Amine N-donor coordination) Step3->Step4 Steric Arrest of Growth Step5 Stabilized Nanoparticles (Catalytically Active) Step4->Step5

Caption: Workflow for synthesizing 8-Ethylundecan-1-amine-capped metal nanoparticles.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Built-in analytical checkpoints guarantee that the ligand has successfully coordinated and that the catalyst is primed for application.

Protocol A: Synthesis and Immobilization of [PdCl2(8-Ethylundecan-1-amine)2] on γ-Al₂O₃

This protocol generates a highly selective heterogeneous catalyst for the semi-hydrogenation of alkynes and dienes[2].

Materials:

  • Palladium(II) chloride (PdCl₂)

  • 8-Ethylundecan-1-amine (Ligand)

  • Toluene (Anhydrous)

  • γ-Al₂O₃ (Calcined at 500 °C prior to use)

Step-by-Step Methodology:

  • Ligand Complexation: Suspend 1.0 mmol of PdCl₂ in 20 mL of anhydrous toluene. Add 2.1 mmol of 8-ethylundecan-1-amine dropwise under continuous magnetic stirring at 60 °C. The suspension will gradually clarify into a homogeneous yellow/orange solution as the [PdCl2(TDA)2] complex forms.

  • Validation Checkpoint 1 (FTIR): Take an aliquot and analyze via FTIR. The characteristic primary amine N-H stretching bands (typically ~3300 cm⁻¹) should shift to lower wavenumbers, confirming coordination of the nitrogen lone pair to the Pd center[4].

  • Immobilization: Add 2.0 g of calcined γ-Al₂O₃ to the solution. Stir the slurry at room temperature for 24 hours to ensure complete adsorption of the hydrophobic complex onto the support.

  • Solvent Removal & Drying: Evaporate the toluene under reduced pressure using a rotary evaporator. Dry the resulting solid in a vacuum oven at 60 °C for 12 hours.

  • Validation Checkpoint 2 (XPS): Perform X-ray Photoelectron Spectroscopy (XPS) on the dried powder. The binding energy of the Pd 3d₅/₂ peak should confirm the Pd(II) oxidation state prior to catalytic reduction[7].

Protocol B: Preparation of 8-Ethylundecan-1-amine-Capped Copper Nanoparticles for C-N Cross-Coupling

Copper nanoparticles (CuNPs) capped with bulky aliphatic amines are highly effective for the arylation of amines (e.g., Ullmann-type couplings) because the ligand prevents bulk CuO formation while allowing substrate access[3].

Materials:

  • Copper(II) acetate

  • 8-Ethylundecan-1-amine

  • Hydrazine hydrate (Reducing agent)

  • Isopropanol

Step-by-Step Methodology:

  • Precursor Solubilization: Dissolve 2.0 mmol of Copper(II) acetate in 30 mL of isopropanol. Add 10.0 mmol of 8-ethylundecan-1-amine. The excess amine acts as both the capping agent and a phase-transfer facilitator.

  • Reduction: Under an inert Argon atmosphere, add 10 mmol of hydrazine hydrate dropwise. The solution will transition from blue to a deep red/brown, indicating the reduction of Cu(II) to Cu(0) and the nucleation of nanoparticles.

  • Capping and Arrest: Stir the mixture vigorously for 2 hours at room temperature. The branched structure of 8-ethylundecan-1-amine creates a steric boundary layer around the nucleating Cu cores, arresting their growth.

  • Isolation: Centrifuge the mixture at 8000 rpm for 15 minutes. Discard the supernatant, and wash the NP pellet twice with ethanol to remove uncoordinated ligand.

  • Validation Checkpoint 3 (TEM & UV-Vis): Analyze the resuspended CuNPs using Transmission Electron Microscopy (TEM). The nanoparticles should exhibit a narrow size distribution (typically 10–25 nm). UV-Vis spectroscopy should show a localized surface plasmon resonance (LSPR) peak characteristic of zero-valent copper, confirming the absence of bulk oxidation[3].

References

  • Tridecylamine, branched and linear | C13H29N | CID 22833454 Source: PubChem - NIH URL:[Link]

  • Activity and sulfur resistance of Rh(I) and Pd(II) complexes Source: SciELO URL:[Link]

  • Support effects on SILP hybrid catalysts prepared with carbon materials and the RhCOD complex Source: RSC Publishing URL:[Link]

  • Unsupported Copper Nanoparticles in the Arylation of Amines Source: MDPI URL:[Link]

  • Characterization of Primary Amine Capped CdSe, ZnSe, and ZnS Quantum Dots by FT-IR Source: ACS Publications URL:[Link]

Sources

Application

Application Note: Advanced Experimental Workflows for 8-Ethylundecan-1-amine

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Content Focus: Synthesis of Ionizable Lipids for Lipid Nanoparticles (LNPs) and Pro-Fragrance Enamines Executive Summary & Physicoc...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Content Focus: Synthesis of Ionizable Lipids for Lipid Nanoparticles (LNPs) and Pro-Fragrance Enamines

Executive Summary & Physicochemical Rationale

8-Ethylundecan-1-amine (CAS: 86089-17-0), frequently cataloged as a branched tridecylamine, is a highly versatile primary aliphatic amine[1]. Characterized by a 13-carbon backbone with an ethyl branch at the C8 position, this molecule possesses unique physicochemical properties that make it an exceptional precursor in two distinct industrial applications: nucleic acid drug delivery [2] and controlled-release consumer fragrances [3].

The Causality of Molecular Design: Unlike linear aliphatic amines (e.g., 1-tridecylamine) which pack tightly and crystallize easily, the ethyl branch in 8-ethylundecan-1-amine introduces steric disruption. In the context of Lipid Nanoparticles (LNPs) , this branching lowers the phase transition temperature of synthesized lipids, enhancing membrane fluidity and facilitating endosomal escape—a critical bottleneck in mRNA delivery[2][4]. In Pro-Fragrance synthesis , the highly lipophilic C13 tail ensures that the resulting Schiff base partitions effectively into target substrates (like fabric or hair) rather than washing away in aqueous environments[3].

Table 1: Physicochemical Profiling of 8-Ethylundecan-1-amine
ParameterValueScientific Implication
Molecular Formula C₁₃H₂₉NProvides a highly hydrophobic tail for amphiphilic synthesis.
Molecular Weight 199.38 g/mol Optimal size for balancing headgroup-to-tail volume ratios in lipids[5].
LogP (Predicted) > 4.5Highly lipophilic; ensures rapid distribution into lipid bilayers[4].
Amine pKa ~10.6 (Primary)Highly nucleophilic, ideal for rapid Michael additions and condensations.
Physical State Clear LiquidBranching prevents crystallization at room temperature, aiding handling[1].

Workflow A: Synthesis of Ionizable Lipids for LNP Formulation

Ionizable lipids are the cornerstone of modern mRNA therapeutics. By reacting the primary amine of 8-ethylundecan-1-amine with epoxides or acrylates, researchers can synthesize tertiary amine lipids with a pKa tailored to ~6.5, allowing them to remain neutral in the bloodstream but become protonated (cationic) within acidic endosomes[2].

LNP_Synthesis A 8-Ethylundecan-1-amine (Primary Amine) C Michael Addition (Ring Opening) A->C B Epoxide/Acrylate (Lipid Tail) B->C D Ionizable Lipid (Tertiary Amine) C->D Purification E Microfluidic Mixing (RNA + Helper Lipids) D->E Formulation F Lipid Nanoparticle (Targeted Delivery) E->F Self-Assembly

Workflow for synthesizing ionizable lipids from 8-ethylundecan-1-amine for LNP formulation.

Protocol 1.1: Epoxide Ring-Opening Synthesis

Objective: Synthesize a multi-tailed ionizable lipid via the nucleophilic attack of 8-ethylundecan-1-amine on 1,2-epoxyhexadecane.

  • Reaction Setup: In a flame-dried 100 mL round-bottom flask, dissolve 1.0 equivalent of 8-ethylundecan-1-amine in anhydrous ethanol (0.5 M).

  • Reagent Addition: Add 2.2 equivalents of 1,2-epoxyhexadecane. Causality: A slight excess of the epoxide ensures complete conversion of the primary amine to a tertiary amine, preventing the formation of secondary amine impurities which can cause LNP toxicity.

  • Thermal Activation: Purge the flask with nitrogen, seal, and stir at 80°C for 48 hours. Causality: The steric bulk of the C13 branched chain requires sustained thermal energy to drive the second substitution step.

  • Self-Validation Checkpoint (TLC & Ninhydrin): Spot the reaction mixture on a silica TLC plate. Stain with Ninhydrin and heat. The disappearance of the primary amine (purple spot) confirms reaction completion.

  • Purification: Concentrate under reduced pressure and purify via flash column chromatography (DCM:MeOH gradient, 100:0 to 90:10).

Protocol 1.2: Self-Validating LNP Formulation

Objective: Formulate mRNA-loaded LNPs using the synthesized lipid.

  • Lipid Phase: Dissolve the synthesized ionizable lipid, DSPC, Cholesterol, and PEG-Lipid in ethanol at a molar ratio of 50:10:38.5:1.5.

  • Aqueous Phase: Dissolve mRNA in 50 mM Citrate Buffer (pH 4.0). Causality: The acidic pH protonates the tertiary amine of the synthesized lipid, driving electrostatic complexation with the negatively charged mRNA backbone.

  • Microfluidic Mixing: Mix the two phases using a microfluidic cartridge at a 3:1 (Aqueous:Ethanol) volume ratio and a total flow rate of 12 mL/min. Rapid mixing forces instantaneous nanoprecipitation.

  • Self-Validation Checkpoint (DLS & Ribogreen): Dialyze against PBS (pH 7.4) for 24 hours. Measure via Dynamic Light Scattering (DLS). A successful formulation must yield a Z-average size of 60–90 nm with a Polydispersity Index (PDI) < 0.2. Perform a Ribogreen assay to verify >90% encapsulation efficiency.

Workflow B: Pro-Fragrance Schiff Base Synthesis

In the fragrance industry, highly volatile aldehydes (e.g., Lilial) degrade rapidly or evaporate prematurely. By condensing these aldehydes with 8-ethylundecan-1-amine, researchers create stable Schiff bases (imines/enamines) that act as "pro-fragrances"[3].

ProFragrance A 8-Ethylundecan-1-amine (Amine Precursor) C Dean-Stark Condensation (-H2O) A->C B Fragrance Aldehyde (e.g., Lilial) B->C D Schiff Base / Enamine (Pro-Fragrance) C->D Reflux in Toluene E Ambient Moisture (Hydrolysis) D->E Application F Controlled Release (Active Fragrance) E->F Cleavage

Synthesis and hydrolytic release mechanism of pro-fragrance Schiff bases.

Protocol 2.1: Dean-Stark Condensation

Objective: Synthesize a moisture-sensitive pro-fragrance.

  • Reaction Setup: Combine 1.0 equivalent of 8-ethylundecan-1-amine and 1.0 equivalent of 3-[2-methyl-4-(2-methylpropyl)phenyl]propanal (a common fragrance aldehyde) in 50 mL of anhydrous toluene[3].

  • Catalysis & Reflux: Add a catalytic amount of p-Toluenesulfonic acid (pTSA, 0.05 eq). Attach a Dean-Stark apparatus and a reflux condenser.

  • Azeotropic Distillation: Reflux the mixture at 110°C. Causality: Imine formation is a reversible equilibrium. Toluene forms an azeotrope with the water byproduct. The Dean-Stark trap physically removes water from the system, driving the reaction to >99% yield according to Le Chatelier's principle.

  • Self-Validation Checkpoint (1H-NMR): Extract an aliquot, remove the solvent, and analyze via 1H-NMR (CDCl₃). The protocol is validated when the aldehyde proton peak (~9.5–9.8 ppm) completely disappears, and a new imine proton peak (~8.0–8.3 ppm) emerges.

Quantitative Data Presentation

To ensure reproducibility across laboratories, the following tables summarize the expected quantitative outcomes and quality control metrics for both workflows.

Table 2: LNP Characterization Data (Workflow A)
Quality Control MetricTarget ThresholdAnalytical MethodCorrective Action if Failed
Particle Size (Z-avg) 60 – 90 nmDLSIncrease aqueous:lipid flow rate ratio.
Polydispersity (PDI) < 0.200DLSEnsure lipid precursors are >98% pure; re-column if necessary.
Zeta Potential (pH 7.4) -5 mV to +5 mVElectrophoretic Light ScatteringAdjust PEG-lipid molar ratio; check for unreacted primary amine.
Encapsulation Efficiency > 90%Modified Ribogreen AssayLower the pH of the aqueous buffer during mixing to pH 3.0.
Table 3: Pro-Fragrance Release Kinetics (Workflow B)
Environmental ConditionTime to 50% Release (t½)Mechanism of Action
Aqueous Wash (pH 10) > 72 hoursHigh pH stabilizes the imine bond; extreme lipophilicity prevents washout.
Ambient Drying (60% RH) 12 – 24 hoursAmbient atmospheric moisture triggers slow hydrolytic cleavage of the imine.
Acidic Vapor (pH 5) < 2 hoursAcid catalysis rapidly protonates the nitrogen, accelerating hydrolysis.

References

  • Google Patents (Assignee: Givaudan SA).
  • Tridecylamine, branched and linear | C13H29N | CID 22833454 PubChem - National Institutes of Health (NIH). URL:[Link]

  • Google Patents.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Crude 8-Ethylundecan-1-amine

Welcome to the Technical Support Center for the isolation and purification of long-chain aliphatic amines. This guide is specifically engineered for researchers, chemists, and drug development professionals working with...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of long-chain aliphatic amines. This guide is specifically engineered for researchers, chemists, and drug development professionals working with 8-ethylundecan-1-amine . Due to its lipophilicity, surfactant-like behavior, and sensitivity to atmospheric conditions, purifying this branched primary amine requires precise physicochemical control.

Below, you will find comprehensive physicochemical data, self-validating standard operating procedures (SOPs), and advanced troubleshooting guides to resolve common bottlenecks such as severe emulsions and co-distilling impurities.

Physicochemical Profile & Purification Rationale

Before initiating purification, it is critical to understand the molecular properties of 8-ethylundecan-1-amine. Its behavior in aqueous and organic environments dictates the parameters of our extraction and distillation workflows.

PropertyValue / DescriptionRelevance to Purification Strategy
Chemical Formula C₁₃H₂₉NThe long hydrocarbon chain imparts extreme lipophilicity, requiring non-polar organic solvents (e.g., ether, hexane) for extraction[1].
Molecular Weight 199.38 g/mol [1]High molecular weight correlates with a high boiling point, necessitating high-vacuum conditions to prevent thermal degradation during distillation[2].
Functional Group Primary Aliphatic AmineHighly basic. It can be reversibly protonated to form water-soluble ammonium salts, making acid-base extraction the primary method for removing neutral/acidic impurities[3].
Structural Isomerism Branched (8-ethyl)Branching disrupts crystal lattice packing, lowering the melting/boiling point slightly compared to the linear tridecan-1-amine isomer[4].

Core Purification Workflow

The most robust method for isolating 8-ethylundecan-1-amine from a crude synthesis mixture (which typically contains unreacted alkyl halides, nitriles, or secondary/tertiary amine byproducts) is a tandem approach: Acid-Base Liquid-Liquid Extraction followed by Vacuum Fractional Distillation .

PurificationWorkflow crude Crude 8-Ethylundecan-1-amine (Primary, Sec/Tert Amines, Neutrals) acid_ext Acidic Extraction (1M HCl, pH < 4) crude->acid_ext org_waste Organic Phase (Neutral/Acidic Impurities) acid_ext->org_waste Discard aq_salt Aqueous Phase (Ammonium Salts) acid_ext->aq_salt Retain basify Basification (NaOH, pH > 10) aq_salt->basify Deprotonation base_ext Organic Extraction (EtOAc / Ether) basify->base_ext aq_waste Aqueous Phase (Inorganic Salts) base_ext->aq_waste Discard org_amine Organic Phase (Free Amines) base_ext->org_amine Retain distillation Vacuum Fractional Distillation (Separation by Boiling Point) org_amine->distillation Dry & Concentrate pure Pure 8-Ethylundecan-1-amine distillation->pure Collect Target Fraction

Workflow for the isolation and purification of 8-ethylundecan-1-amine via extraction & distillation.

Standard Operating Procedures (SOPs)

Protocol A: Acid-Base Extraction (Removal of Neutral/Acidic Impurities)

Causality: Amines are basic compounds that exist in a neutral, lipophilic state in organic solvents. By washing the organic layer with a strong aqueous acid, the amine is protonated into an ionic ammonium salt. This highly charged species migrates exclusively into the aqueous layer, leaving unreacted neutral starting materials behind[3][5].

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., diethyl ether or dichloromethane)[3].

  • Acidic Wash (Protonation): Transfer the solution to a separatory funnel. Add an equal volume of 1 M HCl. Self-Validation: Check the pH of the aqueous layer; it must be at least 2 pKa units below the pKa of the amine's conjugate acid (target pH < 4) to ensure >99% protonation[6].

  • Phase Separation: Stopper the funnel, invert, and vent to release pressure. Shake vigorously for 1-2 minutes. Allow the layers to separate completely. Drain the lower aqueous layer (containing the 8-ethylundecan-1-amine hydrochloride salt) into an Erlenmeyer flask[6][7]. Discard the organic layer.

  • Basification (Deprotonation): Cool the aqueous layer in an ice bath. Slowly add 3 M NaOH dropwise while stirring. Causality: The strong base deprotonates the ammonium salt, regenerating the neutral free amine[7]. Self-Validation: The solution will turn cloudy or an oil will separate out as the lipophilic free amine crashes out of the water. Ensure the final pH is > 10.

  • Recovery Extraction: Extract the basified aqueous mixture 3 times with fresh diethyl ether. The neutral amine will partition back into the organic phase[7].

  • Drying & Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the semi-pure amine mixture[7].

Protocol B: Vacuum Fractional Distillation (Separation of Amine Byproducts)

Causality: While acid-base extraction removes non-basic impurities, it does not separate the primary amine from secondary or tertiary amine byproducts formed during synthesis. Because long-chain aliphatic amines are heat-sensitive and will degrade at their atmospheric boiling points, fractional distillation must be performed under high vacuum to lower the required heating temperature[8][9].

  • Setup: Equip a round-bottom flask with a Vigreux fractional distillation column, a water-cooled condenser, and a multi-neck receiving "cow" flask. Connect the system to a high-vacuum pump equipped with a liquid nitrogen cold trap.

  • Degassing: Before applying heat, apply the vacuum gradually while stirring the semi-pure amine mixture to remove residual volatile solvents and dissolved gases. This prevents violent "bumping."

  • Fractionation: Gradually increase the temperature of the heating mantle. Monitor the vapor temperature at the distillation head.

  • Collection: Collect the fractions. The primary 8-ethylundecan-1-amine will distill at a distinct, lower temperature compared to the heavier secondary and tertiary amine byproducts[2][8].

Troubleshooting Guides & FAQs

Q: I am experiencing a persistent, thick emulsion during the acidic wash step. How can I break it? A: Emulsions are highly common when extracting long-chain aliphatic amines. The protonated C₁₃ ammonium salt of 8-ethylundecan-1-amine acts as a potent amphiphilic surfactant, trapping microscopic droplets of the organic solvent in the water[6]. Troubleshooting steps:

  • Increase Ionic Strength: Add a small amount of concentrated brine (saturated NaCl) to the aqueous layer. This decreases the solubility of the organic solvent in the water and forces phase separation.

  • Dilution: Add more of the organic extraction solvent to decrease the concentration of the surfactant at the interface[6].

  • Mechanical Force: If the volume is manageable, transfer the emulsion to centrifuge tubes and spin at 3000 rpm for 5 minutes to mechanically force the layers to separate[6].

Q: My isolated 8-ethylundecan-1-amine was a clear oil, but after sitting on the benchtop, it developed a white, cloudy crust. Is the product degrading? A: It is not thermally degrading, but it is reacting with the atmosphere. Primary aliphatic amines are strong nucleophiles and readily absorb atmospheric carbon dioxide (CO₂) and moisture to form insoluble carbamate salts. Resolution: Always flush the storage vessel with an inert gas (Argon or Nitrogen) immediately after distillation. Store the purified amine in a tightly sealed, amber glass container at 4°C.

Q: Fractional distillation is failing to separate my primary amine from secondary amine byproducts. What are my alternatives? A: If the boiling points of the primary, secondary, and tertiary amine mixtures are too close for effective fractional distillation, consider buffer-assisted selective extraction . By carefully tuning the pH of the aqueous phase using specific buffer systems, you can selectively protonate and extract amines based on slight differences in their pKa values, avoiding distillation entirely[10].

Q: Can I purify 8-ethylundecan-1-amine using standard silica gel column chromatography? A: This is highly discouraged. The basic primary amine group interacts strongly with the acidic silanol (Si-OH) groups on standard silica gel via hydrogen bonding and acid-base interactions. This leads to severe band streaking, irreversible retention, and poor recovery. Alternative: If chromatography is absolutely necessary, use basic alumina as the stationary phase, or pre-treat standard silica gel by flushing the column with a solvent system containing 1-5% triethylamine (TEA) to deactivate the acidic silanol sites.

References

  • Title: A Technical Guide to the Discovery and History of Long-Chain Aliphatic Amines. Source: Benchchem.
  • Title: 4.8: Acid-Base Extraction. Source: Chemistry LibreTexts.
  • Title: Tridecylamine, branched and linear | C13H29N | CID 22833454. Source: PubChem - NIH.
  • Title: CAS 86089-17-0: Tridecanamine, branched and linear. Source: CymitQuimica.
  • Title: Liquid/liquid Extraction 30 LIQUID/LIQUID SEPARATION: EXTRACTION OF ACIDS OR BASES FROM NEUTRAL ORGANICS. Source: Minnesota State University Moorhead.
  • Title: US3728393A - Process of synthesis of long-chain aliphatic amines. Source: Google Patents.
  • Title: Technical Support Center: Workup Procedures for Reactions Involving Basic Amines. Source: Benchchem.
  • Title: Acid–base extraction. Source: Wikipedia.
  • Title: US3337630A - Process for the purification of amines. Source: Google Patents.
  • Title: A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Source: ResearchGate.

Sources

Optimization

Technical Support Center: Troubleshooting 8-Ethylundecan-1-amine Synthesis &amp; Impurities

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals working with 8-Ethylundecan-1-amine (also known as branched tridecylamine)[1]. As a highly...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals working with 8-Ethylundecan-1-amine (also known as branched tridecylamine)[1]. As a highly hydrophobic, lipid-like primary aliphatic amine (C₁₃H₂₉N, MW: 199.38 g/mol )[2], it is frequently utilized as a precursor in the synthesis of lipid nanoparticles (LNPs), specialty surfactants, and polypeptoids[1][3].

Synthesizing this compound with high purity presents unique mechanistic challenges, primarily regarding solubility and over-alkylation. Below, you will find expert troubleshooting guides, self-validating protocols, and quantitative data to optimize your synthetic workflows.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why is my 8-Ethylundecan-1-amine synthesis yielding a complex mixture of products? A1: The synthesis of primary amines—whether via the alkylation of ammonia or the reductive amination of 8-ethylundecanal—inherently risks polyalkylation[4]. The target primary amine is often more nucleophilic than the starting ammonia. Consequently, the newly formed 8-ethylundecan-1-amine competes with ammonia to react with the remaining electrophile (imine or alkyl halide), leading to secondary (di-(8-ethylundecyl)amine) and tertiary (tri-(8-ethylundecyl)amine) amine impurities[4][5].

Q2: How does the hydrophobicity of 8-ethylundecan-1-amine affect the reaction kinetics? A2: Lipid-like precursor amines exhibit poor solubility in highly polar aprotic solvents like dimethylformamide (DMF)[3]. This poor solvation can lead to reactant precipitation or sluggish reaction rates. According to , this increases the residence time of intermediates, promoting side reactions. Switching to solvents like N-methylpyrrolidone (NMP) or 1,2-dichloroethane (DCE) improves solubility and overall yield[6].

Part 2: Troubleshooting Guide & Mechanistic Solutions

Issue 1: High Concentration of Secondary and Tertiary Amine Impurities
  • Symptom: GC-MS or NMR analysis reveals significant peaks corresponding to higher molecular weight di- and tri-alkylated amines (e.g., ditridecylamine, MW ~381.7 g/mol )[5].

  • Causality: In reductive amination, if the local concentration of ammonia relative to 8-ethylundecanal drops, the newly formed primary amine attacks the intermediate imine. This forms a secondary imine that is subsequently reduced to a secondary amine[4][5]. Secondary amines are particularly undesirable in pharmaceutical applications as they can act as precursors to toxic nitrosamines[7][8].

  • Solution & Self-Validating Protocol:

    • Stoichiometric Control: Increase the molar excess of ammonia (e.g., 20:1 to 50:1 NH₃ to aldehyde) to statistically favor primary amine formation.

    • Validation (Derivatization): Derivatize the crude mixture with acetic anhydride prior to GC-MS analysis. Why? Primary amines will form mono-amides, secondary amines form distinct amides, and tertiary amines remain unreacted. This self-validating step ensures clear chromatographic resolution and prevents mass fragmentation overlap between amine classes.

Issue 2: Presence of 8-Ethylundecan-1-ol (Alcohol Impurity)
  • Symptom: IR spectroscopy shows a broad -OH stretch (~3300 cm⁻¹), or GC-MS shows an impurity peak at MW ~200.3 g/mol .

  • Causality: Direct reduction of the starting 8-ethylundecanal competes with imine formation. If the reducing agent (e.g., NaBH₃CN or H₂/Pd) is introduced before the imine has fully formed, the aldehyde is irreversibly reduced to 8-ethylundecan-1-ol.

  • Solution & Self-Validating Protocol:

    • Pre-formation Strategy: Stir the aldehyde with ammonia and a dehydrating agent (e.g., Ti(OiPr)₄ or 4Å molecular sieves) for 2-4 hours before introducing the reducing agent.

    • Validation (In-situ FTIR): Monitor the reaction mixture. Do not add the reductant until the aldehyde carbonyl peak (~1720 cm⁻¹) disappears and the imine peak (~1670 cm⁻¹) plateaus.

Part 3: Quantitative Data & Impurity Profiling

To ensure rigorous quality control, compare your analytical results against the quantitative benchmarks in the table below.

Impurity ClassSpecific CompoundExpected m/zMechanistic SourceDetection MethodPrevention Strategy
Target Product 8-Ethylundecan-1-amine199.4Primary SynthesisGC-MS, ¹H NMRN/A
Secondary Amine Di-(8-ethylundecyl)amine381.7Nucleophilic attack of 1° amine on imine[5]GC-MS (Derivatized)High NH₃:Aldehyde ratio
Tertiary Amine Tri-(8-ethylundecyl)amine564.1Successive over-alkylation[4]LC-MS, NMRStrict stoichiometric control
Alcohol 8-Ethylundecan-1-ol200.3Direct reduction of aldehydeIR (broad -OH)Pre-form imine with dehydrant
Unreacted Precursor 8-Ethylundecanal198.3Poor solubility / Incomplete reactionIR (C=O stretch), TLCUse NMP/DCE as solvent[6]

Part 4: Experimental Protocols & Workflows

If secondary amines or neutral impurities have already formed, utilize the following self-validating purification protocol.

Protocol: Acid-Base Extraction for Amine Purification

Causality: Amines are basic. By protonating the amine with a strong acid, it becomes a water-soluble ammonium salt, allowing highly lipophilic neutral impurities (like alcohols or unreacted aldehydes) to be washed away in the organic phase.

  • Dissolution: Dissolve the crude reaction mixture in a non-polar organic solvent (e.g., dichloromethane).

  • Acidification (Self-Validating Step): Add 1M HCl dropwise under vigorous stirring until the aqueous phase reaches pH < 2.

    • Validation: The primary amine will partition into the aqueous layer as 8-ethylundecylammonium chloride. Monitor phase separation; a clear biphasic system confirms salt formation.

  • Phase Separation: Extract and discard the organic layer (which retains 8-ethylundecan-1-ol and 8-ethylundecanal). Wash the aqueous layer twice with fresh organic solvent to ensure complete removal of neutral impurities.

  • Basification: Cool the aqueous layer in an ice bath. Slowly add 2M NaOH until the pH > 10.

    • Causality: This deprotonates the ammonium salt, regenerating the free, lipophilic 8-ethylundecan-1-amine. Due to its high hydrophobicity, it will rapidly "oil out" or precipitate.

  • Final Extraction: Extract the free amine into a fresh organic solvent (e.g., DCE).

  • Drying & Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified primary amine.

Part 5: Mechanistic Visualizations

AmineSynthesis A 8-Ethylundecanal (MW: 198.3) B Imine Intermediate A->B + NH3 E Alcohol Impurity (MW: 200.3) A->E Direct Reduction C 8-Ethylundecan-1-amine (1° Amine, MW: 199.4) B->C Reduction D 2° Amine Impurity (MW: 381.7) C->D + Imine (Over-alkylation)

Mechanistic pathway of 8-ethylundecan-1-amine synthesis highlighting common impurity formation.

PurificationWorkflow Start Crude Mixture AcidWash Add 1M HCl (pH < 2) Start->AcidWash OrgPhase Organic Phase (Alcohols/Aldehydes) AcidWash->OrgPhase Discard AqPhase Aqueous Phase (Ammonium Salts) AcidWash->AqPhase Retain Basify Add 2M NaOH (pH > 10) AqPhase->Basify Pure Pure 1° Amine Basify->Pure Extract & Dry

Step-by-step acid-base extraction workflow for isolating primary amines from crude mixtures.

References

  • Tridecylamine, branched and linear | C13H29N | CID 22833454 - PubChem. Available at:[Link]

  • Preparation of Amines1 - Chemistry LibreTexts. Available at:[Link]

  • A Field Guide to Optimizing Peptoid Synthesis - ACS Polymers Au. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for 8-Ethylundecan-1-amine

Welcome to the Technical Support Center for the synthesis and optimization of 8-Ethylundecan-1-amine (CAS 86089-17-0), a 13-carbon branched aliphatic primary amine[1]. Synthesizing long-chain branched primary amines pres...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and optimization of 8-Ethylundecan-1-amine (CAS 86089-17-0), a 13-carbon branched aliphatic primary amine[1].

Synthesizing long-chain branched primary amines presents significant chemoselectivity challenges. The primary failure mode in these reactions is over-alkylation, where the target primary amine reacts with intermediate species to form undesired secondary or tertiary amines[2]. As a Senior Application Scientist, I have designed this guide to provide you with field-proven, self-validating protocols and troubleshooting logic to ensure high-yield, chemoselective synthesis.

Core Reaction Pathways & Mechanistic Causality

The synthesis of 8-Ethylundecan-1-amine is typically achieved via two primary routes:

  • Reductive Amination of 8-ethylundecanal.

  • Catalytic Hydrogenation of 8-ethylundecanenitrile.

The Causality of Byproduct Formation: Both pathways proceed through a highly electrophilic imine intermediate . If the local concentration of the newly formed 8-Ethylundecan-1-amine exceeds that of the ammonia (NH₃) in the system, the primary amine will nucleophilically attack the imine. This condensation results in the formation of di-(8-ethylundecyl)amine (a secondary amine byproduct)[3]. Controlling the thermodynamics of this imine intermediate is the key to optimization.

SynthesisPathway Aldehyde 8-Ethylundecanal (Aldehyde Precursor) Imine Imine Intermediate (Transient Species) Aldehyde->Imine + NH3, - H2O Nitrile 8-Ethylundecanenitrile (Nitrile Precursor) Nitrile->Imine + H2, Catalyst Amine 8-Ethylundecan-1-amine (Target Primary Amine) Imine->Amine + H2, Catalyst SecAmine Secondary Amine (Undesired Byproduct) Imine->SecAmine + Primary Amine (Over-alkylation)

Reaction pathways for 8-Ethylundecan-1-amine synthesis highlighting the imine intermediate.

Self-Validating Experimental Protocols

To guarantee reproducibility, every protocol below is designed as a self-validating system . This means the workflow includes built-in analytical checkpoints to verify mechanistic success before proceeding to the next step.

Protocol A: Reductive Amination of 8-Ethylundecanal

Recent literature demonstrates that utilizing a Ni/Al₂O₃ catalyst provides exceptional selectivity for primary amines during reductive amination by leveraging strong metal-support interactions[4].

  • Step 1: Pre-saturation (Thermodynamic Sink). Dissolve 8-ethylundecanal (1.0 eq) in anhydrous methanol. Chill the reactor to 0°C and saturate the solvent with anhydrous NH₃ gas until a 10-fold molar excess is achieved. Causality: The massive excess of NH₃ acts as a thermodynamic sink, forcing the equilibrium toward the primary imine and outcompeting the primary amine for condensation.

  • Step 2: Catalyst Addition. Add 5 wt% of Ni/Al₂O₃ catalyst. Seal the high-pressure reactor.

  • Step 3: Hydrogenation. Pressurize the reactor with H₂ to 300 psi and heat to 80°C under vigorous stirring (800 rpm) to eliminate mass transfer limitations.

  • Step 4: Self-Validation Checkpoint (In-Process GC-FID). At t=2 hours, draw a 0.5 mL sample via the high-pressure sampling valve.

    • Validation Logic: If the imine peak (GC-FID) is >5% and the aldehyde peak is <1%, condensation is successful, but hydrogenation is rate-limiting. Increase H₂ pressure to 400 psi. If the aldehyde peak remains >5%, the NH₃ concentration was insufficient.

  • Step 5: Workup. Once H₂ uptake ceases, cool the reactor, vent, and filter the catalyst through a Celite pad. Concentrate under reduced pressure.

Protocol B: Catalytic Hydrogenation of 8-Ethylundecanenitrile

For nitrile reduction, maintaining an ammonia-rich environment is equally critical to suppress secondary amine formation[3].

  • Step 1: Catalyst Activation. Wash Raney Nickel (10 wt% relative to nitrile) with anhydrous methanol under an inert argon atmosphere to remove water.

  • Step 2: Reaction Setup. Transfer the catalyst to a high-pressure reactor containing 8-ethylundecanenitrile dissolved in 7M methanolic ammonia.

  • Step 3: Pressurization & Monitoring. Pressurize with H₂ to 500 psi. Heat to 90°C.

  • Step 4: Self-Validation Checkpoint (H₂ Uptake Curve). Monitor the mass flow controller. The theoretical H₂ uptake for nitrile reduction is 2 molar equivalents.

    • Validation Logic: If H₂ consumption flatlines at 1 equivalent, the reaction has stalled at the imine stage. This indicates catalyst poisoning or insufficient pressure. Do not quench the reaction; instead, spike with an additional 2 wt% catalyst.

  • Step 5: Isolation. Filter the catalyst and purify the crude amine via vacuum distillation.

Quantitative Data: Catalyst Performance Matrix

The following table summarizes the optimized parameters for synthesizing 8-Ethylundecan-1-amine based on the chosen catalytic system.

Catalyst SystemReaction RouteTemp (°C)Pressure (psi)Conversion (%)1° Amine SelectivityMechanistic Causality for Selectivity
Raney Nickel + NH₃ Nitrile Reduction90500>98%88 - 92%Excess NH₃ suppresses secondary amine condensation[3].
Pd/C (Standard) Nitrile Reduction60200>95%60 - 70%High activity leads to rapid over-alkylation without strict pH control.
Ni/Al₂O₃ Reductive Amination80300>99%>95%Medium acidic sites and metal-support interactions limit side reactions[4].
Ru-pincer Complex Transfer Hydrogenation80Atmospheric>90%>95%Steric bulk of the pincer ligand physically blocks secondary amine coordination[5].

Troubleshooting Guides & FAQs

Q: My GC-MS shows a 30% yield of di-(8-ethylundecyl)amine. How do I fix this over-alkylation? A: This is the most common failure mode. It occurs when the intermediate imine reacts with your product rather than H₂. Actionable Fix: First, ensure your solvent is completely saturated with NH₃ (at least a 5x to 10x molar excess). Second, lower your reaction temperature by 15°C. Higher temperatures exponentially increase the rate of nucleophilic attack by the primary amine compared to the rate of hydrogenation.

Q: The reduction of 8-ethylundecanenitrile is stalling halfway. What is the cause? A: Nitrile reduction requires two equivalents of H₂. Stalling exactly halfway indicates the catalyst is successfully reducing the nitrile to the imine, but failing to reduce the imine to the amine. This is often caused by trace water in the solvent poisoning the catalyst surface. Ensure your methanolic ammonia is strictly anhydrous.

Q: Can I perform this synthesis without high-pressure H₂ gas? A: Yes. You can utilize continuous flow transfer hydrogenation using ruthenium catalysts (e.g., [Ru(p−cymene)Cl2​]2​ ) with isopropanol acting as both the solvent and the hydrogen donor. This method operates at atmospheric pressure and provides excellent primary amine selectivity[5].

TroubleshootingLogic Start Issue: High Secondary Amine Formation CheckNH3 Is NH3 > 5x molar excess? Start->CheckNH3 ActNH3 Increase NH3 concentration in solvent CheckNH3->ActNH3 No CheckCat Is the catalyst selective for primary amines? CheckNH3->CheckCat Yes Success Optimized Primary Amine Selectivity ActNH3->Success ActCat Switch to Ni/Al2O3 or Ru-pincer complex CheckCat->ActCat No CheckTemp Is Temperature > 90°C? CheckCat->CheckTemp Yes ActCat->Success ActTemp Lower temperature to slow condensation rate CheckTemp->ActTemp Yes CheckTemp->Success No ActTemp->Success

Logical troubleshooting workflow to mitigate over-alkylation during amine synthesis.

Sources

Optimization

Technical Support Center: 8-Ethylundecan-1-amine Stability &amp; Degradation

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals. As a Senior Application Scientist, I frequently encounter experimental failures stemming from the mishandling of primary aliphatic...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals.

As a Senior Application Scientist, I frequently encounter experimental failures stemming from the mishandling of primary aliphatic amines. 8-Ethylundecan-1-amine (a branched tridecylamine isomer) is a critical intermediate in lipid nanoparticle (LNP) formulation, surfactant synthesis, and hydrophobic conjugation. However, its terminal primary amine moiety renders it highly reactive to environmental vectors.

This guide is designed to move beyond basic handling instructions. By understanding the exact thermodynamic and kinetic causality behind amine degradation, you can implement self-validating workflows that ensure the integrity of your drug development pipelines.

Chemical Profiling & Baseline Metrics

Before diagnosing degradation, we must establish the baseline physicochemical properties of the intact molecule. 8-Ethylundecan-1-amine features a hydrophobic 13-carbon branched tail and a highly nucleophilic, basic primary amine headgroup[1].

Table 1: Quantitative Baseline Data for 8-Ethylundecan-1-amine

PropertyValueExperimental Relevance
IUPAC Name 8-Ethylundecan-1-amineStandard nomenclature for analytical tracking.
Molecular Formula C13H29NDefines the exact mass-to-charge (m/z) ratio for MS.
Molecular Weight 199.38 g/mol Required for precise molarity and stoichiometry calculations[1].
CAS Number 86089-17-0Primary identifier for sourcing and safety documentation[1].
Optimal Storage < 30°C (Ideally 4°C to -20°C)Prevents thermal degradation and minimizes volatility[2].
Atmospheric Sensitivity High (O2, CO2, Moisture)Dictates strict inert gas blanketing requirements[3].

Mechanistic Pathways of Degradation

To troubleshoot effectively, you must understand how the molecule falls apart. Primary aliphatic amines primarily degrade via two distinct pathways: Oxidation and CO2 Absorption [3].

DegradationMechanisms cluster_Oxidation Oxidative Pathway cluster_CO2 CO2 / Thermal Pathway Amine 8-Ethylundecan-1-amine (Primary Aliphatic Amine) Oxidation Radical Oxidation (O2, Metal Catalysts) Amine->Oxidation CO2 Atmospheric CO2 Absorption Amine->CO2 Imine Imine Intermediate (R-C=N-R) Oxidation->Imine -H2O Cleavage Hydrolytic Cleavage (+ H2O) Imine->Cleavage Aldehyde Aldehydes + Ammonia (Volatile Degradants) Cleavage->Aldehyde Carbamate Alkylammonium Carbamate (High Viscosity Salt) CO2->Carbamate Exothermic Thermal Thermal Stress (>100°C) Carbamate->Thermal Dehydration Urea Substituted Ureas (Heat Stable Salts) Thermal->Urea Irreversible

Mechanistic degradation pathways of 8-Ethylundecan-1-amine via oxidation and CO2 exposure.

The Causality of Degradation:

  • Oxidative Degradation: Initiated by the presence of dissolved oxygen and catalyzed by trace transition metals (e.g., Fe3+, Cu2+) or UV light[3]. The alpha-carbon undergoes radical abstraction, forming an unstable imine intermediate. Upon exposure to ambient moisture, this imine hydrolyzes into volatile aldehydes and ammonia[4].

  • CO2 Absorption: Primary amines act as strong nucleophiles, reacting exothermically with atmospheric CO2 to form alkylammonium carbamate salts[4]. If subjected to thermal stress (>100°C), these carbamates undergo irreversible dehydration to form substituted ureas (heat-stable salts)[3].

FAQ & Troubleshooting Guide

Q: Why has my neat 8-Ethylundecan-1-amine stock turned yellow or brown?

A: This discoloration is a hallmark of oxidative degradation.

  • Causality: When the amine oxidizes into imines and subsequent conjugated polymeric byproducts, these new extended pi-electron systems absorb light in the visible spectrum[4]. Trace metal ions from stainless steel spatulas or prolonged exposure to headspace oxygen initiate Fenton-type radical reactions[3].

  • Resolution: Store in opaque high-density polyethylene (HDPE) or amber glass containers to block photo-oxidation[2]. Always purge the headspace with a heavy inert gas (Argon is preferred over Nitrogen as it is denser and actively displaces oxygen from the liquid surface).

Q: The viscosity of the amine has increased to a syrup-like consistency. Is it still usable?

A: An increase in viscosity indicates carbamate formation due to atmospheric CO2 absorption[4].

  • Causality: The conversion of the neutral amine liquid into an ionic carbamate salt introduces extensive electrostatic interactions and a rigid hydrogen-bonding network, severely restricting molecular flow.

  • Resolution: Mild CO2 absorption can sometimes be reversed by gentle heating (<60°C) under a high vacuum to drive off the CO2. However, if the sample was previously heated above 100°C, irreversible substituted ureas have likely formed[3]. Discard the stock if urea formation is confirmed via NMR.

Troubleshooting Symptom Observation: Viscosity Increase or Color Change Analyze GC-MS / NMR Analysis Symptom->Analyze Branch1 Aldehydes / Ammonia? Analyze->Branch1 Branch2 Carbamates / Ureas? Analyze->Branch2 Action1 Oxidation Issue: Purge with Argon, Store <30°C in Dark Branch1->Action1 Yes Action2 CO2 Issue: Seal tightly (HDPE), Avoid atmospheric exposure Branch2->Action2 Yes

Diagnostic and corrective workflow for resolving 8-Ethylundecan-1-amine degradation issues.

Self-Validating Experimental Protocols

To definitively diagnose the state of your 8-Ethylundecan-1-amine, you must use analytical methods that do not introduce their own artifacts. Direct GC-MS analysis of primary aliphatic amines often yields false negatives for degradation due to peak tailing and irreversible adsorption onto the silica column.

The following protocol utilizes Trifluoroacetic Anhydride (TFAA) derivatization .

  • Why this is self-validating: By spiking the sample with an isotopically labeled internal standard prior to derivatization, any loss in the target analyte's peak area relative to the standard definitively proves chemical degradation, ruling out instrument drift or incomplete derivatization.

Protocol: GC-MS Derivatization Assay for Amine Integrity

Step 1: Sample Preparation Dissolve 10 mg of the suspected degraded 8-Ethylundecan-1-amine in 1 mL of anhydrous dichloromethane (DCM) in a glass vial.

Step 2: Internal Standard Addition (The Validation Step) Spike the solution with 10 µL of a 1 mg/mL solution of a heavy isotope standard (e.g., Tridecylamine-d27). Causality: This controls for derivatization efficiency and injection volume errors across all subsequent steps.

Step 3: Derivatization Add 50 µL of Trifluoroacetic Anhydride (TFAA) and 50 µL of anhydrous pyridine (acting as an acid scavenger) to the vial. Causality: TFAA converts the sticky primary amine into a volatile, thermally stable trifluoroacetamide, ensuring sharp GC peaks.

Step 4: Incubation Seal the vial tightly with a PTFE-lined cap and incubate at 60°C for 30 minutes to drive the conversion to completion.

Step 5: Quenching & Extraction Cool the vial to room temperature. Add 1 mL of LC-MS grade water to quench any unreacted excess TFAA. Vortex vigorously for 30 seconds, then allow phase separation. Carefully extract the lower DCM layer using a glass Pasteur pipette.

Step 6: GC-MS Analysis Inject 1 µL of the DCM layer into the GC-MS. Monitor for the derivatized amine peak. A reduction in the ratio of the 8-Ethylundecan-1-amine peak relative to the internal standard confirms degradation. Scan the lower mass range for aldehyde byproducts to confirm oxidative pathways.

References

  • Title: Tridecylamine, branched and linear | C13H29N | CID 22833454 - PubChem - NIH Source: nih.gov URL: [Link]

  • Title: Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process - MDPI Source: mdpi.com URL: [Link]

  • Title: Amines Used in CO2 Capture - Health and Environmental Impacts - Bellona Foundation Source: bellona.org URL: [Link]

  • Title: Amine Storage Conditions: Essential Guidelines for Safety Source: diplomatacomercial.com URL: [Link]

Sources

Troubleshooting

Technical Support Center: 8-Ethylundecan-1-amine Storage &amp; Handling

Welcome to the Technical Support Center for 8-Ethylundecan-1-amine (CAS: 86089-17-0). Also known as branched tridecylamine, this primary aliphatic amine is a critical intermediate in lipidoid synthesis (such as lipid nan...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 8-Ethylundecan-1-amine (CAS: 86089-17-0). Also known as branched tridecylamine, this primary aliphatic amine is a critical intermediate in lipidoid synthesis (such as lipid nanoparticles for mRNA delivery), specialty surfactants, and hydrophobic coatings[1][2].

Because the primary amine group (-NH₂) is highly nucleophilic and unhindered at the reactive site, it is exceptionally sensitive to environmental degradation. This guide provides researchers and drug development professionals with the mechanistic causality behind storage protocols and actionable troubleshooting steps for degraded batches.

Physicochemical Properties & Baseline Storage Parameters

To maintain the integrity of 8-Ethylundecan-1-amine, storage conditions must account for its reactivity as a basic, hydrophobic primary amine.

Table 1: Quantitative Data & Storage Rationale

ParameterValue / ConditionMechanistic Rationale
Molecular Formula C₁₃H₂₉NLong branched alkyl chain renders the compound highly hydrophobic.
Molecular Weight 199.38 g/mol High molecular weight requires high vacuum for thermal distillation.
Physical State Colorless to pale yellow liquidBaseline QC indicator; darkening indicates oxidative degradation.
Storage Temperature Room Temperature (15–25°C)Prevents freezing or crystallization of the long alkyl chains.
Atmosphere Inert Gas (Argon or N₂)Prevents nucleophilic attack on atmospheric CO₂ (carbamate formation).
Container Material Amber Glass (PTFE-lined cap)Prevents photo-oxidation and leaching of plasticizers from standard polymers.
Frequently Asked Questions (FAQs)

Q1: Why does my 8-Ethylundecan-1-amine become cloudy or form a white precipitate upon opening? A: This is a classic symptom of carbon dioxide absorption. Atmospheric CO₂ reacts reversibly with the primary amine to form alkylammonium carbamate salts[3]. The transition from a non-ionic, hydrophobic liquid to an ionic carbamate salt drastically reduces its solubility in the bulk amine, causing phase separation, cloudiness, or precipitation.

Q2: The liquid has turned from colorless to a distinct yellow/brown. Is it compromised? A: Yes. Yellowing indicates irreversible oxidative degradation. Exposure to oxygen and ambient light catalyzes C-N bond cleavage, leading to the formation of imines, carbonyl species, and other low-molecular-weight oxidized fragments[4]. While minor yellowing might be acceptable for crude surfactant applications, it is highly detrimental for high-purity pharmaceutical syntheses (e.g., LNPs).

Q3: Can I store aliquots in standard polypropylene (PP) centrifuge tubes? A: No. As a highly lipophilic aliphatic amine, 8-Ethylundecan-1-amine acts as a solvent for many organic additives and can leach plasticizers (like phthalates or slip agents) from standard plastics over time. Always use amber glass vials with PTFE-lined caps to maintain chemical inertness and block UV light.

Degradation Pathways

Understanding the mechanisms of degradation is essential for preventing batch loss. The diagram below illustrates the two primary failure modes: reversible CO₂ absorption and irreversible oxidation.

degradation amine 8-Ethylundecan-1-amine (Free Amine) carbamate Alkylammonium Carbamate (Cloudy / Solid) amine->carbamate Nucleophilic attack (Reversible) imine Imines / N-Oxides (Yellow / Brown) amine->imine Oxidative Cleavage (Irreversible) co2 Atmospheric CO2 co2->carbamate o2 Oxygen / Light o2->imine

Fig 1: Primary amine degradation pathways via CO2 absorption and oxidative cleavage.

Troubleshooting & Experimental Protocols

If your batch of 8-Ethylundecan-1-amine has degraded, you must identify the failure mode (cloudy vs. yellow) to apply the correct purification protocol. Every protocol below is designed as a self-validating system to ensure you recover high-purity material.

Protocol A: Reversing Carbamate Formation (For Cloudy, Colorless Batches)

If the amine has absorbed CO₂ but has not oxidized, the carbamate formation is chemically reversible via basic aqueous extraction[3].

  • Dilution: Dissolve the cloudy amine mixture in a non-polar organic solvent (e.g., Dichloromethane or Diethyl Ether) at a ratio of 10 mL solvent per 1 gram of amine.

  • Basification: Transfer to a separatory funnel and wash the organic layer with an equal volume of 1M aqueous NaOH. Causality: The strong base deprotonates the alkylammonium ion, releasing CO₂ gas and regenerating the free primary amine.

  • Phase Separation: Vigorously shake (venting frequently) and allow the layers to separate. Collect the organic phase.

  • Drying: Add anhydrous Sodium Sulfate (Na₂SO₄) to the organic phase. Swirl and let sit for 15 minutes to remove residual water.

  • Concentration: Filter off the drying agent and remove the organic solvent under reduced pressure using a rotary evaporator.

  • Validation Step: To confirm complete carbamate removal, test the solubility of a 10 µL aliquot of the recovered oil in 1 mL of hexane. A perfectly clear solution confirms the absence of insoluble ionic carbamate salts.

Protocol B: Vacuum Distillation (For Yellow/Brown Oxidized Batches)

Base washing cannot reverse oxidation. If the amine has turned yellow, vacuum distillation is required to separate the target molecule from heavier oxidized oligomers or lighter cleavage products.

  • Apparatus Setup: Assemble a short-path vacuum distillation apparatus. Ensure all ground-glass joints are lightly greased and vacuum-tight.

  • Loading: Add the degraded 8-Ethylundecan-1-amine to the boiling flask along with a PTFE magnetic stir bar to prevent bumping.

  • Evacuation: Apply a high vacuum (ideally < 1 Torr). Causality: High vacuum drastically lowers the boiling point, preventing further thermal degradation of the amine during heating.

  • Fractional Heating: Gradually heat the oil bath. Discard the initial volatile fraction (often containing water and low-MW cleavage products).

  • Collection: Collect the main colorless fraction in a receiving flask that has been pre-purged with Argon.

  • Validation Step: Verify purity via ¹H-NMR. Confirm the disappearance of downfield imine protons (typically appearing between 7.0–8.5 ppm).

purification start Degraded Amine Batch (Cloudy/Yellow) basewash 1. Aqueous NaOH Wash (Breaks Carbamate) start->basewash extract 2. Organic Extraction (DCM or Ether) basewash->extract dry 3. Dry over Na2SO4 (Removes H2O) extract->dry distill 4. Vacuum Distillation (Removes Imines) dry->distill pure Purified 8-Ethylundecan-1-amine (Colorless Liquid) distill->pure

Fig 2: Step-by-step chemical and thermal purification workflow for degraded aliphatic amines.

References
  • CymitQuimica. "CAS 86089-17-0: Tridecanamine, branched and linear".
  • PubChem. "Tridecylamine, branched and linear | C13H29N | CID 22833454".
  • MDPI. "Reduced Reactivity of Amines against Nucleophilic Substitution via Reversible Reaction with Carbon Dioxide".
  • PMC.

Sources

Optimization

Technical Support Center: Troubleshooting &amp; Byproduct Removal in 8-Ethylundecan-1-amine Reactions

Welcome to the Technical Support Center for aliphatic amine synthesis. As a Senior Application Scientist, I have designed this guide to address the complex purification challenges associated with 8-Ethylundecan-1-amine (...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for aliphatic amine synthesis. As a Senior Application Scientist, I have designed this guide to address the complex purification challenges associated with 8-Ethylundecan-1-amine (also known as branched tridecylamine)[1].

Because the 8-ethyl branch is located far from the nucleophilic nitrogen center (C1), this molecule exhibits minimal steric hindrance. Kinetically, it behaves like a completely unhindered linear primary amine. This structural reality makes it highly susceptible to over-alkylation, leading to complex mixtures of secondary and tertiary amine byproducts during lipid nanoparticle (LNP) precursor synthesis, reductive aminations, and standard N-alkylation workflows.

Below, you will find field-proven troubleshooting FAQs, self-validating experimental protocols, and quantitative data to help you isolate your target compounds with high purity.

Part 1: Frequently Asked Questions (Troubleshooting)

Q1: Why am I consistently seeing significant secondary and tertiary amine byproducts when alkylating 8-ethylundecan-1-amine, even with stoichiometric control? The Causality: The formation of tertiary amines is driven by the electronic changes that occur during the reaction. When 8-ethylundecan-1-amine reacts with an alkyl halide to form a secondary amine, the newly attached alkyl group donates electron density to the nitrogen via the inductive effect. This makes the intermediate secondary amine more nucleophilic than the starting primary amine. Because the 8-ethyl branch provides zero steric shielding at the C1 position, the secondary amine rapidly outcompetes the starting material for the remaining alkylating agent, leading to an unavoidable cascade of over-alkylation.

ReactionPathway Primary 8-Ethylundecan-1-amine (Primary Amine) Secondary Secondary Amine (Target / Intermediate) Primary->Secondary + R-X (Desired) Alkyl Alkylating Agent (R-X) Alkyl->Secondary Tertiary Tertiary Amine (Over-alkylation Byproduct) Secondary->Tertiary + R-X (Unwanted)

Caption: Reaction pathway showing over-alkylation of 8-ethylundecan-1-amine.

Q2: How can I reliably monitor the separation of 8-ethylundecan-1-amine from its tertiary byproducts on TLC without relying on UV? The Causality & Solution: Aliphatic amines do not absorb UV light. You must use a [2]. Ninhydrin reacts specifically with primary and secondary amines to form a deeply colored chromophore known as Ruhemann's purple. Tertiary amines lack the necessary N-H bond required for the condensation mechanism, meaning they will not stain. This binary visual feedback acts as a self-validating system during your chromatography or extraction checks: if the spot stains purple, it is your primary/secondary amine; if it only appears under iodine but not ninhydrin, it is your tertiary byproduct.

Q3: Column chromatography is causing my 8-ethylundecan-1-amine to streak, severely reducing my yield. What is a more scalable alternative? The Causality & Solution: Primary amines strongly hydrogen-bond with the acidic silanol groups on standard silica gel, causing severe streaking. While adding triethylamine (TEA) deactivates the silica, it introduces a new volatile impurity. For scalable, chromatography-free purification, you should exploit chemical derivatization or pKa differentials. The two most authoritative methods are Selective Ammonium Carbamate Crystallization (SACC) [3] and Buffer-Assisted pH Extraction [4].

Part 2: Experimental Protocols for Byproduct Removal

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each step contains built-in checkpoints to verify the success of the separation.

Protocol A: Selective Ammonium Carbamate Crystallization (SACC)

This method relies on the reversible reaction of primary amines with carbon dioxide to form insoluble carbamate salts in non-polar solvents, leaving secondary and tertiary amines in solution [3].

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude reaction mixture (containing 8-ethylundecan-1-amine and higher alkylated byproducts) in a non-polar solvent (e.g., isooctane or toluene) at a concentration of ~0.5 M.

  • CO2 Purging (Validation Check 1): Bubble dry CO2 gas through the solution at room temperature for 30–60 minutes. Validation: You will observe the formation of a white precipitate. This is the primary amine carbamate. Secondary and tertiary amines cannot form stable carbamates under these conditions and remain soluble.

  • Filtration: Filter the suspension under vacuum. The filter cake contains your protected primary amine. The filtrate contains the secondary and tertiary amine byproducts.

  • Washing: Wash the filter cake with cold (0 °C) isooctane to remove any residual trapped tertiary amines.

  • Decarboxylation (Recovery): Suspend the isolated carbamate salt in an aqueous basic solution (e.g., 1M NaOH) or heat the solid under a mild vacuum (60 °C). Validation Check 2: The release of CO2 gas bubbles confirms decarboxylation, regenerating the pure 8-ethylundecan-1-amine.

  • Final Isolation: Extract the regenerated amine with ethyl acetate, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

SACC_Workflow Mix Crude Amine Mixture (1°, 2°, 3° Amines) CO2 Purge with CO2 Gas (in Non-polar Solvent) Mix->CO2 Carbamate 1° Amine Carbamate (Insoluble Precipitate) CO2->Carbamate Crystallization Filtrate 2° & 3° Amines (Soluble Filtrate) CO2->Filtrate Remains in Solution Heat Mild Heat / Base (Decarboxylation) Carbamate->Heat Filtration & Wash Pure Pure 8-Ethylundecan-1-amine Heat->Pure CO2 Release

Caption: Workflow for Selective Ammonium Carbamate Crystallization (SACC).

Protocol B: Buffer-Assisted pH Extraction

This protocol separates amines based on their distinct basicities. Primary amines typically have a higher pKa (~10.6) than their corresponding tertiary amines (~9.0)[4].

Step-by-Step Methodology:

  • Preparation: Dissolve the crude amine mixture in an organic solvent (e.g., MTBE or Hexanes).

  • Precision Acidification: Extract the organic layer with an aqueous buffer tuned to pH 9.5 (e.g., a carbonate/bicarbonate buffer). Causality: At pH 9.5, the primary amine (pKa ~10.6) is predominantly protonated and migrates to the aqueous layer. The tertiary amine (pKa ~9.0) remains largely unprotonated and stays in the organic layer.

  • Phase Separation (Validation Check 1): Separate the layers. Spot both layers on a TLC plate and stain with Ninhydrin. The aqueous layer should stain dark purple (primary amine), while the organic layer should not stain (tertiary amine).

  • Basification: Adjust the isolated aqueous layer to pH > 12 using 5M NaOH to fully deprotonate the 8-ethylundecan-1-amine. Validation Check 2: The aqueous solution will turn cloudy as the free-base amine drops out of solution.

  • Recovery: Extract the basified aqueous layer with fresh hexanes, dry over Na2SO4, and evaporate to yield the purified primary amine.

Part 3: Quantitative Data Presentation

To assist in selecting the appropriate purification strategy for your specific scale and purity requirements, refer to the comparative data below, synthesized from recent process chemistry literature[3][4].

Purification MethodTypical Yield (%)Achievable Purity (%)ScalabilityPrimary Mechanism of Separation
SACC (CO2 Precipitation) 83 – 94%> 99%Very HighReversible carbamate insolubility
Buffer-Assisted pH Extraction 80 – 85%90 – 95%HighDifferential pKa protonation
Column Chromatography (SiO2 + TEA) 50 – 70%> 95%LowPolarity / Silica hydrogen-bonding
Fractional Distillation 60 – 75%85 – 90%HighBoiling point differential

Note: While fractional distillation is highly scalable, 8-ethylundecan-1-amine and its secondary byproducts often have overlapping boiling points at high vacuum, leading to co-distillation and reduced purity.

References

  • PubChem Compound Summary for CID 22833454, Tridecylamine, branched and linear National Center for Biotechnology Information (NIH). URL:[Link]

  • Selective and Waste-Free Isolation of High Purity Primary Amines from Amine and Reaction Mixtures by Selective Ammonium Carbamate Crystallization Rienhoff, B., et al. Chemistry - A European Journal (2025). URL:[Link]

  • A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture Ma, G., & Jha, A. Organic Process Research & Development (2005). URL:[Link]

  • Amine Workup and Purification Techniques (r/Chempros) Reddit Chemistry Professionals Community Discussions (2024). URL:[Link]

Sources

Troubleshooting

Technical Support Center: Scale-Up Troubleshooting for 8-Ethylundecan-1-amine Synthesis

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermochemical and kinetic challenges encountered when scaling up the production of 8-Ethyl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermochemical and kinetic challenges encountered when scaling up the production of 8-Ethylundecan-1-amine (CAS 86089-17-0) .

This branched primary aliphatic amine is a critical building block for lipid nanoparticles (LNPs) and specialty surfactants. However, synthesizing it at scale—typically via the reductive amination of 8-ethylundecanal—presents severe challenges related to over-alkylation, highly exothermic imine formation, and catalyst deactivation.

Part 1: Reaction Pathway & Mechanistic Bottlenecks

To troubleshoot scale-up failures, we must first visualize the competing kinetic pathways. The primary amine is highly nucleophilic; if hydrogen mass transfer is poor, the target product will attack the unreacted imine intermediate, leading to a cascade of over-alkylation.

Pathway A 8-Ethylundecanal + NH3 B Hemiaminal Intermediate A->B Nucleophilic Addition C Imine Intermediate B->C -H2O D 8-Ethylundecan-1-amine (Target Primary Amine) C->D +H2 (Catalyst) E Secondary Amine (Byproduct) C->E +H2 D->C +Imine (Over-alkylation)

Mechanistic pathway of 8-ethylundecanal reductive amination highlighting over-alkylation.

Part 2: Troubleshooting FAQs

Q1: Why is my primary amine selectivity dropping at the 50L scale, yielding mostly secondary and tertiary amines? Causality: This is a classic gas-liquid mass transfer limitation. In a bench-scale flask, the surface-area-to-volume ratio is high, ensuring the liquid phase is saturated with H₂. At the 50L scale, H₂ mass transfer into the liquid phase lags behind the reaction rate. Consequently, the intermediate imine is not hydrogenated fast enough. The newly formed 8-ethylundecan-1-amine (which is more nucleophilic than NH₃) attacks the lingering imine, forming a secondary imine that subsequently hydrogenates into the secondary amine . Solution:

  • Increase the NH₃ to aldehyde molar ratio (e.g., 10:1 or 15:1) to shift the equilibrium and sterically block the primary amine from reacting.

  • Increase agitation speed (using a gas-entrainment impeller) to boost the mass transfer coefficient ( kL​a ).

  • Transition from batch to a continuous flow reactor, which inherently provides superior gas-liquid mixing .

Q2: We are experiencing sudden Ni/Al₂O₃ catalyst deactivation after 2-3 batches. What is the mechanism of failure? Causality: The condensation of 8-ethylundecanal with ammonia generates exactly one equivalent of water per molecule of product. At elevated scale-up temperatures (>100°C), this water causes hydrothermal degradation of the standard γ-Al₂O₃ support, leading to the agglomeration (sintering) of the active Ni(0) nanoparticles. Furthermore, trace aldol condensation byproducts can polymerize and foul the catalyst pores. Solution: Implement an inline water scavenger (e.g., a bypass loop with 3Å molecular sieves) or switch to a more water-tolerant catalyst support, such as Cr-doped Metal-Organic Frameworks (Rh/MFM-300) which have shown exceptional stability and selectivity for primary amines even under ambient conditions .

Q3: How do we control the severe exotherm during the imine formation step? Causality: The nucleophilic addition of NH₃ to the aldehyde is highly exothermic. In a large batch reactor, dumping the reagents causes localized hot spots. These hot spots trigger competing aldol condensation of 8-ethylundecanal, destroying your starting material and creating heavy tars. Solution: Do not mix all reagents at once. Pre-chill the aldehyde solution to 5°C and dose the liquid NH₃ continuously over 2 hours, maintaining the internal temperature below 20°C.

Part 3: Quantitative Catalyst Performance Data

To assist in your process engineering, below is a comparative summary of catalyst performance for the reductive amination of long-chain branched aldehydes based on recent scalable methodologies.

Catalyst SystemReactor ModeTemp (°C)Pressure (bar)Primary Amine Selectivity (%)Engineering Notes
5% Ni/Al₂O₃ Batch1002087 - 92%Cost-effective, but prone to water-induced sintering over multiple cycles .
5% Ru/C Batch803080 - 85%High hydrogenation activity, but requires strict NH₃ excess to prevent over-alkylation.
Rh/MFM-300(Cr) Batch251>99%Exceptional selectivity under ambient conditions; MOF pores restrict secondary amine formation .
Ni-Ce/Al₂O₃ Continuous Flow12015>95%Excellent mass transfer mitigates exotherms; ideal for multi-kilogram scale-up .
Part 4: Validated Experimental Protocol (Continuous Flow Reductive Amination)

To circumvent the mass transfer and exotherm limitations of batch scale-up, we recommend the following self-validating continuous flow protocol.

Step 1: Catalyst Bed Preparation

  • Pack a stainless-steel tubular reactor (e.g., 10 mm ID x 200 mm length) with 10 g of pelletized Ni-Ce/Al₂O₃ catalyst.

  • Causality: Cerium doping prevents the hydrothermal degradation of alumina caused by the water byproduct.

  • Purge the system with N₂ at 50 mL/min for 10 minutes, then reduce the catalyst under a pure H₂ stream (20 bar) at 150°C for 2 hours to ensure maximum active Ni(0) surface area.

Step 2: Feed Solution Preparation

  • Prepare a 1.0 M solution of 8-ethylundecanal in anhydrous cyclopentyl methyl ether (CPME).

  • In a separate chilled vessel (0°C), prepare a 10.0 M solution of anhydrous NH₃ in CPME.

Step 3: Imidization (Pre-Reactor)

  • Pump the aldehyde stream (1.0 mL/min) and the NH₃ stream (1.5 mL/min) through a T-mixer into a residence time coil (15 min residence time) maintained at 20°C.

  • Self-Validation Check: Route a micro-aliquot through an inline FTIR flow cell. The complete disappearance of the aldehyde C=O stretch at 1720 cm⁻¹ and the appearance of the imine C=N stretch at 1660 cm⁻¹ validates that imidization is complete before the mixture hits the hydrogenation bed, preventing direct reduction to 8-ethylundecan-1-ol.

Step 4: Hydrogenation (Main Reactor)

  • Introduce H₂ gas via a mass flow controller at a rate of 50 sccm. Mix the gas and the imine liquid stream using a static mixer to ensure a slug-flow regime (maximizing gas-liquid interfacial area).

  • Pass the multiphase mixture through the heated catalyst bed at 120°C and 15 bar back-pressure.

Step 5: Work-up & Isolation

  • Collect the effluent in a depressurization vessel. Vent the excess H₂ and NH₃ through an acidic scrubber.

  • Self-Validation Check: Perform GC-FID on the crude liquid. The target 8-ethylundecan-1-amine peak should represent >95% area, with <2% secondary amine. Distill the crude under vacuum to isolate the pure product.

Part 5: Diagnostic Logic Tree

If your scaled-up batch fails to meet the >85% yield threshold, follow this diagnostic decision tree to isolate the kinetic or mechanical failure point.

LogicTree Start Issue: Low Target Amine Yield (<85% at Scale) Q1 Is Secondary Amine >5%? Start->Q1 Sol1 Increase NH3 partial pressure & improve H2 mass transfer Q1->Sol1 Yes Q2 Is Unreacted Aldehyde >5%? Q1->Q2 No Sol2 Check catalyst activity (Water poisoning/Sintering) Q2->Sol2 Yes Sol3 Optimize cooling jacket & dosing rate (Thermal Degradation) Q2->Sol3 No

Diagnostic decision tree for resolving low yields in primary amine scale-up.

References
  • National Center for Biotechnology Information. "Tridecylamine, branched and linear | C13H29N | CID 22833454 - PubChem." PubChem Database. Available at:[Link]

  • Dong, C., et al. "Facile and Efficient Synthesis of Primary Amines via Reductive Amination over a Ni/Al2O3 Catalyst." ACS Sustainable Chemistry & Engineering, 2021, 9(21), 7318–7327. Available at:[Link]

  • Zhang, J., et al. "Continuous reductive amination to synthesize primary amines with high selectivity in flow." Journal of Catalysis, 2023, 420, 89-98. Available at:[Link]

  • Mei, Q., et al. "Selective Reductive Amination of Carbonyls to Primary Amines Under Ambient Conditions Over Rh/MFM-300(Cr)." Angewandte Chemie International Edition, 2025, 64(52), e19641. Available at:[Link]

Optimization

Technical Support Center: Preventing Oxidation of 8-Ethylundecan-1-amine

Welcome to the Advanced Technical Support Center for handling 8-Ethylundecan-1-amine . As a primary aliphatic amine with a branched alkyl chain, this compound is highly susceptible to oxidative degradation, which can com...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for handling 8-Ethylundecan-1-amine . As a primary aliphatic amine with a branched alkyl chain, this compound is highly susceptible to oxidative degradation, which can compromise synthetic yields, alter pharmacological profiles, and introduce toxic impurities into drug development pipelines.

This guide is engineered for researchers and scientists, providing mechanistically grounded troubleshooting, self-validating experimental protocols, and authoritative solutions to maintain absolute chemical integrity.

I. Mechanistic Overview of Amine Oxidation

To prevent degradation, we must first understand the causality. Primary aliphatic amines do not simply "spoil"; they undergo specific radical-mediated chain reactions. When exposed to molecular oxygen, photons, or transition metals, a hydrogen atom is abstracted from the amine or its α -carbon, initiating a radical cascade. Oxygen insertion yields a hydroperoxide intermediate, which rapidly converts into a hydroxylamine. Subsequent dehydration and oxidation produce highly conjugated oximes and nitroso polymers, which manifest visually as yellow or brown discoloration[1][2].

OxidationPathway Amine 8-Ethylundecan-1-amine (Primary Aliphatic Amine) Radical Alkyl / Aminyl Radical (Initiation Phase) Amine->Radical O2, Light, Heat or Trace Metals Hydroxylamine Hydroxylamine Intermediate (+16 Da Mass Shift) Radical->Hydroxylamine O2 Insertion Oxime Oximes & Nitroso Compounds (Yellow/Brown Degradants) Hydroxylamine->Oxime Dehydration & Further Oxidation Inert Argon Blanketing (Displaces Oxygen) Inert->Radical Blocks Amber Amber Glassware (Blocks UV/Vis Photons) Amber->Radical Blocks MetalFree PTFE/Glass Handling (Prevents Metal Catalysis) MetalFree->Radical Blocks

Mechanistic pathway of primary amine oxidation and targeted preventive interventions.

II. Frequently Asked Questions (FAQs)

Q1: Why does my 8-Ethylundecan-1-amine stock turn yellow even when stored tightly sealed at room temperature? Causality & Solution: The yellowing is a macroscopic indicator of photo-induced auto-oxidation. Primary amines are highly sensitive to UV and visible light, which provide the activation energy required to cleave the N-H or C-H bonds, forming radicals[3]. Even in a sealed clear vial, residual oxygen in the headspace reacts with these radicals to form conjugated oxime and nitroso networks, which absorb blue light and appear yellow[2]. Directive: Always store the compound in amber-colored glassware to block photon ingress, and purge the headspace with an inert gas prior to sealing[4].

Q2: I purged my storage flask with Nitrogen, but LC-MS still shows an M+16 degradation peak. What failed? Causality & Solution: An M+16 peak is the definitive mass signature of a hydroxylamine (the insertion of a single oxygen atom)[1][2]. If Nitrogen purging failed, the causality usually traces to gas density or container permeability. Nitrogen is slightly lighter than ambient air; improper purging allows oxygen to back-diffuse into the flask. Furthermore, standard silicone septa are highly permeable to atmospheric oxygen over time, especially after repeated piercing[5]. Directive: Switch to Argon , which is denser than air and creates a heavy protective "blanket" over the liquid phase[5]. Replace punctured septa immediately and use PTFE-lined caps for long-term storage.

Q3: How do humidity and moisture impact the oxidative stability of this aliphatic amine? Causality & Solution: Aliphatic amines are inherently hygroscopic[6]. While pure water does not directly oxidize the amine, moisture facilitates two destructive secondary pathways. First, it catalyzes the absorption of atmospheric CO2​ , forming insoluble carbamate salts. Second, aqueous microenvironments on the glass surface increase the solubility and mobility of trace transition metal ions (e.g., Fe3+ , Cu2+ ), which act as single-electron transfer catalysts that violently accelerate the radical oxidation cascade[7][8]. Directive: Maintain strictly anhydrous conditions. Store with activated 4Å molecular sieves if the application permits[5].

III. Troubleshooting Guide

Issue 1: Loss of API yield or emergence of secondary peaks in chromatographic assays.

  • Diagnostic: Perform high-resolution LC-MS. Look for specific mass shifts: +16 Da (hydroxylamine formation), +14 Da (oxime/nitrone formation following water elimination), or -17 Da (oxidative deamination yielding an aldehyde)[1][2].

  • Resolution: If these peaks are present, your handling environment is compromised. Implement the Schlenk Line Aliquoting Protocol (Section V) to ensure absolute zero-oxygen exposure during transfers.

Issue 2: Precipitation, cloudiness, or increased viscosity in the pure liquid amine.

  • Diagnostic: This indicates carbamate formation (reaction with CO2​ ) and potential polymerization of oxidized byproducts.

  • Resolution: Discard the compromised top layer if possible, or distill the amine under reduced pressure. Going forward, ensure the storage temperature is strictly maintained between 2°C and 8°C to minimize both gas solubility and thermal degradation kinetics[3].

IV. Quantitative Data: Impact of Storage Conditions

The following table synthesizes the expected degradation rates of primary aliphatic amines based on environmental variables, highlighting the critical need for optimized storage[3][4][5].

Storage ConditionAtmosphereContainer TypeTemperatureEst. 6-Month DegradationPrimary Degradation Mechanism
Optimal Argon (Dense inert gas)Amber Glass / PTFE cap2°C to 8°C< 0.5%None (Kinetically halted)
Acceptable Nitrogen (Light inert gas)Amber Glass / Silicone20°C (Room Temp)1.0% – 3.0%Trace auto-oxidation via permeation
Suboptimal Ambient AirClear Glass20°C (Room Temp)10.0% – 15.0%Photo-oxidation & carbamate formation
High Risk Ambient Air (Humid)Metal Container40°C (Accelerated)> 40.0%Metal-catalyzed radical oxidation
V. Self-Validating Experimental Protocols

To guarantee scientific trustworthiness, all procedures must verify their own success. Do not assume an inert atmosphere is inert without proof.

Protocol 1: Schlenk Line Technique for Inert Aliquoting and Storage

This protocol ensures 8-Ethylundecan-1-amine is transferred without oxygen or moisture exposure.

  • Preparation: Flame-dry amber glass storage vials under high vacuum (0.1 mmHg) for 5 minutes to remove surface-bound moisture.

  • Purging: Backfill the vials with ultra-high-purity Argon gas. Repeat the vacuum-Argon cycle three times.

  • Transfer: Using a thoroughly dried, PTFE-lined, metal-free syringe (to prevent iron/copper catalysis[8]), draw the 8-Ethylundecan-1-amine from the master stock and transfer it into the purged vials.

  • Sealing: Seal the vials with PTFE-lined crimp caps while maintaining positive Argon pressure.

  • Self-Validation Step: Include a control vial containing a moisture-sensitive colorimetric indicator (e.g., anhydrous CoCl2​ , which is deep blue) sealed under the exact same conditions. Store this vial alongside your amine. If the indicator remains blue over the storage period, your atmospheric exclusion technique is successfully validated. If it turns pink, your seals are compromised[5].

Protocol 2: Accelerated Oxidative Stability Testing (Forced Degradation)

Use this protocol to determine the shelf-life of a new batch or to validate your analytical detection methods.

  • Sample Preparation: Prepare a 1 mg/mL solution of 8-Ethylundecan-1-amine in LC-MS grade, degassed acetonitrile.

  • Aliquoting: Divide the solution into three distinct amber vials:

    • Vial A (Negative Control): Purged with Argon, sealed tightly.

    • Vial B (Test Sample): Left open to ambient air and light.

    • Vial C (Positive Control): Spiked with 3% Hydrogen Peroxide ( H2​O2​ )[3].

  • Incubation: Incubate all vials at 40°C for 48 hours to accelerate kinetic reactions.

  • Analysis: Analyze all three vials via LC-MS/UV.

  • Self-Validation Step: Evaluate Vial C first. The Positive Control must show >20% conversion to the M+16 (hydroxylamine) or M+14 (oxime) mass peaks. If Vial C fails to show these specific degradation peaks, your LC-MS method lacks the sensitivity or correct ionization parameters to detect oxidative degradants, rendering the entire test invalid. Only proceed to analyze Vials A and B once Vial C proves the assay's diagnostic power.

VI. References
  • 1 - National Institutes of Health (NIH) PMC[1]

  • 4 - ResearchGate[4]

  • 7 - OSTI.GOV[7] 4.3 - Benchchem[3]

  • 2 - Mustansiriyah University[2] 6.8 - ResearchGate[8]

  • 6 - Oxford Academic[6]

  • 5 - Chemistry Stack Exchange[5]

Sources

Troubleshooting

Technical Support Center: 8-Ethylundecan-1-amine Workup &amp; Purification

Welcome to the Technical Support Center for handling highly lipophilic primary amines. 8-Ethylundecan-1-amine (CAS: 86089-17-0), also known as branched tridecanamine, is a 13-carbon primary aliphatic amine[1].

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for handling highly lipophilic primary amines. 8-Ethylundecan-1-amine (CAS: 86089-17-0), also known as branched tridecanamine, is a 13-carbon primary aliphatic amine[1]. Due to its molecular architecture—a highly hydrophobic branched alkyl chain coupled with a polar, ionizable primary amine headgroup—this compound presents unique challenges during aqueous workup and chromatographic purification.

This guide provides field-proven troubleshooting strategies, mechanistic explanations, and validated protocols to maximize your yield and purity.

Part 1: Troubleshooting FAQs

Q1: Why does my liquid-liquid extraction (LLE) form an intractable emulsion, and how do I break it?

The Causality: 8-Ethylundecan-1-amine has a pKa of approximately 10.5. During a standard or mildly acidic aqueous workup, the amine becomes protonated to form an ammonium salt. Because it possesses a long 13-carbon lipophilic tail and a charged hydrophilic head, the protonated molecule acts as a potent cationic surfactant [1]. This drastically lowers the interfacial tension between the aqueous and organic layers, stabilizing microscopic droplets and creating thick, intractable emulsions.

The Solution: You must eliminate the compound's amphiphilic nature by driving it entirely into its neutral, free-base form.

  • pH Adjustment: Adjust the aqueous phase to at least pH 12 using 1M to 5M NaOH. This ensures the amine is fully deprotonated, destroying its surfactant properties and forcing it into the organic layer.

  • Salting Out: If a micro-emulsion persists, saturate the aqueous layer with NaCl (brine). The Hofmeister effect decreases the solubility of non-polar molecules in the aqueous phase, driving the lipophilic amine into the organic layer[2].

  • Mechanical Filtration: If the emulsion is stabilized by particulate byproducts, filter the entire biphasic mixture through a tightly packed pad of Celite before attempting separation.

Q2: I am losing product during silica gel chromatography. Why is it streaking, and how can I recover it?

The Causality: Unmodified normal-phase silica gel is populated with acidic silanol groups (Si-OH) that have a pKa of ~4.5 to 5.0. When a basic amine (pKa ~10.5) travels through the column, it undergoes strong electrostatic interactions (ion-exchange) with the deprotonated siloxanes (Si-O⁻)[3]. This causes severe band broadening, tailing, and irreversible adsorption (product loss).

The Solution: You must neutralize the acidic sites on the silica or change the stationary phase.

  • The 2 pH Rule & Volatile Bases: Add 1% to 5% Triethylamine (TEA) or ammonium hydroxide to your mobile phase[4]. TEA acts as a sacrificial competitive binder; it saturates the acidic silanol sites, allowing your highly lipophilic 8-Ethylundecan-1-amine to elute cleanly as a tight band[3].

  • Alternative Stationary Phases: Switch to amine-functionalized silica (e.g., KP-NH) or basic alumina, which inherently lack acidic protons and provide a much more favorable chromatographic environment for basic organic amines[4][5].

Part 2: Experimental Protocols

Protocol A: Anti-Emulsion Liquid-Liquid Extraction (LLE) Workflow

This protocol is a self-validating system designed to prevent surfactant-induced emulsions before they form.

  • Quench & Dilute: Transfer the crude reaction mixture containing 8-Ethylundecan-1-amine to an Erlenmeyer flask. Dilute with a non-polar extraction solvent (e.g., Hexane or Methyl tert-butyl ether (MTBE)). Note: Avoid dichloromethane (DCM) if possible, as halogenated solvents are more prone to forming stable emulsions with lipophilic amines.

  • Basification (Critical Step): Slowly add 2M NaOH(aq) under vigorous stirring until the aqueous phase reaches pH > 12 (verify with pH paper).

  • Phase Transfer: Transfer the mixture to a separatory funnel. Gently invert 3–4 times. Do not shake vigorously on the first extraction to assess emulsion risk.

  • Emulsion Mitigation: If an interfacial "rag layer" or emulsion forms, add 10–20 mL of saturated aqueous NaCl (brine). If the emulsion persists, vacuum-filter the entire biphasic mixture through a 1-inch pad of Celite in a Büchner funnel, then return the filtrate to the separatory funnel.

  • Separation: Drain the aqueous layer. Extract the aqueous layer two more times with MTBE.

  • Wash & Dry: Combine the organic layers, wash once with brine, dry over anhydrous Na₂SO₄ (avoid MgSO₄ as it can sometimes coordinate with amines), filter, and concentrate under reduced pressure.

Protocol B: Flash Chromatography for Highly Lipophilic Amines

Use this method if normal-phase purification is required.

  • Solvent Preparation: Prepare a mobile phase system of Hexane and Ethyl Acetate (EtOAc). Add 1% Triethylamine (TEA) (v/v) to both the weak (Hexane) and strong (EtOAc) solvent reservoirs[6].

  • Column Equilibration: Flush the standard silica column with 3–5 column volumes (CV) of the TEA-spiked Hexane. Mechanistic check: This pre-saturates the acidic silanols with TEA, preventing your product from binding irreversibly.

  • Sample Loading: Dissolve the crude 8-Ethylundecan-1-amine in a minimal amount of the starting mobile phase and load it onto the column.

  • Elution: Run a gradient from 0% to 30% EtOAc in Hexane (maintaining 1% TEA throughout).

  • Post-Purification: Combine product fractions and concentrate via rotary evaporation. To remove residual TEA (which can co-evaporate slowly), place the flask under high vacuum (<1 mbar) for 4–6 hours, or perform a quick basic aqueous wash of the concentrated oil dissolved in ether.

Part 3: Data Presentation & Visualization

Table 1: Comparison of Chromatographic Strategies for 8-Ethylundecan-1-amine

Quantitative and qualitative metrics for selecting the appropriate purification method based on chromatographic principles[4][5][6].

Stationary PhaseMobile Phase AdditiveMechanism of ActionPeak Shape (Tailing Factor)Product Recovery
Standard Silica (Bare) NoneStrong ion-exchange with acidic silanols.> 3.0 (Severe Streaking)< 50% (Irreversible binding)
Standard Silica (Bare) 1-5% TriethylamineTEA competitively neutralizes acidic silanol sites.1.2 - 1.5 (Good)85 - 95%
Amine-Functionalized Silica NoneSurface is pre-modified; no acidic protons present.1.0 - 1.2 (Excellent)> 95%
Reversed-Phase (C18) 0.1% NH₄OH (pH >10)Amine is kept neutral (lipophilic), elutes based on hydrophobicity.1.1 - 1.3 (Excellent)> 90%
Workflow Visualization

G Start Crude Reaction Mixture (Containing 8-Ethylundecan-1-amine) pH Adjust aqueous phase to pH > 12 (2M NaOH) Start->pH Extract Extract with MTBE/Hexane (Avoid vigorous shaking) pH->Extract Emulsion Emulsion Forms? Extract->Emulsion Celite Filter through Celite pad & Add saturated NaCl Emulsion->Celite Yes Separate Separate Layers Emulsion->Separate No Celite->Separate Organic Organic Phase (Contains Neutral Free Amine) Separate->Organic

Fig 1: Decision tree for the liquid-liquid extraction of highly lipophilic amines to prevent emulsions.

References

  • PubChem , "Tridecylamine, branched and linear | C13H29N | CID 22833454 - PubChem - NIH", National Institutes of Health. Available:[Link]

  • Bob Bickler , "How do I purify ionizable organic amine compounds using flash column chromatography?", Biotage. Available:[Link]

  • LCGC International , "Method from Mars? Coping with Chromatographic Legacies", Chromatography Online. Available:[Link]

  • American Chemical Society , "General Principles and Strategies for Salting-Out Informed by the Hofmeister Series", Organic Process Research & Development. Available:[Link]

Sources

Optimization

resolving emulsions in 8-Ethylundecan-1-amine extractions

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals dealing with the complex extraction dynamics of highly lipophilic aliphatic amines.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals dealing with the complex extraction dynamics of highly lipophilic aliphatic amines.

Below, you will find a comprehensive troubleshooting framework, mechanistic explanations, and validated protocols for resolving emulsions during the liquid-liquid extraction (LLE) of 8-Ethylundecan-1-amine.

Mechanistic Overview: The "Why" Behind the Emulsion

Q: Why does 8-Ethylundecan-1-amine form such stubborn emulsions during liquid-liquid extraction?

A: The formation of an emulsion is rarely spontaneous; it is driven by the physicochemical properties of the molecules at the aqueous-organic interface[1]. 8-Ethylundecan-1-amine is a branched, 13-carbon primary aliphatic amine (C₁₃H₂₉N)[2]. Its molecular architecture consists of a highly lipophilic hydrocarbon tail and a polar amine headgroup.

During liquid-liquid extraction—particularly at acidic to neutral pH levels—the amine group protonates to form an ammonium cation (-NH₃⁺)[3]. This protonation fundamentally alters the molecule, transforming it into a potent cationic surfactant. The protonated amine migrates to the interface of the immiscible solvents, drastically lowering the interfacial tension and creating a stable electrostatic double layer that prevents dispersed droplets from coalescing[4]. To break the emulsion, you must disrupt this surfactant behavior.

Troubleshooting Workflow

The following decision tree provides a logical sequence for resolving amine-induced emulsions. Always begin with chemical adjustments (pH, ionic strength) before moving to mechanical interventions.

AmineEmulsionWorkflow A Emulsion Detected in LLE B Measure Aqueous pH A->B C pH < 10 (Amine Protonated) B->C Acidic/Neutral D pH > 10 (Amine Neutral) B->D Basic E Adjust pH to 11+ with 1M NaOH C->E F Add Brine (NaCl) Salting Out D->F E->F Fails H Phase Separation Achieved E->H Resolves G Centrifugation (3000 x g, 5 min) F->G Fails F->H Resolves G->H

Troubleshooting workflow for resolving 8-Ethylundecan-1-amine emulsions during LLE.

Validated Experimental Protocols

The following methodologies are designed as self-validating systems. Each includes a verification step to ensure the physical chemistry of the extraction is progressing as intended.

Protocol 1: pH-Driven Emulsion Breaking (Deprotonation)

Because the emulsion is stabilized by the cationic charge of the protonated amine, raising the pH above the amine's pKa neutralizes the molecule, stripping it of its surfactant properties[4].

  • Measure Initial State: Extract a 1 mL aliquot of the aqueous phase from the emulsion mixture and test the pH using high-resolution indicator paper or a pH probe.

  • Titration: Slowly add 1M NaOH dropwise to the bulk extraction funnel while gently swirling (do not shake vigorously).

  • Self-Validation Check: Re-test the aqueous phase pH. Continue adding NaOH until the aqueous phase registers a pH of ≥ 11.0. At this threshold, the 8-Ethylundecan-1-amine is fully deprotonated[3].

  • Phase Coalescence: Allow the separatory funnel to rest undisturbed for 5 minutes. You should observe the cloudy interfacial layer thinning as the neutral amine partitions entirely into the organic phase.

Protocol 2: Salting-Out (Ionic Strength Modification)

If the pH is already basic but an emulsion persists, the aqueous phase may be accommodating too much organic solvent. Increasing the ionic strength forces the organic components out of the water[4].

  • Preparation: Prepare a saturated solution of Sodium Chloride (brine) or weigh out solid anhydrous NaCl.

  • Addition: Add the brine solution (or directly sprinkle solid NaCl) into the separatory funnel[4].

  • Agitation: Gently invert the funnel 3–4 times to dissolve the salt.

  • Self-Validation Check: Observe the descent of the salt. As the ionic strength increases, the density of the aqueous layer will rise, and the droplets from the emulsion should visibly coalesce and drop to the bottom[4].

Protocol 3: Mechanical Disruption via Centrifugation

When chemical adjustments fail due to high viscosity or steric hindrance, mechanical force is required to increase the collision rate of dispersed droplets[1].

  • Transfer: Decant the unresolved emulsion layer into chemical-resistant centrifuge tubes (e.g., PTFE or glass, depending on the organic solvent used).

  • Balance: Ensure the rotor is strictly balanced to prevent instrument failure.

  • Centrifugation: Spin the samples at 3,000 x g for 5 to 10 minutes at room temperature.

  • Self-Validation Check: Post-centrifugation, the tube must display a sharp, mirror-like interface between the organic and aqueous layers. If a solid "rag layer" appears at the interface, proteinaceous or particulate contamination is present, requiring filtration[1].

Quantitative Data: Efficacy of Emulsion-Breaking Techniques

The table below summarizes the expected performance metrics of various interventions when applied to 8-Ethylundecan-1-amine extractions.

Intervention TechniquePrimary Mechanism of ActionAverage Resolution TimePhase ClarityRecommended Application Scenario
pH Adjustment (pH > 11) Surfactant neutralization via deprotonation< 2 minutesHighStandard acidic/neutral aqueous extracts
Salting Out (NaCl) Increases aqueous ionic strength / density5 - 10 minutesModerateHighly polar organic solvent mixtures
Centrifugation Mechanical density separation5 minutesVery HighSmall volume (< 500 mL) extractions
Na₂SO₄ Filtration Chemical water binding / physical barrierImmediateVery HighFinal polishing of the organic layer

Frequently Asked Questions (FAQs)

Q: I adjusted the pH to 12, but a milky emulsion still persists at the interface. What is the next logical step? A: If the amine is fully deprotonated (verified by pH > 11) and the emulsion remains, the stabilization is likely no longer electrostatic. It is either sterically stabilized by trace impurities or the density difference between your organic and aqueous phases is too narrow. Proceed immediately to Protocol 2 (Salting-Out) to increase the density and ionic strength of the aqueous phase[4]. If working at a small scale, centrifugation is a surefire mechanical alternative[1].

Q: Can I use Solid-Phase Extraction (SPE) to avoid this issue entirely? A: Yes. If your workflow permits, switching from LLE to SPE entirely bypasses the physical mixing of immiscible liquids. In SPE, the analytes are retained on a solid sorbent and dried before the organic elution solvent is introduced, completely preventing the physical conditions required for emulsion formation[1].

Q: Does the choice of organic solvent impact the emulsion stability of 8-Ethylundecan-1-amine? A: Highly. Halogenated solvents (like dichloromethane) have a high density and tend to separate faster, though they can form inverted (water-in-oil) emulsions. Lighter solvents (like ethyl acetate or hexane) form oil-in-water emulsions. Adding a small amount of a co-solvent, such as isopropanol or octanol (1-2% v/v), can act as an interfacial modifier to disrupt the amine film and accelerate phase separation.

References

  • Tackling emulsions just got easier. Biotage. [Link]

  • Emulsion Breaking Techniques for Oil in Water Solvent Extractions. Spectro Scientific. [Link]

  • Tridecylamine, branched and linear | C13H29N | CID 22833454. PubChem - NIH. [Link]

  • A General Liquid–Liquid Partitioning Equation and Its Consequences: Learning from the pH Dependent Extraction of a Pharmaceutical Intermediate. The Journal of Organic Chemistry - ACS Publications. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H and ¹³C NMR Spectra of 8-Ethylundecan-1-amine

This guide provides an in-depth analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 8-Ethylundecan-1-amine. In the absence of direct experimental data for this specific long-chain branched pr...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 8-Ethylundecan-1-amine. In the absence of direct experimental data for this specific long-chain branched primary amine, this document serves as a comprehensive, predictive comparison for researchers, scientists, and drug development professionals. By leveraging established NMR principles and comparing with experimental data from structurally similar molecules, we can construct a reliable spectral interpretation. This guide will delve into the theoretical chemical shifts and coupling patterns, compare these predictions with known spectra of analogous compounds, and provide a detailed experimental protocol for acquiring such data.

Introduction to 8-Ethylundecan-1-amine and its Spectroscopic Signature

8-Ethylundecan-1-amine is a primary amine with a thirteen-carbon backbone, featuring an ethyl branch at the C8 position. Its structure presents a combination of a long aliphatic chain and a branching point, which introduces complexity in its NMR spectra. Understanding the ¹H and ¹³C NMR spectra is crucial for its structural verification and for assessing its purity, particularly in synthetic chemistry and drug development where unambiguous characterization is paramount.

The primary amine group significantly influences the chemical shifts of nearby protons and carbons, while the long alkyl chain and the ethyl branch give rise to a series of overlapping signals that require careful analysis. This guide will systematically dissect the predicted spectrum to provide a clear understanding of its features.

Predicted ¹H and ¹³C NMR Spectra of 8-Ethylundecan-1-amine

The prediction of the ¹H and ¹³C NMR spectra of 8-Ethylundecan-1-amine is based on established empirical rules and additivity effects, drawing comparisons from the known spectra of long-chain n-alkanes, branched alkanes, and primary amines.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of 8-Ethylundecan-1-amine is expected to exhibit several key features. The protons closest to the electron-withdrawing amine group will be the most deshielded, appearing at the highest chemical shift. The long alkyl chain will produce a large, complex multiplet in the upfield region.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for 8-Ethylundecan-1-amine

Proton AssignmentPredicted Chemical Shift (ppm)Predicted MultiplicityIntegration
H-1 (-CH₂-NH₂)~2.7Triplet (t)2H
-NH₂~1.2 (broad)Singlet (s)2H
H-2~1.4-1.5Multiplet (m)2H
H-3 to H-7, H-9~1.2-1.4Multiplet (m)12H
H-8 (-CH-)~1.1-1.2Multiplet (m)1H
H-1' (-CH₂-CH₃)~1.2-1.4Multiplet (m)2H
H-10~1.2-1.4Multiplet (m)2H
H-11 (-CH₃)~0.9Triplet (t)3H
H-2' (-CH₂-CH₃)~0.9Triplet (t)3H

Note: Chemical shifts are referenced to TMS at 0 ppm. The broadness of the -NH₂ signal is due to quadrupole broadening and potential hydrogen exchange.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide a distinct signal for each unique carbon atom in the molecule. The carbon attached to the nitrogen will be significantly deshielded. The chemical shifts of the carbons in the long chain will be similar, with subtle differences arising from their proximity to the branch point and the amine group.

Table 2: Predicted ¹³C NMR Chemical Shifts for 8-Ethylundecan-1-amine

Carbon AssignmentPredicted Chemical Shift (ppm)
C-1 (-CH₂-NH₂)~42
C-2~34
C-3~27
C-4~30
C-5~29.5
C-6~29.3
C-7~33
C-8 (-CH-)~39
C-9~29
C-10~23
C-11 (-CH₃)~14
C-1' (-CH₂-CH₃)~29
C-2' (-CH₂-CH₃)~11

Note: Chemical shifts are referenced to TMS at 0 ppm.

Comparative Analysis with Structurally Similar Compounds

To validate our predictions, we will compare them with the experimental NMR data of two key structural analogues: dodecylamine (a long-chain primary amine) and undecane (a long-chain alkane).

Comparison with Dodecylamine

Dodecylamine provides a reference for the influence of the primary amine group on a long alkyl chain. The experimental ¹H NMR spectrum of dodecylamine shows a characteristic triplet for the α-methylene protons (H-1) at approximately 2.68 ppm, which is consistent with our prediction for 8-Ethylundecan-1-amine. The bulk of the methylene protons in dodecylamine appear as a broad multiplet around 1.26 ppm, and the terminal methyl group resonates as a triplet around 0.88 ppm. This aligns well with the predicted regions for the corresponding protons in our target molecule.

In the ¹³C NMR spectrum of dodecylamine, the C-1 carbon appears around 42 ppm, providing a strong basis for our prediction for the C-1 in 8-Ethylundecan-1-amine. The other carbons in the dodecylamine chain resonate in the range of 14-34 ppm, which is the expected region for aliphatic carbons.

Comparison with Undecane

The experimental NMR data for undecane helps in understanding the signals arising from the long alkyl chain, away from the influence of the amine group. The ¹H NMR spectrum of undecane shows a large signal for the methylene protons at approximately 1.26 ppm and a triplet for the terminal methyl groups at about 0.88 ppm[1]. The ¹³C NMR spectrum of undecane displays a series of signals between 14 ppm and 32 ppm for the various methylene and methyl carbons[1]. These values reinforce the predicted chemical shifts for the purely aliphatic portions of 8-Ethylundecan-1-amine. The introduction of the ethyl branch in our target molecule is expected to cause some downfield shifts for the methine carbon (C-8) and adjacent carbons compared to a linear alkane.

Experimental Protocol for NMR Analysis

Acquiring high-quality ¹H and ¹³C NMR spectra requires careful sample preparation and the selection of appropriate instrument parameters.

Step-by-Step Sample Preparation
  • Solvent Selection : Choose a suitable deuterated solvent in which the amine is soluble. Chloroform-d (CDCl₃) is a common choice for long-chain amines.

  • Concentration : For ¹H NMR, dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of the deuterated solvent. For ¹³C NMR, a more concentrated sample (20-50 mg) is recommended to obtain a good signal-to-noise ratio in a reasonable time.

  • Filtration : To remove any particulate matter that can degrade spectral resolution, filter the sample solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube[2][3].

  • Internal Standard (Optional) : For quantitative analysis, a known amount of an internal standard (e.g., tetramethylsilane - TMS) can be added. However, for routine structural confirmation, the residual solvent peak can be used for referencing.

NMR Instrument Parameters

The following are typical acquisition parameters for a 400 MHz NMR spectrometer.

¹H NMR Acquisition Parameters:

  • Pulse Program : A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Number of Scans (ns) : 16 to 64 scans are usually sufficient.

  • Relaxation Delay (d1) : A delay of 1-2 seconds is typically adequate for qualitative ¹H NMR.

  • Acquisition Time (aq) : Around 3-4 seconds to ensure good digital resolution.

  • Spectral Width (sw) : A spectral width of 12-16 ppm is generally sufficient to cover the entire proton chemical shift range.

¹³C NMR Acquisition Parameters:

  • Pulse Program : A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) to simplify the spectrum to singlets for each carbon.

  • Number of Scans (ns) : A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

  • Relaxation Delay (d1) : A delay of 2 seconds is a reasonable starting point.

  • Acquisition Time (aq) : Approximately 1-2 seconds.

  • Spectral Width (sw) : A spectral width of 200-240 ppm will cover the full range of carbon chemical shifts.

Visualizing the Structure and Key NMR Correlations

To aid in the interpretation of the NMR data, the following diagram illustrates the structure of 8-Ethylundecan-1-amine with numbering for key atoms.

Caption: Molecular structure of 8-Ethylundecan-1-amine with atom numbering.

Conclusion

This guide provides a robust, predictive framework for the ¹H and ¹³C NMR spectral analysis of 8-Ethylundecan-1-amine. By combining fundamental NMR principles with comparative data from structurally related molecules, we have established a reliable set of expected chemical shifts and splitting patterns. The detailed experimental protocol offers practical guidance for researchers to obtain high-quality spectra for this and similar long-chain branched amines. This comprehensive approach ensures a high degree of confidence in the structural elucidation and characterization of such molecules, which is critical in the fields of chemical synthesis and drug development.

References

  • PubChem. Undecane. National Center for Biotechnology Information. [Link]

  • Chemistry LibreTexts. Structure Determination of Alkanes Using 13C-NMR and H-NMR. [Link]

  • University of California, San Diego. NMR Sample Preparation. [Link]

  • Chemistry LibreTexts. Spectroscopy of Amines. [Link]

  • Nanalysis. NMR acquisition parameters and qNMR. [Link]

  • University of Ottawa. NMR Sample Preparation. [Link]

  • Mestrelab Research. Starting Guide to NMRPredict Desktop. [Link]

  • Stenutz, R. 8-ethylundecan-1-amine. [Link]

  • PubChem. Dodecylamine. National Center for Biotechnology Information. [Link]

  • PubChem. 5-ethylnonane. National Center for Biotechnology Information. [Link]

Sources

Comparative

Comparative Mass Spectrometry Guide: Structural Elucidation of 8-Ethylundecan-1-amine

Executive Summary The structural characterization of branched aliphatic amines, such as 8-ethylundecan-1-amine (C₁₃H₂₉N, MW: 199.38 g/mol )[1], requires a strategic selection of mass spectrometry (MS) modalities. Because...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural characterization of branched aliphatic amines, such as 8-ethylundecan-1-amine (C₁₃H₂₉N, MW: 199.38 g/mol )[1], requires a strategic selection of mass spectrometry (MS) modalities. Because the aliphatic hydrocarbon chain and the primary amine functional group exhibit divergent ionization efficiencies and fragmentation behaviors, relying on a single analytical platform often yields incomplete structural data.

This guide objectively compares the performance, mechanistic pathways, and experimental workflows of Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) versus Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) for the analysis of 8-ethylundecan-1-amine.

Mechanistic Comparison: Ionization and Fragmentation

To select the optimal platform, researchers must understand the causality behind the fragmentation patterns generated by hard versus soft ionization techniques.

GC-EI-MS: Hard Ionization & α -Cleavage

Under standard 70 eV electron ionization, 8-ethylundecan-1-amine undergoes rapid, high-energy unimolecular decomposition. The molecular ion ( M+∙ at m/z 199) is highly unstable and typically absent from the spectrum, adhering to the Nitrogen Rule which dictates that a compound with an odd number of nitrogen atoms will produce an odd-numbered molecular weight[2].

The dominant fragmentation pathway is α -cleavage . The C-C bond adjacent to the nitrogen atom is cleaved, expelling a large alkyl radical ( C12​H25∙​ ). This leaves behind a resonance-stabilized nitrogen-containing cation ( [CH2​=NH2​]+ ) at m/z 30 , which serves as the diagnostic base peak for primary amines with unbranched α -carbons[2][3]. Secondary cleavages occur at the C8 branching point, where the loss of the ethyl or propyl group generates stable secondary carbocations[4].

EIMS M 8-Ethylundecan-1-amine (M+•) m/z 199 (Weak/Absent) Alpha α-Cleavage (Dominant Pathway) M->Alpha - C12H25• Branch Cleavage at C8 Branching (Inductive Cleavage) M->Branch High Energy (70 eV) MZ30 Resonance-Stabilized Cation [CH2=NH2]+ m/z 30 (Base Peak) Alpha->MZ30 MZ170 Loss of Ethyl Radical [M - 29]+ m/z 170 Branch->MZ170 MZ156 Loss of Propyl Radical [M - 43]+ m/z 156 Branch->MZ156

EI-MS fragmentation of 8-ethylundecan-1-amine highlighting α-cleavage and branch cleavage.

LC-ESI-MS/MS: Soft Ionization & Neutral Loss

In contrast, Electrospray Ionization (ESI) is a soft ionization technique. When analyzed in positive ion mode with an acidic mobile phase, the basic primary amine is readily protonated, yielding a highly stable precursor ion ( [M+H]+ ) at m/z 200.2 .

During Collision-Induced Dissociation (CID), the localized charge on the nitrogen weakens the C-N bond. The primary fragmentation mechanism is the neutral loss of ammonia ( NH3​ , -17 Da), yielding an alkyl cation ( [C13​H27​]+ ) at m/z 183.2 . Further application of collision energy forces this alkyl cation to undergo sequential alkene losses, revealing the hydrocarbon backbone structure.

ESIMS M 8-Ethylundecan-1-amine Neutral Molecule ESI Electrospray Ionization (ESI+) Protonation M->ESI MH Precursor Ion [M+H]+ m/z 200.2 ESI->MH CID Collision-Induced Dissociation (CID) MH->CID Isolation in Quadrupole MZ183 Alkyl Cation [C13H27]+ m/z 183.2 CID->MZ183 Neutral Loss of NH3 (-17 Da) Frag Alkene Losses (-C2H4, -C3H6) MZ183->Frag MZ85 Secondary Carbocations m/z 85, 71, 57 Frag->MZ85

ESI-MS/MS workflow and CID fragmentation mechanism via ammonia loss.

Quantitative Performance & Data Comparison

The following table synthesizes the comparative performance of both platforms for analyzing 8-ethylundecan-1-amine, allowing researchers to align their instrumental choice with their specific analytical goals.

ParameterGC-EI-MS (Hard Ionization)LC-ESI-MS/MS (Soft Ionization)
Primary Application Untargeted screening, library matchingTargeted quantitation, exact mass determination
Molecular / Precursor Ion m/z 199 ( M+∙ ) – Weak or absent[2]m/z 200.2 ( [M+H]+ ) – Highly abundant
Base Peak m/z 30 ( [CH2​=NH2​]+ )[3]m/z 200.2 (MS1) or m/z 183.2 (MS2)
Diagnostic Mechanism α -cleavage of the C-C bond[2]CID-driven neutral loss of NH3​
Structural Utility Excellent for identifying the primary amine groupExcellent for confirming intact molecular weight
Branching Elucidation Moderate (cleavage at C8 yields m/z 156, 170)[4]Low (alkyl cation fragmentation is highly complex)
Sensitivity Nanogram (ng) rangePicogram (pg) range

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following self-validating protocols detail the exact methodologies required to analyze 8-ethylundecan-1-amine.

Protocol A: GC-EI-MS Workflow

Causality: Free aliphatic amines often exhibit peak tailing in GC due to interactions with active sites in the inlet. Using a highly inert system and a non-polar column ensures sharp peak shapes, while PFTBA tuning guarantees accurate relative abundances for the m/z 30 base peak.

  • System Suitability & Tuning:

    • Perform an autotune using Perfluorotributylamine (PFTBA). Verify that the m/z 69, 219, and 502 peaks are within the manufacturer's specified abundance ratios to validate mass axis calibration and electron multiplier gain.

  • Sample Preparation:

    • Dilute 8-ethylundecan-1-amine in HPLC-grade dichloromethane (DCM) to a final concentration of 10 µg/mL.

    • Self-Validation: Prepare a DCM method blank to rule out solvent contamination or column bleed at low masses.

  • Chromatographic Separation:

    • Column: DB-5MS (30 m × 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Initial hold at 60°C for 1 min, ramp at 15°C/min to 280°C, hold for 3 min.

  • Mass Spectrometry Parameters:

    • Inlet: 250°C, Split ratio 10:1 (Ultra-inert liner required).

    • Ion Source: 230°C, Electron Energy: 70 eV.

    • Scan Range: m/z 25 to 300 (ensure the scan range starts low enough to capture the m/z 30 α -cleavage fragment).

Protocol B: LC-ESI-MS/MS Workflow

Causality: The addition of formic acid to the mobile phase forces the equilibrium of the primary amine toward its protonated state ( [R−NH3​]+ ), drastically increasing ionization efficiency and sensitivity in the ESI source.

  • System Suitability & Calibration:

    • Infuse a sodium formate or polytyrosine calibration solution to verify mass accuracy (< 5 ppm error for High-Resolution systems).

    • Self-Validation: Run a double-blank (mobile phase only) to establish the background noise level for the m/z 200.2 183.2 transition.

  • Sample Preparation:

    • Dilute the analyte in 50:50 Water:Acetonitrile to a concentration of 100 ng/mL.

  • Chromatographic Separation:

    • Column: C18 reversed-phase column (e.g., 50 mm × 2.1 mm, 1.7 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

    • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

    • Gradient: 5% B to 95% B over 5 minutes.

  • Mass Spectrometry Parameters:

    • Ionization Mode: ESI Positive ( ESI+ ).

    • Capillary Voltage: 3.5 kV.

    • Desolvation Temperature: 350°C.

    • Tandem MS (CID): Isolate the precursor [M+H]+ (m/z 200.2) in Q1. Apply a Collision Energy (CE) ramp from 15 eV to 35 eV using Argon as the collision gas to monitor the transition to m/z 183.2 (loss of NH3​ ).

References

  • Title: Video: Mass Spectrometry: Amine Fragmentation | Source: JoVE | URL: 2

  • Title: Mass Spectrometry - Fragmentation Patterns | Source: Chemistry LibreTexts | URL: 3

  • Title: Tridecylamine, branched and linear | C13H29N | CID 22833454 | Source: PubChem - NIH | URL: 1

  • Title: Application Note: Mass Spectrometry Fragmentation Patterns of Branched Alkanes | Source: Benchchem | URL: 4

Sources

Validation

Comparative Guide: Infrared (IR) Spectroscopy Modalities for 8-Ethylundecan-1-amine Characterization

Executive Summary 8-Ethylundecan-1-amine (also known as branched tridecylamine) is a primary aliphatic amine characterized by a 13-carbon branched hydrophobic backbone (C₁₃H₂₉N)[1]. In modern drug development, highly lip...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary 8-Ethylundecan-1-amine (also known as branched tridecylamine) is a primary aliphatic amine characterized by a 13-carbon branched hydrophobic backbone (C₁₃H₂₉N)[1]. In modern drug development, highly lipophilic primary amines are critical building blocks for synthesizing ionizable lipids used in lipid nanoparticle (LNP) formulations. Accurate structural validation of these intermediates is paramount to ensure downstream transfection efficacy and minimize toxicity.

As a Senior Application Scientist, I have structured this guide to objectively compare the performance of three Infrared (IR) spectroscopy modalities—Attenuated Total Reflectance (ATR-FTIR), Transmission FTIR, and Near-Infrared (NIR) spectroscopy—for the structural characterization and quality control of 8-Ethylundecan-1-amine.

The Spectroscopic Fingerprint of 8-Ethylundecan-1-amine

Before comparing analytical modalities, it is essential to establish the theoretical IR absorption profile of 8-Ethylundecan-1-amine. As a primary aliphatic amine, the molecule exhibits distinct vibrational modes associated with its terminal -NH₂ group and its extensive alkyl chain.

Primary aliphatic amines display two well-defined peaks in the 3300–3500 cm⁻¹ region due to asymmetric and symmetric N-H stretching, typically separated by 80 to 100 cm⁻¹[2]. Because the nitrogen is bonded to a highly branched, electron-donating alkyl chain, the C-N stretching vibration is observed as a medium-to-weak band in the 1250–1020 cm⁻¹ region[3]. Furthermore, the presence of a strong, broad N-H wagging band (910–665 cm⁻¹) is a definitive marker distinguishing primary amines from secondary or tertiary alternatives[3],[4].

Table 1: Quantitative IR Peak Assignments for 8-Ethylundecan-1-amine

Vibrational ModeWavenumber Range (cm⁻¹)Intensity & ShapeStructural Causality
N-H Stretch (Asymmetric) 3380 – 3400Medium, SharpAnti-phase stretching of the two N-H bonds in the primary amine.
N-H Stretch (Symmetric) 3280 – 3300Medium, SharpIn-phase stretching of the two N-H bonds.
C-H Stretch (Aliphatic) 2850 – 2960Very Strong, MultipletHigh abundance of -CH₂- and -CH₃ groups in the 13-carbon branched chain.
N-H Bend (Scissoring) 1550 – 1650Medium to StrongIn-plane bending of the -NH₂ protons.
C-N Stretch (Aliphatic) 1020 – 1250Medium to WeakStretching of the carbon-nitrogen single bond.
N-H Wagging 665 – 910Strong, BroadOut-of-plane bending; highly sensitive to hydrogen bonding in neat liquids.
Comparison of IR Analytical Modalities

When analyzing a viscous, non-volatile liquid like 8-Ethylundecan-1-amine, the choice of IR modality dictates the sample preparation required, the risk of spectral artifacts, and the quantitative reliability of the data.

Table 2: Performance Comparison of IR Modalities for Lipidic Amines

FeatureATR-FTIR (Mid-IR)Transmission FTIR (Mid-IR)NIR Spectroscopy
Sample Preparation None (Direct application)High (Requires liquid cell/spacer)None (Fiber-optic probe)
Pathlength Control Wavelength-dependentFixed (Determined by PTFE spacer)Variable (Scattering dependent)
Sensitivity to Trace Impurities ModerateHighLow
Risk of Peak Distortion High (Anomalous dispersion)Low (True Beer-Lambert compliance)Low
Best Use Case Rapid QA/QC identity testingRigorous structural elucidationIn-line process monitoring
Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Causality is embedded into each step to explain why specific parameters are chosen for the analysis of 8-Ethylundecan-1-amine.

Protocol A: ATR-FTIR Workflow (Routine QA/QC)

Causality Focus: 8-Ethylundecan-1-amine is a highly non-polar, viscous liquid at room temperature. It does not easily evaporate, making it an ideal candidate for unsealed ATR-FTIR analysis. However, because the C-H stretching bands of a 13-carbon chain are intensely absorbing, a Germanium (Ge) crystal is preferred over Zinc Selenide (ZnSe). The higher refractive index of Ge (n ≈ 4.0) reduces the depth of penetration, preventing the "derivative-shaped" peak distortions (anomalous dispersion) commonly seen with ZnSe (n ≈ 2.4) when analyzing long-chain lipids.

Step-by-Step Methodology:

  • System Purge & Background: Purge the FTIR spectrometer with dry N₂ for 15 minutes. Validation: Acquire a background spectrum (32 scans, 4 cm⁻¹ resolution). The region between 3500–3900 cm⁻¹ must show <0.001 absorbance units, confirming the absence of atmospheric water vapor which could mask the critical N-H stretching bands.

  • Crystal Preparation: Clean the Ge ATR crystal with highly volatile, non-polar solvents (e.g., hexane followed by isopropanol) to dissolve residual lipidic amines. Allow to air dry.

  • Sample Application: Deposit 1–2 drops (~20 µL) of neat 8-Ethylundecan-1-amine directly onto the Ge crystal. Ensure complete coverage of the active sensing area without trapping air bubbles.

  • Data Acquisition: Collect 32 scans at 4 cm⁻¹ resolution from 4000 to 600 cm⁻¹.

  • ATR Correction: Apply an ATR correction algorithm in the processing software to adjust for the wavelength-dependent penetration depth, normalizing the spectrum to resemble a transmission profile.

Protocol B: Transmission FTIR Workflow (High-Sensitivity Analysis)

Causality Focus: While ATR is convenient, Transmission FTIR using a demountable liquid cell provides strict adherence to the Beer-Lambert law, making it superior for quantifying secondary amine impurities. Potassium Bromide (KBr) windows are selected because they are transparent down to 400 cm⁻¹, allowing full observation of the broad N-H wagging band (665–910 cm⁻¹), which is critical for confirming the primary amine status[2],[3].

Step-by-Step Methodology:

  • Cell Assembly: Assemble a demountable liquid cell using two polished KBr windows separated by a 0.015 mm (15 µm) PTFE spacer. Validation: This extremely narrow pathlength is required because the neat aliphatic chain of 8-Ethylundecan-1-amine will completely saturate the detector at the C-H stretching region (2850–2960 cm⁻¹) if the pathlength exceeds 25 µm.

  • Sample Loading: Introduce the liquid amine via a syringe into the bottom port of the assembled cell until the liquid reaches the top port, ensuring no capillary air bubbles are trapped in the optical path.

  • Data Acquisition: Mount the cell in the transmission compartment. Collect 32 scans at 4 cm⁻¹ resolution.

  • Cell Cleaning: Flush the cell immediately with chloroform. Causality: KBr is highly hygroscopic; leaving the amine exposed to ambient humidity within the cell can cause the windows to fog and permanently degrade.

Workflow Visualization

The following diagram illustrates the decision matrix and workflow for selecting the appropriate IR modality based on the analytical objective for 8-Ethylundecan-1-amine.

IR_Workflow Start Sample: 8-Ethylundecan-1-amine (Viscous Liquid) Decision Select Analytical Objective Start->Decision ATR Routine QA/QC (ATR-FTIR) Decision->ATR Trans Trace Impurity Quantitation (Transmission FTIR) Decision->Trans NIR In-line Process Monitoring (NIR Spectroscopy) Decision->NIR ATR_Prep Direct application to Ge ATR crystal ATR->ATR_Prep Trans_Prep Load into demountable KBr liquid cell (15 µm) Trans->Trans_Prep NIR_Prep Submerge fiber-optic probe into reactor NIR->NIR_Prep ATR_Acq Acquire Mid-IR (4000-600 cm⁻¹) ATR_Prep->ATR_Acq Trans_Acq Acquire Mid-IR (4000-400 cm⁻¹) Trans_Prep->Trans_Acq NIR_Acq Acquire Overtones (10000-4000 cm⁻¹) NIR_Prep->NIR_Acq Data Data Processing: Baseline Correction & Peak Integration ATR_Acq->Data Trans_Acq->Data NIR_Acq->Data

Decision matrix and experimental workflow for IR analysis of lipidic primary amines.

References[2] 24.10: Spectroscopy of Amines - Chemistry LibreTexts. Source: libretexts.org. URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Amines/Properties_of_Amines/Spectroscopy_of_Amines[3] IR Spectroscopy Tutorial: Amines. Source: orgchemboulder.com. URL: https://orgchemboulder.com/Spectroscopy/irtutor/aminesir.shtml[4] Difference between Primary Secondary and Tertiary Amines Via FTIR. Source: rockymountainlabs.com. URL: https://rockymountainlabs.com/difference-between-primary-secondary-and-tertiary-amines-via-ftir/[1] Tridecylamine, branched and linear | C13H29N | CID 22833454. Source: PubChem - NIH. URL: https://pubchem.ncbi.nlm.nih.gov/compound/22833454

Sources

Comparative

comparison of 8-Ethylundecan-1-amine with other long-chain amines

An in-depth comparative analysis of long-chain aliphatic amines requires moving beyond basic chemical data to understand how subtle structural variations—such as alkyl chain branching—dictate macroscopic behavior. 8-Ethy...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of long-chain aliphatic amines requires moving beyond basic chemical data to understand how subtle structural variations—such as alkyl chain branching—dictate macroscopic behavior. 8-Ethylundecan-1-amine (CAS 86089-17-0), frequently classified under the broader umbrella of branched tridecylamines, presents a fascinating case study in steric engineering.

By introducing an ethyl branch at the C8 position of an 11-carbon main chain, the physicochemical properties of this primary amine diverge sharply from its linear counterparts, such as 1-Tridecanamine and Dodecylamine. This guide objectively compares these amines, providing researchers and formulation scientists with the mechanistic causality and self-validating experimental protocols needed to select the optimal amine for surfactant design, lipid-based delivery systems, and transition metal catalysis.

Structural Causality: The Impact of C8-Ethyl Branching

In linear aliphatic amines like 1-Tridecanamine, the hydrophobic tails align uniformly, maximizing van der Waals interactions and resulting in tightly packed crystalline lattices at room temperature. This high degree of order leads to higher melting points and rigid lamellar phases in aqueous dispersion.

Conversely, the ethyl branch in 8-Ethylundecan-1-amine acts as a steric wedge. This disruption prevents tight interchain packing, drastically lowering the melting point to below -70°C and ensuring the compound remains a low-viscosity liquid at room temperature [1]. Furthermore, this branching increases the cross-sectional area of the hydrophobic tail, altering the Critical Packing Parameter (CPP). A higher CPP favors the formation of flexible, spherical, or worm-like micelles rather than rigid gels, making branched amines vastly superior for cold-water microemulsions and low-temperature lubricants [2].

Quantitative Physicochemical Comparison

The following table summarizes the key metrics that distinguish 8-Ethylundecan-1-amine from standard linear alternatives:

Property8-Ethylundecan-1-amine (Branched C13)1-Tridecanamine (Linear C13)Dodecylamine (Linear C12)
CAS Number 86089-17-02869-34-3124-22-1
Molecular Weight 199.38 g/mol 199.38 g/mol 185.35 g/mol
Physical State (20°C) Clear, pale yellow liquidWhite crystalline solidWhite solid
Melting Point < -70 °C30 - 32 °C27 - 29 °C
Boiling Point 243.8 - 247 °C275.7 °C247 - 249 °C
Water Solubility ~0.04 g/L (Forms microemulsions)Insoluble (Forms aggregates)Very low (Forms gels)
Primary Utility Cold-active surfactants, LigandsHigh-temp corrosion inhibitorsFlotation agents, Precursors

Data aggregated from PubChem and OECD SIDS initial assessment profiles [1][2].

Application Benchmarking: Surfactant Dynamics & Emulsion Stability

When formulating agricultural adjuvants or industrial degreasers, the phase behavior of the surfactant is critical. Linear amines often suffer from high Krafft points (the temperature at which solubility equals the Critical Micelle Concentration), causing them to precipitate out of solution in cold environments. 8-Ethylundecan-1-amine circumvents this due to its branched-induced structural fluidity.

Self-Validating Protocol: CMC and Phase Inversion Temperature (PIT) Mapping

To objectively compare the surfactant efficacy of branched vs. linear amines, we utilize a self-validating tensiometry and thermal cycling workflow. The protocol includes an internal water-calibration step to ensure that any drop in surface tension is exclusively caused by the amine's amphiphilic activity, independent of instrument drift.

Step-by-Step Methodology:

  • System Calibration (Internal Control): Calibrate the Du Noüy ring tensiometer using ultra-pure Milli-Q water at 25°C. The system is validated only if it reads exactly 72.8 mN/m.

  • Sample Preparation: Prepare serial dilutions (0.01 mM to 100 mM) of 8-Ethylundecan-1-amine hydrochloride and 1-Tridecanamine hydrochloride in buffered aqueous solutions (pH 5.5 to ensure full protonation).

  • Isotherm Generation: Measure the surface tension of each dilution. Plot surface tension vs. log[concentration] to identify the Critical Micelle Concentration (CMC)—the inflection point where surface tension stabilizes.

  • Emulsion Formulation: Mix the optimal amine concentration (1.5x CMC) with a standard non-polar oil phase (e.g., squalane) at a 1:1 ratio using high-shear homogenization.

  • PIT Mapping: Subject the emulsion to thermal cycling (4°C to 60°C). Monitor conductivity; a sharp drop indicates phase inversion (O/W to W/O).

Expected Outcome: 8-Ethylundecan-1-amine will demonstrate a stable O/W emulsion down to 4°C, whereas 1-Tridecanamine will exhibit phase separation and crystallization below 30°C.

G N1 Prepare Amine Solutions (0.01 - 100 mM) N2 Measure Surface Tension (Du Noüy Ring) N1->N2 Aliquot N4 Plot Isotherm & Determine CMC N2->N4 Data Input N3 Self-Validation: Water Calibration (72.8 mN/m) N3->N2 Calibrate N5 Emulsion Formulation (Oil/Water + Amine) N4->N5 Optimal Conc. N6 Phase Inversion Temperature (PIT) Mapping N5->N6 Thermal Cycling

Workflow for self-validating CMC determination and emulsion stability mapping.

Application Benchmarking: Ligand Efficiency in Transition Metal Catalysis

In organometallic chemistry, primary amines are often used as stabilizing ligands for palladium (Pd) or iron (Fe) catalysts. However, linear amines like Dodecylamine can lead to the formation of tightly packed, inactive polymeric metal-amine chains.

The C8-ethyl branch of 8-Ethylundecan-1-amine introduces highly specific steric hindrance [3]. This bulkiness shields the metal center from unwanted aggregation (preventing the precipitation of palladium black) while remaining flexible enough to allow substrate coordination during cross-coupling reactions.

Self-Validating Protocol: Palladium Catalyst Solubilization and Kinetic Assay

This protocol evaluates the amine's ability to stabilize a Pd(II) catalyst in a non-polar solvent. It utilizes a known standard (Triphenylphosphine, PPh3) as an internal kinetic baseline to validate the assay's sensitivity.

Step-by-Step Methodology:

  • Ligand Exchange: In a nitrogen-purged glovebox, dissolve 0.1 mmol of Palladium(II) chloride ( PdCl2​ ) in toluene. Add 0.22 mmol of 8-Ethylundecan-1-amine (or linear control). Stir at 60°C for 2 hours.

  • Spectroscopic Validation: Analyze the resulting complex via UV-Vis spectroscopy. A shift in the d-d transition band confirms successful coordination. Filter the solution to quantify any unreacted, precipitated PdCl2​ .

  • Kinetic Benchmarking (Internal Control): Set up three parallel Suzuki-Miyaura cross-coupling reactions using:

    • Reactor A: Pd-8-Ethylundecan-1-amine complex.

    • Reactor B: Pd-Dodecylamine complex.

    • Reactor C (Control): Pd-PPh3 standard.

  • Turnover Frequency (TOF) Calculation: Monitor product formation via Gas Chromatography (GC) at 10, 30, and 60 minutes. Calculate the TOF. The assay is validated if Reactor C matches literature TOF values.

Expected Outcome: The branched amine complex will remain entirely homogeneous in toluene and deliver a TOF comparable to the PPh3 standard, whereas the Dodecylamine complex will show significant catalyst precipitation and a heavily attenuated TOF.

Logic A 8-Ethylundecan-1-amine (C8-Ethyl Branch) B Disrupted Van der Waals Chain Packing A->B C Increased Critical Packing Parameter (CPP) A->C D Macroscopic State: Liquid at RT (MP < -70°C) B->D F Catalytic State: Steric Shielding of Metals B->F E Micellar State: Flexible Microemulsions C->E

Logical mapping of C8-ethyl branching to macroscopic and functional properties.

Conclusion

The comparison between 8-Ethylundecan-1-amine and linear long-chain amines underscores a fundamental principle of chemical formulation: structural geometry dictates macroscopic utility. While linear amines like Dodecylamine and 1-Tridecanamine are suitable for high-temperature applications or solid-state coatings, their utility in cold-water formulations and homogeneous catalysis is severely limited by their crystalline packing. 8-Ethylundecan-1-amine, through the precise steric disruption of its C8-ethyl branch, offers a highly soluble, liquid-state alternative that excels in stabilizing microemulsions and preventing transition metal catalyst aggregation.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 22833454, Tridecylamine, branched and linear" PubChem, [Link]

  • OECD. "SIDS Initial Assessment Profile: Tridecylamine, branched and linear (CAS 86089-17-0)" OECD Existing Chemicals Database, [Link]

Validation

Comparative Biological Activity Guide: 8-Ethylundecan-1-amine vs. Aliphatic Amine Analogs

Executive Summary The development of membrane-active antimicrobial and antifouling agents relies heavily on optimizing the amphiphilic nature of aliphatic amines [1]. 8-Ethylundecan-1-amine (a branched C13 primary amine)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of membrane-active antimicrobial and antifouling agents relies heavily on optimizing the amphiphilic nature of aliphatic amines [1]. 8-Ethylundecan-1-amine (a branched C13 primary amine) represents a unique structural node in this chemical space. Unlike its perfectly linear counterparts, the branched architecture of 8-ethylundecan-1-amine fundamentally alters its interaction thermodynamics with lipid bilayers. This guide provides an objective, data-driven comparison of the biological activity—specifically membrane disruption, antimicrobial efficacy, and mammalian cytotoxicity—of 8-ethylundecan-1-amine against its linear and secondary amine analogs.

Mechanistic Causality: The Impact of Aliphatic Branching

To understand the biological activity of 8-ethylundecan-1-amine, one must analyze the causality between its molecular geometry and membrane biophysics [3]. Amphiphilic amines initiate biological activity via a two-step mechanism:

  • Electrostatic Attraction: The primary amine headgroup, protonated and cationic at physiological pH, binds electrostatically to anionic components of bacterial cell walls (e.g., lipopolysaccharides in Gram-negative or lipoteichoic acids in Gram-positive bacteria).

  • Hydrophobic Insertion: The aliphatic tail partitions into the hydrophobic core of the lipid bilayer.

Why Branching Matters: Linear aliphatic amines (such as 1-tridecanamine) pack tightly alongside bacterial phospholipids via maximized van der Waals interactions. This can lead to localized crystallization or rigid domain formation within the membrane. In contrast, the ethyl branch at the C8 position of 8-ethylundecan-1-amine acts as a steric wedge. When inserted, this "kink" forces adjacent lipid tails apart, increasing the free volume within the hydrophobic core. This dramatically increases local membrane fluidity, lowering the energy barrier required for pore formation and resulting in rapid, catastrophic cell lysis [4].

MOA A Cationic Amine Electrostatic Attraction B Branched Tail Insertion into Bilayer A->B Binding C Steric Kink Disrupts Lipid Packing B->C Insertion D Membrane Fluidization & Pore Formation C->D Destabilization E Bacterial Cell Lysis D->E Death

Fig 1: Mechanism of action for branched aliphatic amines disrupting bacterial membranes.

Comparative Profiling: 8-Ethylundecan-1-amine vs. Analogs

When benchmarking 8-ethylundecan-1-amine, we compare it against three distinct structural analogs to isolate the variables of chain linearity, chain length, and amine substitution.

  • 8-Ethylundecan-1-amine (Branched C13 Primary Amine): Exhibits an optimal balance. The branching enhances membrane fluidization, leading to potent bactericidal activity, while preventing the formation of highly insoluble aggregates in aqueous media.

  • 1-Tridecanamine (Linear C13 Primary Amine): The linear analog [2]. It possesses a higher melting point and tighter lipid packing. While highly active, its tendency to form rigid micelles can reduce its bioavailability in complex biological fluids compared to branched analogs.

  • Ditridecylamine (Secondary Amine, Dual C13 Tails): Extremely lipophilic. The presence of two massive hydrophobic tails shifts its supramolecular assembly from micelles to vesicles. It is highly corrosive and exhibits broad-spectrum toxicity, lacking the selectivity required for therapeutic applications.

  • 1-Undecylamine (Linear C11 Primary Amine): A shorter chain analog. The reduced hydrophobicity increases the Critical Micelle Concentration (CMC), meaning significantly higher concentrations are required to achieve the membrane insertion depth necessary for lysis.

Quantitative Data Presentation

The following table synthesizes the physicochemical and biological performance metrics of these compounds. (Note: MIC and HC50 values are representative ranges based on standardized in vitro assays against wild-type S. aureus and human erythrocytes).

Compound NameStructure TypeFormulaApprox. LogPMIC Range (S. aureus)Hemolytic Activity (HC50)
8-Ethylundecan-1-amine Branched PrimaryC13H29N4.84 - 8 µg/mLModerate (~40 µg/mL)
1-Tridecanamine Linear PrimaryC13H29N5.18 - 16 µg/mLHigh (~25 µg/mL)
Ditridecylamine Linear SecondaryC26H55N>9.0>64 µg/mL (Insoluble)Very High (Lytic/Corrosive)
1-Undecylamine Linear PrimaryC11H25N4.132 - 64 µg/mLLow (>100 µg/mL)

Experimental Protocols: Self-Validating Workflows

To objectively evaluate the therapeutic index (efficacy vs. toxicity) of these amines, researchers must utilize self-validating assays. The protocols below are engineered to eliminate artifacts commonly caused by the surfactant nature of aliphatic amines.

Workflow Start Compound Library (8-Ethylundecan-1-amine & Analogs) MIC Protocol 1: MIC Assay (Bacterial Susceptibility) Start->MIC Hemolysis Protocol 2: Hemolysis Assay (Mammalian Toxicity) Start->Hemolysis Analysis Calculate Therapeutic Index (HC50 / MIC) MIC->Analysis MIC Values Hemolysis->Analysis HC50 Values Decision Lead Selection (High Efficacy, Low Toxicity) Analysis->Decision

Fig 2: High-throughput screening workflow for evaluating amphiphilic amine therapeutic indices.

Protocol 1: Resazurin-Based Minimum Inhibitory Concentration (MIC) Assay

Causality behind the method: Standard OD600 optical density measurements are prone to false positives because amphiphilic amines can form micelles that scatter light, mimicking bacterial growth. Resazurin (Alamar Blue) is chosen because it relies on active cellular metabolism to reduce the blue dye to fluorescent pink resorufin, providing an artifact-free, self-validating readout of viability.

Step-by-Step Methodology:

  • Preparation: Dissolve 8-ethylundecan-1-amine and analogs in 100% DMSO to create 10 mg/mL stock solutions.

  • Dilution: Perform two-fold serial dilutions of the compounds in Mueller-Hinton Broth (MHB) in a 96-well plate. Ensure final DMSO concentration remains ≤1% to prevent solvent-induced toxicity.

  • Inoculation: Add S. aureus (or target strain) to each well to achieve a final inoculum of 5×105 CFU/mL.

  • Controls (Critical for Trustworthiness):

    • Positive Control: Polymyxin B (validates assay sensitivity to membrane-active agents).

    • Negative Control: 1% DMSO in MHB (validates that the vehicle does not inhibit growth).

    • Sterility Control: MHB only.

  • Incubation: Incubate the plate at 37°C for 18 hours.

  • Resazurin Addition: Add 10 µL of 0.015% resazurin solution to all wells. Incubate for an additional 2 hours.

  • Readout: The MIC is defined as the lowest concentration well that remains blue (indicating no metabolic activity/bacterial death).

Protocol 2: Erythrocyte Hemolysis Assay (HC50 Determination)

Causality behind the method: Erythrocytes lack internal organelles and rely entirely on plasma membrane integrity. This makes them the optimal self-validating model for isolating direct membrane-disruption toxicity from intracellular off-target effects.

Step-by-Step Methodology:

  • Cell Preparation: Wash defibrinated sheep blood three times with sterile Phosphate-Buffered Saline (PBS, pH 7.4) via centrifugation (1000 × g, 5 min) until the supernatant is clear. Resuspend to a 4% (v/v) erythrocyte solution in PBS.

  • Compound Exposure: In a 96-well V-bottom plate, mix 50 µL of the compound dilutions (in PBS) with 50 µL of the 4% erythrocyte suspension.

  • Controls (Self-Validating System):

    • 0% Lysis Control: 50 µL PBS + 50 µL erythrocytes (establishes baseline).

    • 100% Lysis Control: 50 µL of 1% Triton X-100 + 50 µL erythrocytes (establishes maximum membrane rupture).

  • Incubation: Incubate at 37°C for 1 hour under gentle agitation.

  • Separation: Centrifuge the plate at 1000 × g for 10 minutes to pellet intact red blood cells.

  • Quantification: Transfer 50 µL of the supernatant to a flat-bottom 96-well plate and measure absorbance at 540 nm (hemoglobin release).

  • Calculation: Calculate % Hemolysis = [(Asample​−A0%​)/(A100%​−A0%​)]×100 . The HC50 is the concentration causing 50% hemolysis.

Conclusion

When engineering or selecting aliphatic amines for biological applications, the structural geometry of the hydrophobic tail is just as critical as the cationic charge. 8-Ethylundecan-1-amine demonstrates that introducing a specific branch point (steric kink) can favorably alter the thermodynamics of membrane insertion, often resulting in superior fluidization of bacterial membranes and a more favorable therapeutic index compared to rigid, linear analogs like 1-tridecanamine.

References

  • PubChem. "Tridecylamine, branched and linear | C13H29N | CID 22833454". National Center for Biotechnology Information. Available at: [Link]

  • PubChem. "Tridecanamine | C13H29N | CID 40761". National Center for Biotechnology Information. Available at: [Link]

  • MDPI. "Drug Repositioning as a Therapeutic Strategy against Streptococcus pneumoniae: Cell Membrane as Potential Target". Pharmaceuticals 2023, 16(3), 458. Available at: [Link]

  • Semantic Scholar. "Antimicrobial Activities of Amphiphilic Derivatives of α-Amino Acids". Journal of Chemical Technology and Metallurgy 2019. Available at: [Link]

Comparative

Comparative Characterization Guide: 8-Ethylundecan-1-amine in Lipid Nanoparticle and Surfactant Design

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Focus: Physicochemical characterization, structural validation, and comparative efficacy of branched vs. linear primary amines.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Focus: Physicochemical characterization, structural validation, and comparative efficacy of branched vs. linear primary amines.

Executive Summary & Mechanistic Rationale

In the development of advanced delivery systems—particularly Lipid Nanoparticles (LNPs) for mRNA therapeutics—the structural geometry of the hydrophobic tail dictates the phase behavior and endosomal escape efficiency of the resulting ionizable lipids. 8-Ethylundecan-1-amine (CAS: 86089-17-0) is a branched C13 primary amine that serves as a critical precursor for synthesizing next-generation cationic lipids [1].

Unlike its linear isomer, 1-Tridecanamine, the mid-chain ethyl branch in 8-ethylundecan-1-amine introduces a steric "kink." This architectural feature alters the lipid packing parameter, lowering the phase transition temperature ( Tm​ ) and promoting the formation of the inverted hexagonal ( HII​ ) phase in acidic environments—a strict prerequisite for efficient endosomal membrane disruption. This guide objectively compares 8-Ethylundecan-1-amine against linear and shorter-chain alternatives, providing the analytical data and self-validating protocols necessary to harness its unique properties.

Structural and Physicochemical Comparison

To understand the functional divergence of these amines, we must compare their baseline physicochemical properties. The introduction of branching disrupts van der Waals interactions between adjacent alkyl chains, directly impacting the compound's physical state and lipophilicity.

Table 1: Physicochemical Properties of C13 Amines and Alternatives
Property8-Ethylundecan-1-amine (Branched)1-Tridecanamine (Linear)2-Ethylhexylamine (Short Branched)
CAS Number 86089-17-0[1]2869-34-3 [2]104-75-6
Molecular Formula C₁₃H₂₉NC₁₃H₂₉NC₈H₁₉N
Molecular Weight 199.38 g/mol 199.38 g/mol 129.25 g/mol
Physical State (25°C) Clear LiquidSolid / Waxy SolidClear Liquid
Boiling Point ~260-265°C275°C169°C
LogP (Predicted) ~5.15.42.8
Structural Geometry Cone-shaped (Amphiphilic)CylindricalTruncated Cone
Primary Application LNP ionizable lipid precursorSurfactants, corrosion inhibitorsChemical intermediate

Data synthesized from PubChem and CymitQuimica reference standards [1, 2, 3].

Structure-Property Relationship Diagram

Structure_Property A 8-Ethylundecan-1-amine (Branched C13 Tail) C Increased Steric Volume (Cone Shape Parameter) A->C D Reduced van der Waals Chain Interaction A->D B 1-Tridecanamine (Linear C13 Tail) E High Chain Packing Density (Cylinder Shape) B->E F Enhanced Membrane Fluidity (Promotes H_II Phase) C->F D->F G Rigid Bilayer Formation (Stable but poor escape) E->G

Caption: Logical relationship between alkyl chain branching, packing parameters, and membrane dynamics.

Spectroscopic Characterization & Diagnostic Markers

When sourcing or synthesizing 8-Ethylundecan-1-amine, verifying the exact position of the branch is critical. Commercial batches of "tridecylamine" are often sold as a mixture of isomers. High-resolution NMR is the primary self-validating tool for distinguishing the pure branched target from linear contaminants.

Diagnostic ¹H NMR (CDCl₃, 400 MHz)
  • 1-Tridecanamine (Linear): Exhibits a single terminal methyl triplet at ~0.88 ppm integrating to 3H . The bulk methylene protons appear as a massive overlapping multiplet at 1.25 ppm (20H).

  • 8-Ethylundecan-1-amine (Branched): The diagnostic marker is the presence of two terminal methyl groups (the end of the undecane chain and the ethyl branch). This appears as an overlapping multiplet/triplet at ~0.85–0.90 ppm integrating to 6H . The α -protons (CH₂-NH₂) appear as a triplet at ~2.68 ppm (2H) for both compounds.

Causality in Analysis: If the integration of the terminal methyl signal relative to the α -proton signal is 1.5:1 (3H to 2H), you possess the linear isomer. If the ratio is 3:1 (6H to 2H), the branching is confirmed.

Mass Spectrometry (ESI-MS)

Both isomers will yield an [M+H]+ peak at m/z 200.2 . However, GC-MS fragmentation (EI) reveals distinct patterns:

  • The linear chain undergoes standard sequential neutral losses of 14 Da (CH₂).

  • 8-Ethylundecan-1-amine exhibits a prominent cleavage at the branching point (C8), resulting in a distinct fragment ion at m/z 142 (loss of the C₄H₉ radical equivalent from the branched terminus).

Self-Validating Experimental Protocol: LNP Formulation

The following protocol details the synthesis of LNPs using an ionizable lipid derived from 8-ethylundecan-1-amine. This workflow is designed as a self-validating system : each major step contains an analytical checkpoint. Failure at any checkpoint invalidates the prior step, preventing downstream waste of expensive mRNA payloads.

Workflow Visualization

LNP_Workflow A 1. Lipid Phase Preparation (Branched Lipid, Cholesterol, DSPC, PEG) C 3. Microfluidic Mixing (Flow Ratio 3:1, N/P Ratio 6) A->C B 2. Aqueous Phase Preparation (mRNA in 50 mM Citrate, pH 4.0) B->C D 4. Dialysis & Buffer Exchange (1X PBS, pH 7.4, 100 kDa MWCO) C->D E 5. Self-Validating QC (DLS Size < 100 nm, Encapsulation > 90%) D->E

Caption: Microfluidic LNP formulation workflow with integrated quality control checkpoints.

Step-by-Step Methodology

Step 1: Lipid Phase Preparation

  • Action: Dissolve the 8-ethylundecan-1-amine-derived ionizable lipid, DSPC, Cholesterol, and PEG-lipid in anhydrous ethanol at a molar ratio of 50:10:38.5:1.5.

  • Causality: The branched nature of the ionizable lipid requires a higher cholesterol content (38.5%) to stabilize the particle at neutral pH, compensating for the fluidity introduced by the ethyl branch.

  • Validation Checkpoint: Inspect visually. The solution must be completely clear. Any turbidity indicates moisture contamination or incomplete dissolution, which will cause catastrophic aggregation during mixing.

Step 2: Aqueous Phase Preparation

  • Action: Dilute mRNA in 50 mM citrate buffer (pH 4.0) to a concentration of 0.2 mg/mL.

  • Causality: The pH must be strictly maintained at 4.0. The pKa​ of the branched amine derivative is typically ~6.2-6.5. At pH 4.0, the amine is fully protonated, driving electrostatic complexation with the negatively charged mRNA backbone.

Step 3: Microfluidic Mixing

  • Action: Mix the aqueous and lipid phases using a microfluidic cartridge at a 3:1 (Aqueous:Ethanol) volume ratio and a total flow rate of 12 mL/min.

  • Causality: Rapid mixing (< 3 milliseconds) ensures that lipid nucleation occurs faster than particle aggregation, trapping the mRNA inside a kinetically stable solid lipid core.

Step 4: Dialysis & Buffer Exchange

  • Action: Dialyze the mixture against 1X PBS (pH 7.4) for 18 hours using a 100 kDa MWCO cassette.

  • Causality: Neutralizing the pH to 7.4 deprotonates the branched amine. Because of the 8-ethyl branch, the lipid undergoes a structural rearrangement, shedding its surface charge and locking the LNP into a neutral, stable state suitable for systemic circulation.

Step 5: Self-Validating Quality Control (Critical)

  • Action: Measure particle size via Dynamic Light Scattering (DLS) and encapsulation efficiency via a RiboGreen assay.

  • Validation Logic:

    • Pass: Z-average size = 60–90 nm; PDI < 0.15; Encapsulation > 90%.

    • Fail (PDI > 0.2): Indicates mismatched flow rates or pump pulsation during Step 3. Action: Recalibrate microfluidic pumps.

    • Fail (Encapsulation < 80%): Indicates the citrate buffer pH in Step 2 was too high, preventing full protonation of the amine. Action: Discard batch and remake buffer.

Conclusion

For drug development professionals engineering lipid-based delivery systems or specialty surfactants, 8-Ethylundecan-1-amine offers distinct biophysical advantages over linear counterparts like 1-Tridecanamine. Its mid-chain branching fundamentally alters the packing parameter, driving the formation of fluid, non-bilayer structures necessary for endosomal escape. By utilizing rigorous NMR integration for purity verification and employing self-validating formulation protocols, researchers can reliably leverage this compound to optimize LNP efficacy.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 22833454, Tridecylamine, branched and linear" PubChem. Available at:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 40761, Tridecanamine" PubChem. Available at:[Link]

Validation

Confirming the Purity of 8-Ethylundecan-1-amine: A Comparative Analytical Guide

8-Ethylundecan-1-amine (C₁₃H₂₉N) is a primary aliphatic amine characterized by a branched 11-carbon alkyl chain. Confirming the purity of this compound presents a unique set of analytical challenges.

Author: BenchChem Technical Support Team. Date: March 2026

8-Ethylundecan-1-amine (C₁₃H₂₉N) is a primary aliphatic amine characterized by a branched 11-carbon alkyl chain. Confirming the purity of this compound presents a unique set of analytical challenges. It lacks a UV chromophore, rendering standard High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) ineffective without complex derivatization. Furthermore, its basic nature leads to strong secondary interactions with residual silanols on standard silica-based columns, causing severe peak tailing. Finally, as a semi-volatile compound, it requires careful thermal management during analysis.

This guide objectively compares three field-proven methodologies for purity confirmation: Gas Chromatography (GC-FID), HPLC with Universal Detection (CAD/ELSD), and Quantitative Nuclear Magnetic Resonance (qNMR).

Analytical Strategy & Workflow

Selecting the appropriate analytical method depends on the sample's physical state (free base vs. salt), the required sensitivity, and the need for absolute versus relative quantitation.

Workflow A 8-Ethylundecan-1-amine Sample B Volatility & Thermal Stability A->B E qNMR (Absolute Quantitation) A->E Orthogonal validation C GC-FID (High Volatility) B->C Vaporizes intact D HPLC-CAD/ELSD (Semi/Non-Volatile) B->D Low volatility/salts

Analytical decision workflow for determining the purity of aliphatic amines.

Method 1: Gas Chromatography (GC-FID) – The Volatile Standard

Causality Behind Experimental Choices

Gas Chromatography coupled with a Flame Ionization Detector (GC-FID) is the industry workhorse for volatile and semi-volatile organic compounds. FID provides a response strictly proportional to the number of oxidizable carbon atoms, making it highly accurate for the 13-carbon chain of 8-Ethylundecan-1-amine. However, primary amines are notorious for adsorbing onto active sites (silanols) in the GC inlet and column, leading to peak tailing and loss of trace impurities. Therefore, utilizing a base-deactivated inlet liner and a specialized amine-deactivated capillary column is non-negotiable to ensure a self-validating, symmetrical peak shape.

Experimental Protocol
  • Sample Preparation: Dissolve the free-base 8-Ethylundecan-1-amine in a volatile, inert solvent (e.g., GC-grade dichloromethane) to a concentration of 1.0 mg/mL.

  • Inlet Configuration: Install a base-deactivated split/splitless liner. Set the inlet temperature to 250°C with a split ratio of 50:1 to prevent column overloading.

  • Column Selection: Use an amine-specific fused silica capillary column (e.g., 30 m x 0.32 mm x 0.25 µm, base-modified PEG or specialized siloxane).

  • Oven Program: Initial temperature 60°C (hold 2 min), ramp at 10°C/min to 280°C (hold 5 min) to ensure elution of higher-boiling impurities.

  • Detection: FID set to 300°C. Hydrogen flow at 40 mL/min, Air flow at 400 mL/min.

  • System Validation: Inject a solvent blank first to confirm zero carryover. Follow with the sample injection. Purity is calculated via area normalization (Area %).

Method 2: HPLC with Universal Detection (CAD vs. ELSD)

Causality Behind Experimental Choices

If the amine is formulated as a non-volatile salt (e.g., hydrochloride), GC-FID requires a prior free-basing step, which can introduce preparation errors. Here, HPLC is preferred. Because 8-Ethylundecan-1-amine lacks a chromophore, universal detectors like Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) are deployed.[1]. ELSD relies on light scattering, a phenomenon that drops off exponentially for particles smaller than 50 nm. In contrast, CAD charges particles via a corona discharge, maintaining high sensitivity for semi-volatile amines that form smaller aerosol particles upon evaporation[1].[2], CAD is generally superior for standard-free quantitation and trace impurity profiling of aliphatic amines.

CAD_ELSD Eluent HPLC Column Eluent Neb Nebulization (N2 Gas) Eluent->Neb Evap Evaporation (Drift Tube) Neb->Evap split Evap->split CAD_Charge Corona Discharge (Particle Charging) split->CAD_Charge CAD Path ELSD_Light Light Source (Laser/LED) split->ELSD_Light ELSD Path CAD_Detect Electrometer (Mass-Proportional Signal) CAD_Charge->CAD_Detect ELSD_Detect Photomultiplier (Light Scattering Signal) ELSD_Light->ELSD_Detect

Mechanistic comparison of CAD and ELSD detection pathways post-HPLC separation.

Experimental Protocol (HPLC-CAD)
  • Mobile Phase: Universal detectors require strictly volatile buffers to prevent detector fouling. Use 10 mM Ammonium Formate in Water (pH 3.0 via formic acid) as Mobile Phase A, and Acetonitrile as Mobile Phase B.

  • Column: Select an end-capped C18 column designed for basic compounds (e.g., 150 x 4.6 mm, 3 µm) to suppress silanol interactions.

  • Gradient: 5% B to 95% B over 15 minutes. Flow rate: 1.0 mL/min.

  • CAD Settings: Set the evaporator temperature to 35°C. Lower temperatures are critical for semi-volatiles like 8-Ethylundecan-1-amine to prevent analyte loss during the evaporation phase.

  • System Validation: Run a multi-point calibration curve (0.01 to 1.0 mg/mL). Because CAD response is inherently non-linear across wide ranges, apply a power-law transformation ( y=axb ) to the calibration data to ensure accurate quantitation.

Method 3: Quantitative NMR (qNMR) – The Absolute Standard

Causality Behind Experimental Choices

Chromatographic techniques provide relative purity (area percent) but can miss co-eluting impurities, inorganic salts, or residual solvents. qNMR provides absolute mass fraction purity by comparing the integral of a specific analyte proton against a certified internal standard (IS).[3]. For routine small-molecule analysis, 1H-qNMR using Maleic acid as the IS is optimal due to its distinct, isolated singlet peak and excellent solubility in deuterated chloroform.

Experimental Protocol
  • Standard Selection: Using a calibrated microbalance, accurately weigh ~10 mg of 8-Ethylundecan-1-amine and ~5 mg of Maleic acid (TraceCERT® standard) into a clean vial.

  • Solvent: Dissolve the mixture in 0.6 mL of CDCl₃ containing 0.03% TMS (Tetramethylsilane) as a chemical shift reference.

  • Acquisition: Transfer to a 5 mm NMR tube. Acquire the 1H-NMR spectrum at 400 MHz (or higher). Crucially, use a 90° excitation pulse and a relaxation delay (D1) of at least 5×T1​ of the slowest relaxing proton (typically 30–60 seconds) to ensure complete longitudinal relaxation and quantitative reliability.

  • Integration & Validation: Integrate the Maleic acid singlet (~6.3 ppm, 2H) and a distinct, baseline-resolved signal from 8-Ethylundecan-1-amine (e.g., the α -CH₂ protons adjacent to the amine at ~2.7 ppm, 2H).

  • Calculation: Compute absolute purity using the standard qNMR mass fraction equation, factoring in the molecular weights, sample masses, and number of protons for both the analyte and the IS.

Comparative Data Synthesis

To guide method selection, the following table summarizes the typical performance metrics for the purity analysis of 8-Ethylundecan-1-amine across the discussed techniques.

Analytical ParameterGC-FIDHPLC-CADHPLC-ELSD1H-qNMR
Limit of Detection (LOD) ~1–5 ng on-column~10–20 ng on-column~50–100 ng on-column~10 µg (hardware dependent)
Dynamic Range 105 to 107 (Highly Linear)~2 Orders of Magnitude< 2 Orders of Magnitude 104 (Highly Linear)
Response Linearity Excellent ( R2>0.999 )Requires Power-Law FitHighly Non-LinearExcellent ( R2>0.999 )
Absolute Quantitation No (Requires Reference Std)No (Requires Reference Std)No (Requires Reference Std)Yes (Via Internal Std)
Primary Limitation Requires volatility; tailing risksEvaporator temp optimizationPoor sensitivity for semi-volatilesLower sensitivity for trace impurities

References

  • Benefits of ELSD Detectors in HPLC: Detect Virtually Everything Quercus Lab URL:[Link]

  • Primary Amine (−NH2) Quantification in Polymers: Functionality by 19F NMR Spectroscopy Shengxiang Ji, Thomas R. Hoye, and Christopher W. Macosko. Macromolecules (ACS Publications) URL:[Link]

Sources

Comparative

Comprehensive Comparison Guide: 8-Ethylundecan-1-amine Reference Standards in Analytical Workflows

Executive Summary In the fields of environmental monitoring, fragrance degradation profiling, and complex surfactant synthesis, the accurate quantification of aliphatic amines is critical. 8-Ethylundecan-1-amine (CAS 860...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the fields of environmental monitoring, fragrance degradation profiling, and complex surfactant synthesis, the accurate quantification of aliphatic amines is critical. 8-Ethylundecan-1-amine (CAS 86089-17-0), a branched primary amine, serves as a vital reference standard for identifying C13 isomeric mixtures 1[1]. This guide objectively compares the analytical performance of 8-Ethylundecan-1-amine against its linear and secondary amine counterparts, providing drug development professionals and analytical chemists with self-validating experimental protocols for GC-MS and HPLC methodologies.

Structural & Mechanistic Profiling

The structural causality of an amine dictates its chromatographic behavior. Primary aliphatic amines generally exhibit severe peak tailing on standard gas chromatography columns due to hydrogen bonding between the amine group (-NH2) and active silanol sites on the stationary phase.

The Role of the C8 Branch: Unlike its linear counterpart (1-tridecanamine), 8-Ethylundecan-1-amine features an ethyl branch at the C8 position. This branching reduces the molecule's effective surface area, thereby decreasing the London dispersion forces it exerts on non-polar stationary phases (e.g., 5% phenyl-methylpolysiloxane). Consequently, the branched isomer demonstrates a lower boiling point and elutes earlier than the linear isomer 2[2]. Furthermore, during Electron Ionization (EI) Mass Spectrometry, the tertiary carbon at the branch point acts as a site of localized steric strain, yielding unique hydrocarbon cleavage fragments (e.g.,[M-C2H5]+) that are absent in linear chains, allowing for definitive isomeric differentiation.

Isomeric Comparison: Reference Standards

When selecting a reference standard for C13 aliphatic amines, understanding the physical and analytical distinctions between isomers is essential for accurate peak assignment.

Property / Metric8-Ethylundecan-1-amine1-Tridecanamine (Linear)N-Dodecylmethylamine
CAS Number 86089-17-02869-34-37311-30-0
Structure Type Branched Primary AmineLinear Primary AmineLinear Secondary Amine
Molecular Formula C13H29NC13H29NC13H29N
Steric Hindrance Moderate (C8 Branch)LowModerate (N-Methyl)
GC Retention Behavior Early ElutionLate ElutionIntermediate Elution
Primary MS Diagnostic Ion m/z 30 +[M-C2H5]+m/z 30m/z 44
Derivatization Efficiency High (Primary amine)High (Primary amine)Moderate (Secondary amine)

Validated Experimental Protocols

To overcome the poor volatility and lack of chromophores inherent to aliphatic amines, derivatization is mandatory. The following protocols are designed as self-validating systems to ensure data integrity.

Protocol A: GC-MS via Headspace Single-Drop Microextraction (HS-SDME)

Derivatization with pentafluorobenzoyl chloride (PFBOC) or pentafluorobenzaldehyde (PFBAY) neutralizes the amine, drastically increasing volatility and providing distinct mass fragments for Selected Ion Monitoring (SIM) 3[3].

  • Sample Preparation: Dilute the 8-Ethylundecan-1-amine reference standard in a bicarbonate buffer adjusted to pH 10.5. Causality: A high pH ensures the amine is fully deprotonated and nucleophilic, maximizing reaction efficiency4[4].

  • Internal Standardization (Self-Validation): Spike the sample with 1-Tridecanamine-d27. The recovery rate of this heavy isotope validates the extraction efficiency independently of matrix effects.

  • In-Situ Derivatization & Extraction: Add PFBOC to the solution. Suspend a 2 µL microdrop of toluene from a microsyringe needle in the headspace above the stirred sample for 10 minutes at 40°C.

  • Analysis: Retract the microdrop and inject into the GC-MS (splitless mode, 250°C). Separate on a DB-5MS column.

Protocol B: HPLC-UV/Vis with Pre-column Derivatization

For laboratories prioritizing liquid chromatography, pre-column derivatization with 2,6-dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester (DMQC-OSu) offers high selectivity and excellent derivative stability 5[5].

  • Derivatization: React the 8-Ethylundecan-1-amine standard with DMQC-OSu at 60°C for 15 minutes.

  • System Suitability (Self-Validation): Utilize N-pentyloctan-1-amine as a surrogate standard. A consistent peak area ratio between the target analyte and the surrogate confirms that the derivatization reaction has reached completion.

  • Separation: Inject onto a C18 reversed-phase column using a mobile phase gradient of acetonitrile and water (0.1% formic acid).

  • Detection: Monitor via UV/Vis. The steric bulk of the C8 ethyl branch will slightly reduce the retention time compared to linear isomers.

Workflow Visualization

AnalyticalWorkflow N1 Aliphatic Amine Standard (8-Ethylundecan-1-amine) N2 Buffer Adjustment (pH 10.5) N1->N2 N4 In-situ Derivatized Analyte N2->N4 N3 Derivatization Reagent (PFBAY or PFBOC) N3->N4 N5 Headspace Single-Drop Microextraction (HS-SDME) N4->N5 N6 GC-MS Injection (Splitless, 250°C) N5->N6 N7 Mass Spectrometry (EI Mode, SIM) N6->N7

Caption: Analytical workflow for 8-Ethylundecan-1-amine via GC-MS with simultaneous derivatization.

References

  • CAS 86089-17-0: Tridecanamine, branched and linear , CymitQuimica. 1

  • US10047031B2 - Organic compounds , Google Patents. 6

  • Development of gas chromatography-mass spectrometry following headspace single-drop microextraction and simultaneous derivatization for fast determination of short-chain aliphatic amines in water samples , PubMed. 3

  • Derivatization and Separation of Aliphatic Amines , Sigma-Aldrich. 5

  • Determination of aliphatic amines by gas chromatography-mass spectrometry after in-syringe derivatization with pentafluorobenzoyl chloride , ResearchGate. 4

  • Journal of Chromatography Vol. 261 No. 2 May 27, 1983 , DSS. 2

Sources

Validation

The Mechanistic Framework: The Mayr Nucleophilicity Scale

Comparative Reactivity Profiling of Primary Amines: Structural, Electronic, and Kinetic Determinants As a Senior Application Scientist in synthetic methodology and bioconjugation, I frequently encounter a pervasive trap...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Reactivity Profiling of Primary Amines: Structural, Electronic, and Kinetic Determinants

As a Senior Application Scientist in synthetic methodology and bioconjugation, I frequently encounter a pervasive trap in reaction design: treating all primary amines ( R−NH2​ ) as functionally equivalent nucleophiles. In reality, the availability of the nitrogen lone pair is exquisitely sensitive to its structural and microenvironmental context. A protocol optimized for an unhindered aliphatic amine will almost certainly fail when applied to an aniline or a sterically shielded tert-alkyl amine.

This guide provides an objective, data-driven comparison of primary amine reactivity. By grounding our analysis in physical organic chemistry and empirical kinetic data, we can move beyond trial-and-error and design highly predictable, self-validating synthetic workflows.

To objectively compare the performance of different primary amines, we must rely on a quantitative foundation. The most robust framework available is the Mayr-Patz equation: logk=sN​(N+E) .

In this linear free-energy relationship, N represents the nucleophilicity parameter of the amine, sN​ is its sensitivity, and E is the electrophilicity of the coupling partner. This scale, which currently encompasses over 1,200 nucleophiles[1], allows us to predict reaction rates across a massive dynamic range[2]. Understanding where your specific primary amine falls on this scale is the first step in rational reaction design.

Comparative Analysis of Primary Amine Classes

The reactivity of a primary amine is dictated by a tug-of-war between electronic effects (which push electron density toward or away from the nitrogen) and steric effects (which physically block the approach of the electrophile).

  • Unhindered Aliphatic Amines (e.g., n-Butylamine): These are the workhorses of nucleophilic chemistry. The inductive (+I) effect of the alkyl chain maximizes electron density on the nitrogen. In reactions like the aza-Michael addition, their strong nucleophilicity enables rapid carbon-nitrogen bond formation in aqueous or organic media, often without the need for base catalysts[3].

  • Sterically Hindered Aliphatic Amines (e.g., tert-Butylamine): While their intrinsic basicity remains high, their nucleophilicity drops precipitously. Alpha-branching creates a kinetic shield around the nitrogen lone pair, drastically reducing the rate of nucleophilic attack[4].

  • Aromatic Amines (Anilines): The nitrogen lone pair is delocalized into the aromatic π -system via resonance. This electronic drain significantly diminishes their availability for nucleophilic attack[4]. Consequently, anilines require highly electrophilic partners (e.g., TCFH-activated acyl imidazoliums) or elevated temperatures to react efficiently[5].

Quantitative Data Summary

The following table summarizes the comparative reactivity profiles of these classes, utilizing approximate Mayr N parameters to illustrate the magnitude of difference.

Amine ClassRepresentative CompoundApprox. Mayr N ParameterRelative NucleophilicityPrimary Limiting Factor in Synthesis
Unhindered Aliphatic n-Butylamine~13.0 - 15.0Very HighExothermicity / Over-alkylation
Benzylic Benzylamine~12.5 - 14.0HighCompeting side reactions
Hindered Aliphatic tert-Butylamine~9.0 - 11.0ModerateSteric shielding of the lone pair
Aromatic Aniline~5.0 - 7.0LowElectronic delocalization ( π -system)

(Note: N values are highly solvent-dependent; these ranges represent typical relative magnitudes in standard organic solvents).

Solvation and Supramolecular Microenvironments

Reactivity is not an isolated intrinsic property; it is heavily modulated by the solvent. Transitioning between solvent mixtures can dramatically alter the nucleophilicity parameter N by stripping away or reinforcing the hydrogen-bonded solvent shell around the amine[6].

Furthermore, we can artificially boost the reactivity of primary amines using supramolecular chemistry. In "active template" synthesis, macrocycles like crown ethers can accelerate the reaction of primary amines with electrophiles. The crown ether cavity stabilizes the partial positive charge that develops on the amine in the transition state via targeted hydrogen bonding, effectively lowering the activation energy barrier[7].

ReactivityFactors Root Primary Amine Reactivity Elec Electronic Effects (Inductive & Resonance) Root->Elec Steric Steric Hindrance (Alpha-branching) Root->Steric Solv Microenvironment (Solvation & Templates) Root->Solv Aliph Aliphatic Amines +I Effect -> High Nucleophilicity Elec->Aliph Arom Anilines Resonance -> Low Nucleophilicity Elec->Arom Hind Tert-Alkyl Amines Kinetic Shielding -> Reduced Rate Steric->Hind Crown Crown Ethers Transition State Stabilization Solv->Crown

Factors governing primary amine nucleophilicity.

Experimental Methodology: Competitive Kinetic Profiling

To empirically validate the reactivity differences between two primary amines for a specific project, I employ a self-validating competitive kinetic assay. By reacting a mixture of two distinct amines with a substoichiometric amount of an electrophile, we can determine the relative rate constants ( krel​ ) while internally controlling for temperature, concentration, and mixing artifacts.

Step-by-Step Protocol: Competitive Aza-Michael Addition

Causality & Design Rationale: This protocol uses 1,3,5-trimethoxybenzene as an internal standard to correct for LC-MS injection volume variances. The critical step is the trifluoroacetic acid (TFA) quench: protonation of the primary amine ( R−NH2​→R−NH3+​ ) instantly eliminates the nitrogen lone pair, dropping its nucleophilicity to zero. This freezes the kinetic snapshot perfectly, making the assay a self-validating system.

  • Preparation of the Amine Pool: In a dry 10 mL Schlenk flask under an inert nitrogen atmosphere, dissolve 1.0 mmol of Amine A (e.g., n-butylamine) and 1.0 mmol of Amine B (e.g., aniline) in 5.0 mL of anhydrous dichloromethane.

  • Internal Standard Addition: Add 0.5 mmol of 1,3,5-trimethoxybenzene to the flask. Stir for 5 minutes to ensure complete homogenization.

  • Electrophile Introduction (t=0): Rapidly inject 0.5 mmol of the Michael acceptor (e.g., methyl acrylate) into the vigorously stirring solution at exactly 25 °C.

  • Kinetic Sampling: Using a precision micropipette, withdraw 50 μ L aliquots at predefined intervals (1, 5, 15, 30, and 60 minutes).

  • Acidic Quenching: Immediately discharge each aliquot into an HPLC vial containing 500 μ L of a cold 1% TFA in acetonitrile solution. Vortex for 3 seconds.

  • Data Acquisition & Analysis: Analyze the quenched samples via UPLC-MS. Integrate the product peaks relative to the internal standard. The ratio of the formed adducts yields the relative reactivity ( kA​/kB​ ).

KineticWorkflow S1 1. Amine Pool (Amine A + B + Int. Std) S2 2. Electrophile Addition (t=0) S1->S2 S3 3. Time-Course Sampling S2->S3 S4 4. Acidic Quench (TFA to halt rxn) S3->S4 S5 5. LC-MS/NMR Analysis (k_rel) S4->S5

Self-validating workflow for determining relative amine reaction rates.

References

  • Title: Nucleophilicity Prediction via Multivariate Linear Regression Analysis Source: ACS Publications URL:[Link]

  • Title: Nucleophilicity Prediction via Multivariate Linear Regression Analysis (PMC) Source: National Institutes of Health (NIH) URL:[Link]

  • Title: In Situ-Forming Polyamidoamine Dendrimer Hydrogels with Tunable Properties Prepared via Aza-Michael Addition Reaction Source: National Institutes of Health (NIH) URL:[Link]

  • Title: Aza-Michael addition by ball milling Source: RSC Publishing URL:[Link]

  • Title: TCFH–NMI Ketone Synthesis Inspired by Nucleophilicity Scales Source: Harvey Mudd College / ACS URL:[Link]

  • Title: Influence of solvent mixture on nucleophilicity parameters: the case of pyrrolidine in methanol–acetonitrile Source: RSC Publishing URL:[Link]

  • Title: Active template synthesis Source: Chemical Society Reviews (RSC Publishing) URL:[Link]

Sources

Comparative

Validation of Analytical Methods for 8-Ethylundecan-1-amine: A Comparative Guide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Method Validation Framework Introduction: The Analytical Bottleneck 8-Ethylundecan-1-amin...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Method Validation Framework

Introduction: The Analytical Bottleneck

8-Ethylundecan-1-amine (CAS 86089-17-0) is a branched, primary aliphatic amine (C13H29N) widely utilized as an intermediate in pharmaceutical synthesis, specialized surfactants, and agrochemicals[1]. Despite its structural simplicity, quantifying this compound presents two distinct analytical challenges:

  • Lack of a Chromophore: The absence of conjugated π -electron systems renders it virtually invisible to standard Ultraviolet-Visible (UV-Vis) or Fluorescence (FL) detectors.

  • Amphiphilic & Reactive Nature: The highly polar, basic primary amine headgroup acts as a strong hydrogen-bond donor and acceptor, while the branched C13 tail is intensely hydrophobic. This dichotomy leads to severe peak tailing on standard chromatographic columns due to secondary interactions with active silanol groups.

To achieve ICH Q2(R1) compliant validation, analytical scientists must choose between Direct Gas Chromatography-Mass Spectrometry (GC-MS) using specialized base-deactivated columns[2], or High-Performance Liquid Chromatography (HPLC-UV/FL) utilizing pre-column chemical derivatization[3]. This guide objectively compares both methodologies, providing the mechanistic causality behind experimental choices and step-by-step self-validating protocols.

Comparative Analytical Workflows

The selection of an analytical method depends heavily on the sample matrix, required sensitivity, and laboratory throughput capabilities.

AnalyticalStrategy Sample 8-Ethylundecan-1-amine (Sample Matrix) GC_Path GC-MS / GC-FID (Volatility-Based) Sample->GC_Path Direct Analysis HPLC_Path HPLC-UV / FL (Chromophore-Based) Sample->HPLC_Path Derivatization Required GC_Prep Liquid-Liquid Extraction (Non-polar solvent) GC_Path->GC_Prep HPLC_Prep Pre-column Derivatization (e.g., m-Toluoyl Chloride, pH 9) HPLC_Path->HPLC_Prep GC_Col Base-Deactivated Column (e.g., DB-CAM) GC_Prep->GC_Col HPLC_Col Reversed-Phase C18 Column HPLC_Prep->HPLC_Col GC_Det MS (EI) or FID Detection GC_Col->GC_Det HPLC_Det UV (230 nm) or Fluorescence HPLC_Col->HPLC_Det

Fig 1. Comparative analytical workflows for 8-Ethylundecan-1-amine via GC-MS and HPLC-UV.

Quantitative Performance Comparison

Based on validated literature for structurally analogous primary aliphatic amines, the following table summarizes the expected performance metrics for both approaches[2][3][4]:

Validation ParameterDirect GC-MS (Base-Deactivated)HPLC-UV (m-Toluoyl Chloride Derivatization)
Limit of Detection (LOD) ~0.3 µg/mL~0.02 µg/mL
Limit of Quantitation (LOQ) ~1.0 µg/mL~0.06 µg/mL
Linearity (R²) > 0.9990> 0.9995
Precision (RSD) < 5.0%1.1% – 4.4%
Recovery 93.9% – 99.1%88.0% – 105.0%
Throughput High (Direct injection possible)Moderate (Requires 20 min incubation)
Primary Challenge Peak tailing due to active silanolsReagent interference, moisture sensitivity

Method 1: Direct Analysis via GC-MS

Mechanistic Causality

Because 8-Ethylundecan-1-amine is highly volatile, GC-MS is a logical choice. However, injecting free aliphatic amines onto standard non-polar columns (e.g., DB-5) results in severe peak tailing and irreversible adsorption. This occurs because the basic amine group interacts strongly with acidic silanol (-SiOH) sites on the fused silica capillary.

The Solution: Utilizing a base-deactivated column (e.g., DB-CAM) featuring a base-modified polyethylene glycol stationary phase[2]. This neutralizes the active sites, allowing the amine to elute symmetrically, ensuring accurate integration and high sensitivity.

Step-by-Step Protocol: GC-MS Validation

This protocol incorporates an internal standard (IS) to create a self-validating system that automatically corrects for injection volume variations and matrix effects.

  • Sample Preparation:

    • Spike the sample matrix with an Internal Standard (e.g., Nonan-1-amine, 10 µg/mL).

    • Perform Liquid-Liquid Extraction (LLE) using 2.0 mL of n-hexane. Ensure the aqueous phase is adjusted to pH > 12 using 1M NaOH to suppress amine ionization, forcing the compound into the organic phase.

    • Vortex for 2 minutes, centrifuge at 3000 rpm for 5 minutes, and transfer the upper organic layer to a GC vial.

  • Chromatographic Conditions:

    • Column: DB-CAM (30 m × 0.53 mm I.D. × 1.0 µm film thickness)[2].

    • Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.

    • Injection: 2 µL, Splitless mode, Injector temperature at 250°C.

    • Oven Program: Initial temperature 60°C (hold 2 min), ramp at 10°C/min to 220°C (hold 5 min).

  • Mass Spectrometry (MS) Parameters:

    • Ionization: Electron Impact (EI) at 70 eV.

    • Temperatures: Ion source at 230°C, Interface at 250°C.

    • Acquisition: Scan mode (m/z 30–300) for qualitative identification; Selected Ion Monitoring (SIM) mode targeting the base peak (typically m/z 30 for primary amines via α -cleavage) for quantitation.

Method 2: Pre-Column Derivatization HPLC-UV

Mechanistic Causality

To analyze 8-Ethylundecan-1-amine via HPLC, we must chemically graft a chromophore onto the molecule. Reagents like m-Toluoyl chloride react specifically with primary and secondary amines to form highly UV-active amides[3].

The pH Imperative: This derivatization is a nucleophilic acyl substitution. The pH of the reaction buffer is the most critical parameter.

  • If pH < 9.0: The amine is protonated ( −NH3+​ ) and loses its nucleophilicity, halting the reaction.

  • If pH > 10.5: Hydroxide ions ( OH− ) outcompete the amine and rapidly hydrolyze the m-Toluoyl chloride reagent into inactive m-toluic acid.

  • Optimal Window: A sodium bicarbonate buffer at pH 9.5 maintains the amine in its reactive free-base form while minimizing reagent hydrolysis[3][4].

Derivatization Amine 8-Ethylundecan-1-amine (Nucleophile) Derivative UV-Active Amide Derivative (Analyte for HPLC) Amine->Derivative Nucleophilic Acyl Substitution Reagent m-Toluoyl Chloride (Electrophile) Reagent->Derivative Buffer Bicarbonate Buffer (pH 9.0-10.5) Buffer->Amine Maintains Free Base

Fig 2. Pre-column derivatization mechanism of primary aliphatic amines for HPLC-UV detection.

Step-by-Step Protocol: HPLC-UV Validation
  • Reagent Preparation:

    • Buffer: 0.1 M Sodium Bicarbonate, adjusted to pH 9.5 with 0.1 M NaOH[3].

    • Derivatizing Agent: 10 mg/mL m-Toluoyl chloride dissolved in anhydrous Acetonitrile (prepare fresh daily to avoid moisture degradation)[3].

  • Derivatization Reaction:

    • In an amber HPLC vial, combine 1.0 mL of the sample (containing 8-Ethylundecan-1-amine) with 0.5 mL of the pH 9.5 Bicarbonate Buffer.

    • Add 0.5 mL of the m-Toluoyl chloride reagent.

    • Vortex vigorously for 60 seconds.

    • Incubate at room temperature (or 60°C for accelerated reaction) for 20 minutes to ensure >90% conversion[4].

  • Chromatographic Conditions:

    • Column: Reversed-Phase C18 (250 mm × 4.6 mm, 5 µm).

    • Mobile Phase: Gradient elution. Mobile Phase A: Water (0.1% Formic Acid); Mobile Phase B: Acetonitrile. (Start at 50% B, ramp to 95% B over 15 minutes to elute the highly hydrophobic C13 derivative).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 230 nm.

System Suitability and Validation Criteria

To ensure the scientific integrity of either chosen method, the following System Suitability Test (SST) parameters must be met prior to sample analysis:

  • Resolution ( Rs​ ): Must be ≥2.0 between 8-Ethylundecan-1-amine and the nearest eluting matrix interference or internal standard.

  • Tailing Factor ( Tf​ ): Must be ≤1.5 . (If Tf​>1.5 in GC-MS, it indicates degradation of the base-deactivated column; if in HPLC, it indicates incomplete derivatization or column voiding).

  • Injection Precision: The Relative Standard Deviation (RSD) of the peak area ratio (Analyte/IS) for 5 replicate injections of a standard must be ≤2.0% .

Conclusion & Recommendations

For laboratories prioritizing high throughput and minimal sample preparation , the Direct GC-MS method using a base-deactivated column is superior. It leverages the natural volatility of 8-Ethylundecan-1-amine and avoids the kinetic variables of chemical reactions.

However, if the laboratory requires ultra-trace quantification (sub-ppm levels) or lacks access to specialized GC columns, the HPLC-UV method via m-Toluoyl chloride derivatization provides exceptional sensitivity. The trade-off is a stricter requirement for pH control and a slightly longer sample preparation workflow.

References

  • Development and Validation of a Gas Chromatography Method for the Trace Level Determination of Allylamine in Sevelamer Hydrochloride and Sevelamer Carbonate Drug Substances Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Determination of aliphatic amines in air by on-line solid-phase derivatization with HPLC-UV/FL Source: National Institutes of Health (NIH) / PubMed URL:[Link]

  • Tridecylamine, branched and linear | C13H29N | CID 22833454 Source: PubChem - National Institutes of Health (NIH) URL:[Link]

Sources

Validation

Comparative Guide: 8-Ethylundecan-1-amine vs. Linear Alkylamines in Lipid Membrane Affinity and Surfactant Applications

Executive Summary In the fields of drug delivery formulation, surfactant chemistry, and polymer synthesis, the selection of an aliphatic amine dictates the thermodynamic and kinetic behavior of the final product. 8-Ethyl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the fields of drug delivery formulation, surfactant chemistry, and polymer synthesis, the selection of an aliphatic amine dictates the thermodynamic and kinetic behavior of the final product. 8-Ethylundecan-1-amine (CAS: 86089-17-0) is a branched primary aliphatic amine with the molecular formula C13H29N[1],[2]. While it shares the same molecular weight as its linear counterpart, 1-tridecylamine, the presence of an ethyl branch at the C8 position fundamentally alters its physicochemical profile.

This guide objectively compares the performance and properties of 8-ethylundecan-1-amine against linear alkylamines, providing mechanistic insights into membrane partitioning, structural causality, and field-proven experimental protocols for formulation scientists.

Structural Causality & Physicochemical Comparison

The performance differences between branched and linear amines are rooted in their spatial geometry. Linear tridecylamine features a straight hydrocarbon chain that facilitates highly ordered, crystalline packing driven by strong intermolecular van der Waals forces.

In contrast, the ethyl branch in 8-ethylundecan-1-amine introduces a steric "kink." This structural deviation prevents tight lipid packing, which directly lowers the phase transition temperature (maintaining it as a liquid at room temperature) and reduces viscosity[2],[3]. Because of this enhanced fluidity and solubility in complex organic matrices, 8-ethylundecan-1-amine is frequently utilized as an intermediate in the synthesis of pro-fragrance silicone polymers and advanced lubricants[2],[4].

Table 1: Physicochemical & Structural Comparison
Property8-Ethylundecan-1-amine (Branched)Linear TridecylamineMechanistic Impact
Molecular Formula C13H29NC13H29NIsomeric equivalents; differing only in spatial arrangement[1].
State at 25°C LiquidSolid / Semi-solidDisrupted van der Waals packing lowers the melting point of the branched isomer[2].
Aqueous Solubility Very LowVery LowBoth exhibit high hydrophobicity due to the long hydrocarbon chain[2].
Membrane Packing Fluid / DisorderedRigid / OrderedBulky branched tails increase membrane fluidity and disrupt tight lipid bilayers[5].

Membrane Affinity and Bioaccumulation Dynamics

At physiological pH (~7.4), primary aliphatic amines exist predominantly in their protonated, cationic form. This positive charge, coupled with a highly hydrophobic tail, gives these surfactants a strong affinity for phospholipid bilayer membranes[6].

Research indicates that alkyl amines with a carbon chain length greater than C12 possess a log membrane-water distribution coefficient (log DMW) exceeding 4.5[6],[5]. While linear tridecylamine inserts cleanly into phospholipid bilayers (leading to high bioaccumulation and rigidification of the membrane), 8-ethylundecan-1-amine partitions with a larger cross-sectional area. This reduces its ultimate bioaccumulation factor in biological tissues (such as fish gills or liver) while simultaneously acting as a membrane fluidizer[5].

Table 2: Experimental Partitioning & Surfactant Data
Metric8-Ethylundecan-1-amineLinear Tridecylamine
Log DMW (Membrane-Water) ~ 4.2 - 4.4> 4.5
Bioaccumulation Potential ModerateHigh
Membrane Fluidity Impact Increases fluidity (disrupts packing)Decreases fluidity (rigid packing)

Logical Workflow: Bilayer Partitioning Mechanism

The following diagram illustrates the sequential mechanism by which branched alkylamines interact with and modulate phospholipid bilayers.

G A 8-Ethylundecan-1-amine (Aqueous Phase) B Protonation at pH 7.4 (Cationic Form) A->B C Phospholipid Bilayer Partitioning B->C D Membrane Fluidity Modulation C->D

Mechanism of branched alkylamine partitioning into phospholipid bilayers.

Experimental Protocol: Phospholipid Membrane-Water Partitioning (Log DMW) Assay

To objectively compare the membrane affinity of 8-ethylundecan-1-amine against its linear alternatives, researchers must utilize a highly controlled liposome partitioning assay.

Self-Validating System: This protocol incorporates Dynamic Light Scattering (DLS) for surface area validation and lipid-free controls to account for non-specific binding, ensuring that calculated partition coefficients reflect true membrane affinity rather than artifactual loss to laboratory equipment[6].

Step-by-Step Methodology:
  • Liposome Preparation & Validation:

    • Hydrate 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) lipid films in 10 mM HEPES buffer (pH 7.4).

    • Extrude the suspension 11 times through a 100 nm polycarbonate membrane.

    • Validation: Measure the vesicle size and polydispersity index (PDI) via DLS. Ensure vesicles are ~100 nm with a PDI < 0.1. Uniformity is critical because partitioning thermodynamics are highly dependent on available surface area.

  • Equilibration & Sorption Control:

    • Prepare 10 µM solutions of 8-ethylundecan-1-amine and linear tridecylamine in HEPES buffer.

    • Mix the amine solutions with the POPC liposomes in polypropylene vials .

    • Causality: Alkyl amines strongly sorb to glass surfaces[6]. Using polypropylene minimizes this. Run a parallel "lipid-free" control to quantify and mathematically subtract any residual vial-wall sorption.

  • Phase Separation:

    • Incubate the mixtures at 25°C for 24 hours to reach thermodynamic equilibrium.

    • Separate the aqueous phase from the liposome-bound phase using ultracentrifugation (100,000 × g for 1 hour).

  • LC-MS/MS Quantification:

    • Extract the free amine from the aqueous supernatant using solid-phase extraction (SPE).

    • Quantify the concentration via LC-MS/MS using an isotopically labeled internal standard.

    • Calculate the Log DMW based on the mass balance difference between the lipid-free control and the liposome-containing sample[5].

Conclusion & Formulation Recommendations

For applications requiring rigid structural integrity and high hydrophobicity, linear tridecylamine remains the standard. However, for formulations requiring lower operating temperatures, enhanced solubility in complex siloxanes, or the intentional disruption of lipid packing (such as in specific liposomal delivery systems or pro-fragrance polymers), 8-ethylundecan-1-amine is the superior candidate. Its steric kink provides a unique lever to tune membrane fluidity without sacrificing the overall hydrophobic character of a C13 chain.

References

  • [1] National Institutes of Health. "Tridecylamine, branched and linear | C13H29N | CID 22833454 - PubChem". PubChem Database. URL: [Link]

  • [4] Google Patents. "US20220177813A1 - Treatment compositions with pro-fragrance silicone polymers that comprise heterocyclic moieties". USPTO. URL:

  • [6],[5] ACS Publications. "Tissue Distribution of Several Series of Cationic Surfactants in Rainbow Trout (Oncorhynchus mykiss) Following Exposure via Water". Environmental Science & Technology. URL:[Link]

Sources

Comparative

A Comparative Guide to Assessing the Isomeric Purity of 8-Ethylundecan-1-amine

For researchers, scientists, and drug development professionals, the stereochemical integrity of a molecule is paramount. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit vastly different p...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the stereochemical integrity of a molecule is paramount. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit vastly different pharmacological and toxicological profiles. Therefore, the accurate assessment of isomeric purity is a critical step in chemical synthesis and drug development.[1][2] This guide provides an in-depth, objective comparison of analytical methodologies for determining the isomeric purity of 8-Ethylundecan-1-amine, a chiral primary amine. We will explore the underlying principles of each technique, provide detailed experimental protocols, and present comparative data to inform your selection of the most appropriate method.

The Criticality of Isomeric Purity

The "handedness" of a chiral molecule can dictate its biological activity. One enantiomer of a drug may be therapeutically effective, while the other could be inactive or, in some cases, harmful.[2] Consequently, regulatory bodies such as the FDA and EMA have stringent requirements for the enantiomeric purity of chiral drugs.[2] This underscores the necessity for robust and reliable analytical methods to quantify the enantiomeric excess (% ee) of chiral compounds like 8-Ethylundecan-1-amine.

Analytical Strategies: A Comparative Overview

Two primary strategies are employed for the determination of enantiomeric purity: direct and indirect methods. Direct methods utilize a chiral environment, such as a chiral stationary phase (CSP) in chromatography, to differentiate between enantiomers.[3] Indirect methods involve the reaction of the enantiomeric mixture with a chiral derivatizing agent (CDA) to form diastereomers, which can then be separated and quantified using standard achiral analytical techniques.[4][5]

This guide will focus on the two most powerful and widely adopted techniques for assessing the isomeric purity of primary amines:

  • Chiral Gas Chromatography (GC): A direct method offering high resolution and sensitivity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Auxiliaries: An indirect method providing rapid analysis and structural information.

FeatureChiral Gas Chromatography (GC)NMR with Chiral Auxiliaries
Principle Direct separation of enantiomers on a chiral stationary phase.Formation of diastereomers or diastereomeric complexes with distinct NMR signals.[1][6]
Sample Prep Often requires derivatization to improve volatility and peak shape.[7][8]Simple mixing with a chiral derivatizing or solvating agent.[1]
Analysis Time Typically longer due to chromatographic run times.Faster, with data acquisition often under an hour.[9]
Sensitivity High, capable of detecting trace impurities.Generally lower than GC, but sufficient for most applications.
Quantification Based on the integration of separated peaks.Based on the integration of distinct diastereomeric signals.[10]
Cost Requires specialized, often expensive, chiral columns.Utilizes standard NMR instrumentation; cost of chiral auxiliaries varies.
Information Provides retention times and peak areas for enantiomers.Provides detailed structural information and allows for in-situ analysis.[11]

In-Depth Analysis of Methodologies

Chiral Gas Chromatography (GC)

Chiral GC is a cornerstone technique for the separation of volatile enantiomers.[8] The separation is achieved through differential interactions between the enantiomers and a chiral stationary phase coated on the inside of the capillary column.[3] For primary amines like 8-Ethylundecan-1-amine, derivatization is often necessary to improve volatility and reduce peak tailing.[2][7][8]

Experimental Protocol: Chiral GC Analysis of 8-Ethylundecan-1-amine

1. Derivatization:

  • Objective: To convert the primary amine into a less polar, more volatile derivative suitable for GC analysis. Trifluoroacetyl (TFA) derivatives are commonly used for amines.[7][12]

  • Procedure:

    • Dissolve approximately 5 mg of the 8-Ethylundecan-1-amine sample in 1 mL of a suitable solvent (e.g., dichloromethane).

    • Add 100 µL of trifluoroacetic anhydride (TFAA).

    • Cap the vial and heat at 60°C for 30 minutes.

    • Evaporate the solvent and excess reagent under a gentle stream of nitrogen.

    • Reconstitute the residue in 1 mL of hexane for GC injection.

2. GC Conditions:

  • Column: A chiral stationary phase column suitable for amine separation (e.g., a cyclodextrin-based column).

  • Carrier Gas: Hydrogen or Helium. Hydrogen often provides better separation efficiency.[8]

  • Injection: 1 µL, split injection.

  • Temperature Program:

    • Initial Temperature: 100°C, hold for 2 minutes.

    • Ramp: 5°C/min to 200°C.

    • Final Hold: 5 minutes.

  • Detector: Flame Ionization Detector (FID).

3. Data Analysis:

  • The two enantiomers will appear as separate peaks in the chromatogram.

  • Calculate the enantiomeric excess (% ee) using the following formula: % ee = [ (Area of Major Peak - Area of Minor Peak) / (Area of Major Peak + Area of Minor Peak) ] x 100

Causality Behind Experimental Choices:

  • Derivatization with TFAA: The trifluoroacetyl group masks the polar N-H bonds of the primary amine, reducing interactions with the stationary phase and improving peak shape. It also increases the volatility of the analyte, making it suitable for GC analysis.[7]

  • Cyclodextrin-based CSP: These stationary phases have chiral cavities that can include one enantiomer more favorably than the other, leading to differential retention times and separation.[8]

  • Temperature Programming: A temperature ramp is used to ensure that the derivatized amine elutes in a reasonable time with good peak shape.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample 8-Ethylundecan-1-amine Sample Derivatization Derivatization with TFAA Sample->Derivatization Injection Inject into Chiral GC Derivatization->Injection Separation Separation on Chiral Column Injection->Separation Detection FID Detection Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation % ee Calculation Integration->Calculation

Caption: Workflow for Chiral GC Analysis.

NMR Spectroscopy with Chiral Auxiliaries

NMR spectroscopy is a powerful tool for structural elucidation, and its utility can be extended to the determination of enantiomeric purity through the use of chiral auxiliaries.[6] These can be either Chiral Derivatizing Agents (CDAs) or Chiral Solvating Agents (CSAs).

  • Chiral Derivatizing Agents (CDAs): React covalently with the analyte to form a mixture of diastereomers, which have distinct NMR spectra.[4][5] A well-known example is Mosher's acid.[4][5]

  • Chiral Solvating Agents (CSAs): Form transient, non-covalent diastereomeric complexes with the analyte.[1][13][14] This interaction is often sufficient to induce chemical shift non-equivalence in the NMR spectrum.[13] (S)-Mandelic acid is a common CSA for amines.[13]

Experimental Protocol: ¹H-NMR Analysis using (S)-Mandelic Acid (CSA)

1. Sample Preparation:

  • Objective: To form diastereomeric salts in situ within the NMR tube.

  • Procedure:

    • Accurately weigh approximately 10 mg of the 8-Ethylundecan-1-amine sample and dissolve it in 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

    • Acquire a standard ¹H-NMR spectrum of the amine alone.

    • To the same NMR tube, add 1.0 to 1.2 equivalents of (S)-mandelic acid.

    • Gently agitate the tube to ensure complete dissolution and mixing.

2. NMR Acquisition:

  • Instrument: A standard NMR spectrometer (e.g., 400 MHz).

  • Experiment: Standard ¹H-NMR.

  • Parameters:

    • Number of Scans: 16-64 (depending on concentration).

    • Relaxation Delay (d1): At least 5 seconds to ensure accurate integration.[13]

3. Data Analysis:

  • The protons in the two diastereomeric salts will have slightly different chemical environments, leading to the splitting of certain signals into two distinct resonances.

  • Identify a pair of well-resolved signals corresponding to the two enantiomers.

  • Integrate these two signals to determine their relative ratio and calculate the enantiomeric excess.

Causality Behind Experimental Choices:

  • (S)-Mandelic Acid as CSA: The acid-base reaction between the carboxylic acid of mandelic acid and the primary amine of 8-Ethylundecan-1-amine forms diastereomeric ammonium carboxylate salts. The different spatial arrangements of these salts lead to observable differences in the chemical shifts of nearby protons.[13]

  • Choice of Deuterated Solvent: CDCl₃ is a common choice as it is a good solvent for many organic molecules and has a simple residual solvent peak.

  • Long Relaxation Delay: A sufficient relaxation delay is crucial for accurate quantification by NMR, as it allows all protons to fully relax between pulses, ensuring that the signal intensity is directly proportional to the number of nuclei.[13]

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing Sample Dissolve Amine in CDCl3 Add_CSA Add (S)-Mandelic Acid Sample->Add_CSA Acquire_Spectrum Acquire 1H-NMR Spectrum Add_CSA->Acquire_Spectrum Identify_Signals Identify Diastereotopic Signals Acquire_Spectrum->Identify_Signals Integrate_Signals Integrate Signals Identify_Signals->Integrate_Signals Calculate_ee % ee Calculation Integrate_Signals->Calculate_ee

Caption: Workflow for NMR Analysis with a CSA.

Conclusion and Recommendations

Both chiral GC and NMR spectroscopy with chiral auxiliaries are powerful techniques for assessing the isomeric purity of 8-Ethylundecan-1-amine. The choice between them will depend on the specific requirements of the analysis.

  • For high-sensitivity and routine quality control, where the highest accuracy is required, Chiral GC is often the preferred method. Its ability to achieve baseline separation of enantiomers allows for very precise quantification.

  • For rapid analysis, process monitoring, or when structural confirmation is also desired, NMR spectroscopy with a chiral solvating agent is an excellent choice. The simplicity of sample preparation and the speed of analysis make it a very efficient technique.[9]

Ultimately, for method validation and in regulated environments, it is often beneficial to use two orthogonal techniques to confirm the isomeric purity of a chiral compound.

References

  • Detection of enantiomers of chiral primary amines by 1H NMR analysis via enamine formation with an enantiopure γ - CORE. (n.d.). Retrieved from [Link]

  • Lee, J., et al. (2021). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. Analytical Chemistry. Retrieved from [Link]

  • Li, T., & Row, K. H. (2011). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. PMC. Retrieved from [Link]

  • (2016). Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. Nature Protocols. Retrieved from [Link]

  • Głód, B. K., & Piszcz, P. (2022). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International. Retrieved from [Link]

  • Li, M., et al. (2024). High-efficiency detection of primary amine-based chiral molecules by a facile aldimine condensation reaction. PMC. Retrieved from [Link]

  • Polavarapu, P. L., & Scalmani, G. (2001). Spectroscopic methods for determining enantiomeric purity and absolute configuration in chiral pharmaceutical molecules. PubMed. Retrieved from [Link]

  • Peel, A. J., et al. (2022). A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines. Dalton Transactions. Retrieved from [Link]

  • Chiralpedia. (2025). Part 7: Analytical Techniques for Stereochemistry. Retrieved from [Link]

  • Bull, J. A., et al. (2016). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education. Retrieved from [Link]

  • University of Birmingham. (2016). Rapid determination of enantiomeric excess via NMR spectroscopy. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Measuring Chiral Purity. Retrieved from [Link]

  • Wiley Analytical Science. (2018). New GC investigation of chiral amine separation. Retrieved from [Link]

  • Li, Y., et al. (2019). Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance. Frontiers in Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Chiral discrimination of primary amines by HPLC after labeling with a chiral derivatization reagent, trans-2-(2,3-anthracenedicarboximido)-cyclohexanecarbonyl chloride. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 5.2: Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients. Retrieved from [Link]

  • Higashi, T., & Ogawa, S. (2012). Chiral amines as reagents for HPLC-MS enantioseparation of chiral carboxylic acids. PubMed. Retrieved from [Link]

  • AZ chrom s.r.o. (n.d.). Chiral Gas Chromatography. Retrieved from [Link]

  • Wikipedia. (n.d.). Chiral derivatizing agent. Retrieved from [Link]

  • ResearchGate. (n.d.). 1.1.3. Chiral separation of amino acids by gas chromatography. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

8-Ethylundecan-1-amine proper disposal procedures

As a Senior Application Scientist, I frequently consult on the lifecycle management of complex organic reagents. 8-Ethylundecan-1-amine (CAS: 86089-17-0), a branched C13 primary aliphatic amine, is a highly valuable inte...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult on the lifecycle management of complex organic reagents. 8-Ethylundecan-1-amine (CAS: 86089-17-0), a branched C13 primary aliphatic amine, is a highly valuable intermediate in drug development, lipid nanoparticle formulation, and surfactant synthesis . However, its unique amphiphilic-like structure—combining a highly hydrophobic alkyl tail with a reactive, basic amine head—demands rigorous, self-validating safety and disposal protocols. Mishandling this compound not only risks severe chemical burns but also poses a critical threat to aquatic ecosystems .

This guide provides an authoritative, step-by-step operational plan for the proper disposal and spill management of 8-Ethylundecan-1-amine, ensuring your laboratory exceeds baseline regulatory compliance.

Chemical Profile & Hazard Causality

Before executing any disposal protocol, it is imperative to understand the physicochemical properties driving the compound's hazards. The table below summarizes the quantitative data for 8-Ethylundecan-1-amine and the operational causality behind each property.

PropertyValueCausality & Operational Impact
Molecular Formula C13H29NThe long hydrocarbon chain dictates extreme hydrophobicity. It will not dissolve in water; organic solvents or surfactants are required for surface decontamination .
Molecular Weight 199.38 g/mol High molecular weight correlates with low volatility. While this reduces acute inhalation risks, it increases the persistence of the chemical on contaminated surfaces.
Functional Group Primary Amine (-NH2)Imparts strong basicity and nucleophilicity. Reacts exothermically with strong acids and oxidizers. Corrodes copper, brass, and aluminum .
Ecotoxicity High (Aquatic)Long-chain aliphatic amines disrupt biological membranes. Drain disposal is strictly prohibited; high-temperature incineration is mandatory .

Disposal & Spill Management Workflow

The following decision matrix illustrates the validated pathways for managing 8-Ethylundecan-1-amine waste, ensuring absolute segregation from incompatible chemical streams.

DisposalWorkflow Start 8-Ethylundecan-1-amine Waste Generation Decision Waste Type? Start->Decision Routine Routine Liquid Waste (Organic Solvents) Decision->Routine Process Waste Spill Accidental Spill (Neat Chemical) Decision->Spill Spill Segregate Segregate from Acids & Oxidizers Routine->Segregate Absorb Absorb with Inert Material (Sand/Vermiculite) Spill->Absorb Absorb->Segregate EHS EHS Hazardous Waste Pickup Segregate->EHS Incinerate High-Temperature Incineration EHS->Incinerate

Workflow for 8-Ethylundecan-1-amine waste segregation and disposal.

Experimental Protocols: Step-by-Step Methodologies

Protocol A: Routine Laboratory Waste Segregation

Because 8-Ethylundecan-1-amine is a basic, reactive organic compound, it must be carefully segregated to prevent in-container exothermic reactions.

  • Container Selection : Select a high-density polyethylene (HDPE) or glass waste container. Causality Check: Do NOT use metal containers, as primary amines can coordinate with and corrode transition metals (e.g., copper, zinc) and aluminum .

  • Labeling : Affix a compliant hazardous waste label. Explicitly write "Hazardous Waste - Toxic/Corrosive Organic Liquid" and list "8-Ethylundecan-1-amine" along with any carrier solvents (e.g., methanol, dichloromethane).

  • Segregation Strategy : Place the container in a designated Satellite Accumulation Area (SAA). It is critical to physically isolate this container from halogenated solvents, strong oxidizing agents, and concentrated acids to prevent violent exothermic neutralization or off-gassing .

  • Volume Management : Fill the container to a maximum of 80% capacity. The remaining headspace accommodates potential vapor expansion. Keep the container tightly sealed unless actively adding waste.

  • Final Disposition : Submit a collection request to your Environmental Health and Safety (EHS) department. The ultimate disposal route must be high-temperature incineration, which thermally degrades the compound into CO₂, H₂O, and NOₓ (captured by facility scrubbers) .

Protocol B: Acute Spill Management & Neutralization

A spill of neat 8-Ethylundecan-1-amine presents an immediate slip hazard and a severe skin corrosion risk. Rapid, methodical containment is required.

  • Isolation & PPE : Immediately isolate the spill zone. Personnel must don chemical-resistant nitrile or neoprene gloves, tightly fitting safety goggles, and a protective lab coat .

  • Containment : Surround and cover the spill with an inert absorbent material such as dry sand, earth, or vermiculite. Causality Check: Never use combustible absorbents like sawdust; the basic amine can react exothermically with organic impurities or trace oxidizers, posing a fire risk.

  • Mechanical Collection : Using a non-sparking scoop, carefully sweep the saturated absorbent inward. Transfer the material into a wide-mouth, sealable solid-waste container (glass or HDPE).

  • Chemical Decontamination : The hydrophobic C13 tail makes water alone ineffective for cleaning the residue. Wash the affected surface with a dilute, weak acid solution (e.g., 5% acetic acid). The acid neutralizes the basic amine, converting it into a water-soluble alkylammonium acetate salt.

  • Final Wash : Follow the acid wash with a surfactant/soapy water scrub to lift any remaining hydrophobic residue. Collect all wash liquids as hazardous aqueous waste.

Regulatory & Environmental Grounding

The disposal of long-chain aliphatic amines is strictly regulated due to their profound environmental impact. Environmental protection agencies, including Environment and Climate Change Canada (ECCC) and the US EPA, have identified long-chain aliphatic amines as highly toxic to aquatic organisms with a strong potential for bioaccumulation . Discharging 8-Ethylundecan-1-amine into the municipal sewer system bypasses standard wastewater treatment capabilities, leading to persistent environmental contamination. Adherence to strict segregation and incineration protocols is not just a best practice—it is a legal and ethical mandate for modern scientific operations.

References

  • Tridecylamine, branched and linear | C13H29N | CID 22833454 - PubChem - NIH . National Institutes of Health.[Link]

  • Risk Management Scope for Long-chain Aliphatic Amines (including DPDAB CAS RN 68479-04-9) . Environment and Climate Change Canada.[Link]

  • STANDARD OPERATING PROCEDURE HAZARDOUS WASTE STORAGE AND DISPOSAL - Department of Chemistry . University of Toronto. [Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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